Indium sulfide (In2S3)
Beschreibung
The exact mass of the compound Indium sulfide (In2S3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Indium sulfide (In2S3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indium sulfide (In2S3) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
CAS-Nummer |
12030-14-7 |
|---|---|
Molekularformel |
InS |
Molekulargewicht |
146.89 g/mol |
IUPAC-Name |
sulfanylideneindium |
InChI |
InChI=1S/In.S |
InChI-Schlüssel |
GKCNVZWZCYIBPR-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] |
Kanonische SMILES |
S=[In] |
Andere CAS-Nummern |
12030-24-9 37231-03-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure and Polymorphs of Indium Sulfide (In₂S₃)
For Researchers, Scientists, and Drug Development Professionals
Indium sulfide (B99878) (In₂S₃) is a versatile semiconductor material with significant potential in various technological applications, including optoelectronics and as a buffer layer in photovoltaic cells.[1] A thorough understanding of its crystal structure and polymorphic forms is crucial for tailoring its properties for specific applications. This guide provides a comprehensive overview of the known polymorphs of In₂S₃, their crystallographic data, and the experimental methods used for their synthesis and characterization.
Polymorphism in Indium Sulfide (In₂S₃)
Indium sulfide is known to exist in three primary polymorphic forms, the stability of which is predominantly dependent on temperature.[1][2] These are the low-temperature tetragonal phase (β-In₂S₃), the intermediate-temperature cubic phase (α-In₂S₃), and the high-temperature trigonal phase (γ-In₂S₃).[1][3] The transition between these phases involves the ordering and disordering of indium vacancies within the crystal lattice.[2][4]
-
β-In₂S₃ (Tetragonal): This is the stable phase at room temperature and below.[4] It possesses a defect spinel-like structure with an ordered arrangement of indium vacancies.[4]
-
α-In₂S₃ (Cubic): This phase is stable at intermediate temperatures, with a reported phase transition from β-In₂S₃ occurring at approximately 717 K.[1][2] The transition to the α-phase is characterized as an order-disorder transition, where the indium vacancies become randomly distributed over the tetrahedral indium sites, resulting in a cubic crystal structure.[1][4]
-
γ-In₂S₃ (Trigonal/Hexagonal): At higher temperatures, above 1049 K, In₂S₃ transforms into the γ-phase.[1][2] This transition involves a complete reordering of the atoms in the crystal structure.[1]
It is important to note that some historical literature may use different naming conventions for the α and β phases; however, the convention described here is the most commonly accepted in recent publications.[1]
Crystallographic Data
The crystallographic parameters of the three main polymorphs of In₂S₃ have been determined through techniques such as X-ray diffraction (XRD) and Rietveld refinement.[1][5] The quantitative data for each polymorph are summarized in the table below for easy comparison.
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference Temperature (K) |
| β-In₂S₃ | Tetragonal | I4₁/amd | a = 7.61, c = 32.24 | Room Temperature |
| α-In₂S₃ | Cubic | Fd-3m | a ≈ 10.7 - 10.8 | > 717 |
| γ-In₂S₃ | Trigonal | P3m1 | a = 3.85, c = 9.15 | > 1049 |
Note: The lattice parameters can exhibit some variation depending on the specific synthesis conditions and measurement temperature.
Experimental Protocols
The synthesis of specific In₂S₃ polymorphs can be achieved through various experimental methods. The choice of method and the control of reaction parameters are critical in obtaining the desired phase.
3.1. Solid-State Synthesis of Polycrystalline In₂S₃
This method is suitable for producing bulk polycrystalline samples of In₂S₃ and studying its high-temperature polymorphs.
-
Materials: High-purity indium granulate (>99.999%) and sulfur flakes (>99.999%).[1]
-
Procedure:
-
Weigh stoichiometric amounts of indium and sulfur in a 2:3 molar ratio.[1]
-
Place the materials in a quartz ampoule.
-
Evacuate the ampoule to a high vacuum and seal it.
-
Heat the ampoule in a furnace. The temperature profile will depend on the desired polymorph. For studying the phase transitions, a gradual heating process is employed.[1]
-
After the reaction is complete, the ampoule is cooled down. The cooling rate can influence the final phase obtained at room temperature.
-
3.2. Hydrothermal Synthesis of β-In₂S₃ Microspheres
This solution-based method allows for the synthesis of nanostructured In₂S₃ at relatively low temperatures.
-
Materials: Indium precursors (e.g., indium chloride), a sulfur source (e.g., thioacetamide).
-
Procedure:
-
Prepare aqueous solutions of the indium precursor and the sulfur source.
-
Mix the solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 150 °C) for a set duration.[6]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.[6]
-
3.3. Solvothermal Synthesis of γ-In₂S₃ Nanoribbons
This method can be used to synthesize specific nanostructures of the high-temperature γ-phase at lower temperatures than solid-state reactions.
-
Materials: Indium precursor, sulfur source, and a high-boiling point organic solvent (e.g., oleylamine).[3][7]
-
Procedure:
-
Dissolve the indium and sulfur precursors in the organic solvent in a reaction flask.
-
Heat the mixture under an inert atmosphere (e.g., argon) to the desired reaction temperature.[7]
-
Maintain the temperature for a specific period to allow for nanocrystal growth.
-
Cool the reaction mixture and precipitate the nanoribbons by adding a non-solvent (e.g., ethanol).
-
Separate the product by centrifugation and wash it multiple times with an appropriate solvent.
-
Characterization Techniques
The primary technique for identifying the crystal structure and polymorphs of In₂S₃ is X-ray Diffraction (XRD) . High-resolution powder XRD, coupled with Rietveld refinement , allows for the precise determination of lattice parameters, space group, and atomic positions.[1][5] In-situ temperature-dependent XRD is particularly valuable for studying the phase transitions between the different polymorphs.[1][2]
Other important characterization techniques include:
-
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for determining the crystal structure of individual nanocrystals.[8]
-
Raman Spectroscopy to probe the vibrational modes of the different polymorphs.
-
Differential Scanning Calorimetry (DSC) to identify the temperatures of phase transitions by detecting the associated enthalpy changes.
Polymorphic Phase Transitions
The transformations between the β, α, and γ phases of In₂S₃ are reversible and primarily driven by temperature. The following diagram illustrates the logical relationship between these polymorphs.
This guide provides a foundational understanding of the crystal structure and polymorphism of indium sulfide. For professionals in materials science and drug development, this knowledge is essential for the rational design and synthesis of In₂S₃-based materials with tailored properties for advanced applications. Further research into the precise control of these polymorphs at the nanoscale will continue to unlock new possibilities for this versatile semiconductor.
References
- 1. Structure reinvestigation of α-, β- and γ-In2S3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of In2S3 microspheres using a template-free and surfactant-less hydrothermal process and their visible light photocatalysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Crystal structure, phase transition and properties of indium(iii) sulfide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
synthesis of In₂S₃ nanoparticles and quantum dots
An In-Depth Technical Guide to the Synthesis of Indium Sulfide (B99878) (In₂S₃) Nanoparticles and Quantum Dots
Indium sulfide (In₂S₃) has emerged as a significant n-type semiconductor material within the III-VI group, garnering attention for its wide band gap (ranging from 2.0 to 2.9 eV), excellent photosensitivity, and chemical stability.[1][2][3] Its low toxicity compared to cadmium-based counterparts makes it a promising candidate for various applications, including optoelectronic devices, solar cells, and photocatalysis.[1][3][4] For researchers in drug development, In₂S₃ nanoparticles and quantum dots (QDs) offer potential in bioimaging and as components in drug delivery systems due to their unique optical properties and biocompatibility.[4][5]
This technical guide provides a comprehensive overview of the primary synthesis methods for In₂S₃ nanoparticles and quantum dots, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in their development efforts.
Synthesis Methodologies
Several methods have been developed for the synthesis of In₂S₃ nanostructures, each offering distinct advantages in controlling particle size, morphology, and properties. The most prominent techniques include hydrothermal/solvothermal synthesis, chemical bath deposition, and room-temperature aqueous synthesis.
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal methods are widely used for synthesizing crystalline nanoparticles.[3][6] These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave.[6][7] This environment facilitates the dissolution and recrystallization of materials, allowing for high control over the product's crystallinity and morphology.[7]
This protocol is based on the template-free and surfactant-less hydrothermal process described for synthesizing β-In₂S₃ microspheres.[8][9]
-
Precursor Preparation:
-
Dissolve an indium precursor (e.g., Indium(III) chloride, InCl₃) and a sulfur source (e.g., sodium sulfide, Na₂S, or thioacetamide (B46855), TAA) in deionized water to form a homogeneous solution.[3][10][11]
-
-
Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 150 °C) for a designated duration (e.g., 12-24 hours).[8][9] The reaction temperature and time are critical parameters that influence the final morphology of the In₂S₃ structures.[5]
-
-
Product Recovery and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).[11]
-
Chemical Bath Deposition (CBD)
Chemical bath deposition is a simple, cost-effective, and scalable technique for depositing thin films of semiconductor materials onto substrates.[1][12] The process involves the slow, controlled precipitation of the desired compound from a solution containing its constituent ions. The deposition is governed by parameters such as temperature, pH, and precursor concentration.[2][13]
This protocol is adapted from studies on the deposition of In₂S₃ thin films on various substrates.[1][12]
-
Solution Preparation:
-
Prepare an aqueous solution of an indium salt, such as Indium(III) chloride (InCl₃, e.g., 0.025 M).[12]
-
Prepare a separate aqueous solution of a sulfur source, typically thioacetamide (CH₃CSNH₂, e.g., 0.075 M).[12]
-
Add a complexing agent, like acetic acid or citric acid, to the indium salt solution to control the release of In³⁺ ions.[2][12] This also helps in adjusting the pH of the bath (typically between 2 and 3).[12]
-
-
Deposition Process:
-
Mix the solutions in a reaction vessel (beaker).
-
Vertically immerse the cleaned substrates (e.g., glass, PET, or SnO₂:F-coated glass) into the chemical bath.[1][12]
-
Place the vessel on a heating magnetic agitator to maintain a constant temperature (e.g., 60-90 °C) and ensure homogeneity.[12]
-
The deposition time is typically kept constant (e.g., 120 minutes).[12]
-
-
Post-Deposition Treatment:
-
After deposition, remove the substrates from the bath and rinse them thoroughly with deionized water to remove any loosely adhered particles.
-
Dry the films in air.
-
Optionally, the films can be annealed in an inert atmosphere (e.g., nitrogen at 300 °C) to improve their crystallinity and optical properties.[1]
-
Room-Temperature Aqueous Synthesis of Quantum Dots
Recent advancements have led to facile and environmentally friendly methods for synthesizing In₂S₃ quantum dots at room temperature and atmospheric pressure.[4][14][15][16] This approach avoids the need for high temperatures or complex equipment and often utilizes surfactants to control particle size and prevent agglomeration.
This protocol is based on a novel method using indium chloride and sodium sulfide as precursors and sodium dodecyl sulfate (B86663) (SDS) as a surfactant.[14][15][16]
-
Precursor-Surfactant Solution Preparation:
-
Prepare a 0.1 mol/L solution of sodium sulfide (Na₂S) in deionized water.
-
Prepare a 0.1 mol/L solution of indium chloride (InCl₃) in deionized water.
-
Prepare a solution of sodium dodecyl sulfate (SDS) surfactant (e.g., 0.008 mol/L).[14][16]
-
Mix equal volumes of the Na₂S solution and the SDS solution and stir for 20 minutes at 1500 rpm.[14][16]
-
Separately, mix equal volumes of the InCl₃ solution and the SDS solution in the same manner.[14][16]
-
-
Chemical Reaction:
-
Purification:
Quantitative Data Summary
The properties of In₂S₃ nanoparticles and quantum dots are highly dependent on the synthesis parameters. The following tables summarize key quantitative data extracted from various studies.
Table 1: Synthesis Parameters for In₂S₃ Nanostructures
| Synthesis Method | Indium Precursor | Sulfur Precursor | Solvent/Medium | Temperature (°C) | Time | Capping Agent/Surfactant | Ref. |
| Chemical Bath Deposition | InCl₃ (0.025 M) | Thioacetamide (0.075 M) | Aqueous | 60 - 90 | 120 min | Acetic Acid | [12] |
| Chemical Bath Deposition | InCl₃ | C₂H₅NS | Aqueous | 60 - 80 | - | - | [1] |
| Hydrothermal | InCl₃ | Na₂S | Acetonitrile | - | - | - | [3][10] |
| Hydrothermal | In precursors | - | Aqueous | 150 | - | None | [9] |
| Room-Temperature Aqueous | InCl₃ (0.1 M) | Na₂S (0.1 M) | Aqueous | Room Temp. | 10 min | SDS (0.008 M) | [14][16] |
| Solvothermal | - | Thiosalicylic acid & CS₂ | - | - | - | - | [5] |
| Gas-Liquid Phase | In(COOCH₃)₃ | H₂S | - | - | - | - | [17] |
Table 2: Properties of Synthesized In₂S₃ Nanoparticles and Quantum Dots
| Synthesis Method | Morphology | Crystal Phase | Particle Size (nm) | Band Gap (Eg) (eV) | Photoluminescence (PL) Emission | Ref. |
| Chemical Bath Deposition | Thin Film | Tetragonal (β-In₂S₃) | Grains | 2.32 - 2.83 | Green & Blue signals | [12] |
| Chemical Bath Deposition | Thin Film | Tetragonal (β-In₂S₃) | - | > 2.50 | - | [1] |
| Hydrothermal | Nanoparticles | Cubic (β-In₂S₃) | ~5 | - | Violet-Blue region | [3][10] |
| Room-Temperature Aqueous | Quantum Dots | - | 1.35 - 2.35 | 3.50 | - | [4] |
| Solvothermal | Nanoparticles | - | - | 2.74 | Quantum confinement behavior | [5] |
| Gas-Liquid Phase (Ce-doped) | Nanoparticles | - | 5 - 6 | - | Emission increases with Ce doping | [17] |
| Gas-Liquid Phase (Ho-doped) | Quantum Dots | - | 3 - 5 | 3.19 - 3.62 | Excitonic recombination | [18] |
Characterization Techniques
A suite of analytical techniques is essential for characterizing the structural, morphological, and optical properties of the synthesized In₂S₃ nanostructures.[19][20]
-
X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[1][3][5]
-
Transmission Electron Microscopy (TEM) & Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology, size, and size distribution of the nanoparticles.[3][5][12]
-
UV-Visible (UV-Vis) Spectroscopy: Employed to study the optical absorption properties and to determine the optical band gap of the semiconductor nanoparticles.[1][5][19]
-
Photoluminescence (PL) Spectroscopy: Measures the light emission from the nanoparticles upon excitation, providing insights into their electronic structure, defect states, and quantum confinement effects.[1][5][21]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the material.[14][22]
Conclusion
The can be achieved through a variety of methods, with hydrothermal/solvothermal routes, chemical bath deposition, and room-temperature aqueous synthesis being the most prominent. The choice of method directly influences the resulting material's properties, such as particle size, crystallinity, and band gap. By carefully controlling reaction parameters like precursors, temperature, and the use of surfactants, researchers can tailor the characteristics of In₂S₃ nanostructures for specific applications. For professionals in drug development and life sciences, the low toxicity and tunable photoluminescence of In₂S₃ quantum dots make them particularly attractive for next-generation bioimaging and therapeutic delivery platforms. The detailed protocols and compiled data in this guide serve as a foundational resource for the synthesis and exploration of these versatile nanomaterials.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvothermal Synthesis of Nanoparticles [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of In2S3 microspheres using a template-free and surfactant-less hydrothermal process and their visible light photocatalysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, characterization, and assembly of beta-In2S3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chalcogen.ro [chalcogen.ro]
- 13. researchgate.net [researchgate.net]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 15. scispace.com [scispace.com]
- 16. In2S3 Quantum Dots: Preparation, Properties and Optoelectronic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and investigations of In2S3:Ho3+ quantum dots on doping induced changes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. nanocomposix.com [nanocomposix.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. asianpubs.org [asianpubs.org]
optical and electrical properties of In₂S₃ thin films
An In-depth Technical Guide to the Optical and Electrical Properties of Indium Sulfide (In₂S₃) Thin Films
Introduction
Indium Sulfide (In₂S₃) is a III-VI semiconductor compound that has garnered significant attention in the fields of materials science and optoelectronics. Its appeal stems from a combination of desirable properties including high stability, a wide and direct band gap, and notable photoconductivity.[1][2] Crucially, In₂S₃ is considered an environmentally friendly and non-toxic alternative to Cadmium Sulfide (CdS), which is traditionally used as a buffer layer in thin-film solar cells.[1][3] The ability to tune its properties through various deposition techniques and post-deposition treatments makes it a versatile material for applications in photovoltaic devices, optoelectronics, and photoelectrochemical cells.[2][4]
This guide provides a comprehensive overview of the core , details common experimental protocols for their synthesis and characterization, and illustrates the relationships between synthesis parameters and resulting film characteristics.
Optical Properties of In₂S₃ Thin Films
The optical properties of In₂S₃ thin films are paramount to their function in optoelectronic devices. Key parameters include the optical band gap (Eg), transmittance, absorbance, refractive index (n), and extinction coefficient (k). These properties are highly dependent on the deposition method, film thickness, stoichiometry, and post-deposition processing such as annealing.[5]
Band Gap and Transmittance
In₂S₃ typically exhibits a direct optical band gap in the range of 2.0 to 2.9 eV.[1][6] This wide band gap allows for high transparency in the visible region of the electromagnetic spectrum, a critical feature for its use as a window layer in solar cells. The transmittance can be as high as 80-85% in the visible range.[5][7][8] The exact band gap and transmittance values are strongly influenced by synthesis conditions and doping, as summarized in the table below. For instance, annealing often improves crystallinity and can lead to an increase in the band gap.[1]
| Deposition Method | Conditions | Optical Band Gap (Eg) [eV] | Transmittance (%) | Source(s) |
| Chemical Bath Deposition (CBD) | As-grown @ 60°C | 2.27 | - | [1] |
| As-grown @ 70°C | 2.71 | 60 - 75 | [1] | |
| As-grown @ 80°C | 2.32 | - | [1] | |
| On PET substrate | 2.32 - 2.83 | up to 85 | [7] | |
| RF Magnetron Sputtering | Annealed @ 300°C | 2.52 | ~80 | [8] |
| Annealed @ 300-500°C | 2.04 - 2.20 (Indirect) | - | [9] | |
| Spray Pyrolysis (CSP) | Sn-doped | 2.68 - 2.83 | 65 - 70 (Visible) | [10] |
| Varying [S]/[In] ratio | 2.67 - 2.70 | >80 | [5] | |
| Thermal Evaporation | Undoped | 2.23 | up to 90 (NIR) | [11] |
| Ag-doped (up to 4%) | 2.03 | 50 - 90 (NIR) | [11] |
Refractive Index and Extinction Coefficient
The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through and is absorbed by the material. For In₂S₃, the refractive index is typically around 2.4 to 2.5 in the visible range.[10] The extinction coefficient is low in the visible region, consistent with the material's high transparency, and increases sharply as the photon energy approaches the band gap. Doping can subtly modify these values; for example, tin (Sn) doping has been shown to decrease the refractive index slightly.[10]
| Deposition Method | Dopant | Refractive Index (n) | Extinction Coefficient (k) | Source(s) |
| Spray Pyrolysis | Tin (Sn) | 2.40 - 2.45 | 0.01 - 0.21 | [10] |
| Thermal Evaporation | Silver (Ag) | Varies with wavelength and doping | Varies with wavelength and doping | [12] |
| Thermal Evaporation | Copper (Cu) | Varies with wavelength and doping | Varies with wavelength and doping | [13] |
Photoluminescence and Raman Spectroscopy
Photoluminescence (PL) spectroscopy reveals information about the electronic transitions and defect states within the semiconductor. As-grown In₂S₃ films often show PL emissions related to defects, which may be reduced or eliminated after thermal annealing, indicating an improvement in crystalline quality.[1] For instance, films grown by CBD have shown emissions at 2.38 eV and 2.90 eV.[1]
Raman spectroscopy is a powerful non-destructive technique used to identify the crystalline phase and quality of the films. The stable phase of In₂S₃ at room temperature is the tetragonal β-In₂S₃.[6][7] Raman spectra for β-In₂S₃ typically show characteristic peaks at positions such as 113, 137, 180, and 199 cm⁻¹.[7][14] Annealing at high temperatures (e.g., 400°C) can induce a phase transition to the cubic α-In₂S₃ phase, which is identifiable by the appearance of new Raman modes.[6]
Electrical Properties of In₂S₃ Thin Films
The electrical properties of In₂S₃ thin films, such as conductivity, carrier concentration, and mobility, are critical for their performance in electronic devices. Hall effect measurements consistently show that undoped In₂S₃ is an n-type semiconductor.[4][15]
The electrical characteristics are highly sensitive to the film's stoichiometry, crystal structure, and defect density, which are in turn controlled by the deposition and annealing conditions.
| Property | Deposition Method | Value | Conditions / Notes | Source(s) |
| Conductivity Type | Spray Pyrolysis, Thermal Evaporation | n-type | Undoped | [4][15] |
| Resistivity (ρ) | RF Sputtering | ~10⁻⁵ Ω·cm | - | [16] |
| Carrier Concentration (n) | Nebulized Spray Pyrolysis | up to 3.31 x 10¹⁸ cm⁻³ | Varies with precursor concentration | |
| Carrier Mobility (μ) | Nebulized Spray Pyrolysis | up to 38.8 cm²/V·s | Varies with precursor concentration | |
| Activation Energy (Eₐ) | Spray Pyrolysis | 0.7 - 1.3 eV | Varies with [In]/[S] ratio | [15] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for fabricating high-quality In₂S₃ thin films. Below are methodologies for common deposition and characterization techniques.
Thin Film Deposition
This technique is valued for its simplicity and low cost, making it suitable for large-area depositions.[1]
-
Substrate Preparation : Substrates (e.g., SnO₂:F-coated glass) are rigorously cleaned sequentially in ultrasonic baths of acetone, ethanol, and deionized water.
-
Precursor Solution : An aqueous solution is prepared containing an indium source (e.g., Indium (III) chloride, InCl₃) and a sulfur source (e.g., thioacetamide, CH₃CSNH₂).[1][7]
-
Deposition Process : Acetic acid is often added to the solution to act as a complexing agent and maintain a low pH (e.g., pH 3).[1] The cleaned substrates are immersed in the solution, which is maintained at a constant temperature (e.g., 60-80°C) using a hot plate with magnetic stirring.[1] The deposition proceeds via an ion-by-ion mechanism on the substrate surface.
-
Post-Deposition : After a set duration, the films are removed, rinsed thoroughly with deionized water in an ultrasonic bath to remove loosely adhered particles, and dried.[1]
-
Annealing : To improve crystallinity, the as-grown films are often annealed in a controlled atmosphere (e.g., nitrogen) at temperatures around 300-400°C for 1 hour.[1]
CSP is a versatile technique suitable for industrial-scale production due to its speed and simplicity.[17]
-
Substrate Preparation : Glass substrates are cleaned as described for CBD.
-
Precursor Solution : An aqueous solution of an indium salt (e.g., InCl₃) and a sulfur source (e.g., thiourea, CS(NH₂)₂) is prepared. A small volume percentage of alcohol (e.g., 5%) may be added to reduce the surface tension of the solution.[18]
-
Deposition Process : The substrate is heated to a constant temperature, typically between 250°C and 350°C.[10][18] The precursor solution is atomized into fine droplets using a nozzle and sprayed onto the heated substrate using a carrier gas (e.g., compressed air).[5] The droplets undergo pyrolysis upon hitting the hot surface, forming the In₂S₃ film.
-
Process Parameters : Key parameters that must be controlled include the substrate temperature, [S]/[In] ratio in the solution, solution spray rate, carrier gas pressure, and the nozzle-to-substrate distance.[5][18]
Characterization Techniques
This is the standard method for determining the transmittance, absorbance, and optical band gap.
-
Measurement : The transmittance (T) and absorbance (A) spectra of the In₂S₃ film are recorded over a specific wavelength range (e.g., 300-2500 nm) using a dual-beam UV-Vis spectrophotometer.[1][10]
-
Absorption Coefficient (α) Calculation : The absorption coefficient is calculated from the absorbance (A) and the film thickness (d) using the relation: α = 2.303 * A / d.[10]
-
Band Gap (Eg) Determination : The optical band gap is determined using the Tauc relation for a direct band gap semiconductor: (αhν)² = C(hν - Eg), where hν is the photon energy and C is a constant.[1][10] By plotting (αhν)² versus hν (a "Tauc plot"), the band gap Eg can be extrapolated by finding the x-intercept of the linear portion of the curve.[10]
This measurement provides crucial information on the film's electrical properties.
-
Sample Preparation : A film of well-defined geometry (e.g., a square or van der Pauw configuration) is prepared with four electrical contacts at the corners.
-
Measurement : A constant current (I) is passed through two adjacent contacts, and the voltage (V) is measured across the other two. A magnetic field (B) is then applied perpendicular to the film surface. The resulting Hall voltage (VH), which develops transverse to the current flow, is measured.
-
Parameter Calculation : From these measurements, the Hall coefficient (RH) is calculated, which gives the sign of the charge carriers (determining the conductivity type) and their concentration. The resistivity is calculated from the initial I-V measurement without a magnetic field. Finally, the Hall mobility is determined from the product of the Hall coefficient and the conductivity (the inverse of resistivity).[15]
Visualizations: Workflows and Relationships
Diagrams created using the DOT language help visualize the complex relationships and processes involved in the study of In₂S₃ thin films.
Caption: Experimental workflow for In₂S₃ thin film synthesis and characterization.
Caption: Relationship between synthesis parameters and final In₂S₃ film properties.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. New fabrication method for di-indium tri-sulfuric (In2S3) thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. jopn.marvdasht.iau.ir [jopn.marvdasht.iau.ir]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Annealing Effect on the Structural and Optical Properties of In2S3 Thin Films -Proceedings of the Korean Vacuum Society Conference | Korea Science [koreascience.kr]
- 9. JOAM :: Articles [joam.inoe.ro]
- 10. sebhau.edu.ly [sebhau.edu.ly]
- 11. Description of the structural and optical properties of Ag-doped In2S3 thin films fabricated via vacuum thermal evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of In<sub>2</sub>S<sub>3</sub> thin films by spray pyrolysis from precursors with different[S]/[In] ratios [jos.ac.cn]
direct and indirect band gap of Indium sulfide
An In-depth Technical Guide to the Direct and Indirect Band Gap of Indium Sulfide (B99878)
Introduction
Indium Sulfide, a significant member of the III-VI group of semiconductors, encompasses various stoichiometries, most notably InS and In₂S₃. This material is distinguished by its multiple crystalline phases, including the α (cubic), β (tetragonal), and γ (hexagonal/trigonal) forms of In₂S₃, with the β-phase being the most stable at room temperature[1][2]. Renowned for its stability, wide band gap, and high transmittance, Indium Sulfide is a key material in optoelectronic applications[3]. It is increasingly viewed as a non-toxic, environmentally friendly alternative to Cadmium Sulfide (CdS) for use as a buffer layer in photovoltaic solar cells[1][4].
Despite its promising characteristics, the fundamental nature of its electronic band gap remains a subject of considerable research and debate. The reported band gap values for In₂S₃ span a wide range, from approximately 1.7 eV to 3.7 eV, with significant variation depending on the material's phase, form (bulk, thin film, or quantum dot), and the synthesis technique employed[5][6][7]. Furthermore, there are conflicting experimental and theoretical reports on whether specific phases of Indium Sulfide possess a direct or an indirect band gap. This guide provides a comprehensive technical overview of the direct and indirect band gap properties of Indium Sulfide, details the experimental protocols for its characterization, and explores its potential applications for researchers and professionals in materials science and drug development.
Understanding Direct vs. Indirect Band Gaps
In a semiconductor, the band gap is the energy difference between the top of the valence band and the bottom of the conduction band. The nature of this gap—direct or indirect—is determined by the alignment of these band extrema in momentum space (k-space).
-
Direct Band Gap: The maximum of the valence band and the minimum of the conduction band occur at the same momentum (k) value. In this case, an electron can be directly excited by a photon, and conversely, an electron-hole pair can recombine to emit a photon efficiently. This property is crucial for light-emitting devices like LEDs and lasers.
-
Indirect Band Gap: The valence band maximum and conduction band minimum occur at different momentum values. For an electron to transition across the gap, it must undergo a change in both energy and momentum. This requires the assistance of a phonon (a quantum of lattice vibration) to conserve momentum, making the process less efficient. Materials with indirect band gaps are generally poor light emitters but are suitable for applications like transistors and some photovoltaic cells.
Figure 1: Conceptual difference between direct and indirect band gap transitions.
Band Gap Properties of Indium Sulfide
The electronic structure of Indium Sulfide is complex, leading to a wide array of reported band gap values. The debate over its direct or indirect nature is ongoing, with evidence suggesting it can vary based on crystalline structure, stoichiometry, and preparation method. Theoretical studies have also yielded conflicting results; for instance, some density functional theory (DFT) calculations predict α-In₂S₃ has a direct band gap, while β-In₂S₃ has an indirect band gap[3]. The table below summarizes experimentally and theoretically determined band gap values for various forms of Indium Sulfide.
| Indium Sulfide Form | Material Type | Preparation Method | Band Gap Type | Band Gap Value (eV) | Reference(s) |
| InS (Orthorhombic) | Single Crystal | Solution Growth (from In melt) | Indirect | ~1.9 | [2] |
| Direct | ~2.44 | [2] | |||
| α-In₂S₃ (Cubic) | Thin Film | Spray Pyrolysis | Direct | 2.68 - 2.83 | [5] |
| Theoretical | FP-LAPW | Direct | 1.58 | ||
| β-In₂S₃ (Tetragonal) | Single Crystal | - | Direct | 2.03 | [6] |
| Thin Film | Co-evaporation | Indirect | 2.01 | [8][9] | |
| Thin Film | RF Sputtering (annealed) | Indirect | 2.04 - 2.20 | [10] | |
| Thin Film | Chemical Bath Deposition (CBD) | Direct | 2.32 - 2.83 | [1] | |
| Thin Film | Physical Vapor Deposition (PVD) | Direct | ~2.8 | [11] | |
| Theoretical | DFT | Indirect | - | ||
| Theoretical | FP-LAPW | Indirect | 2.18 | [3] | |
| γ-In₂S₃ (Layered) | Crystal | Chemical Vapor Transport (CVT) | Direct | 2.0 - 3.25 | [12] |
| Nanoribbons | Solution Process | Direct | 3.66 (undoped) | [13] | |
| Mixed/Unspecified Phase | Thin Film | Thermal Evaporation | Direct | 2.1 and 2.7 | [6] |
Experimental Protocols for Band Gap Determination
The synthesis and characterization of Indium Sulfide are critical to understanding its properties. The following sections detail common experimental procedures.
Synthesis of β-In₂S₃ Thin Films by Chemical Bath Deposition (CBD)
The CBD method is a cost-effective and scalable technique for producing high-quality thin films[1].
-
Substrate Preparation: Substrates (e.g., glass, PET, or FTO-coated glass) are ultrasonically cleaned in a sequence of acetone, ethanol, and deionized water, and then dried with nitrogen gas.
-
Precursor Solution: An aqueous solution is prepared containing an indium salt (e.g., 0.025 M Indium Trichloride, InCl₃) and a complexing agent (e.g., acetic acid). A separate aqueous solution of a sulfur source (e.g., 0.1 M Thioacetamide (B46855), CH₃CSNH₂) is also prepared.
-
Deposition Process: The cleaned substrate is vertically immersed in a beaker containing the indium precursor solution. The beaker is placed in a temperature-controlled water bath. The thioacetamide solution is then added, and the mixture is stirred continuously. The bath temperature is maintained at a specific value (e.g., 60-90°C) for the duration of the deposition (e.g., 60 minutes)[1].
-
Post-Deposition Treatment: After deposition, the film-coated substrate is removed from the bath, rinsed thoroughly with deionized water to remove loosely adhered particles, and dried in air or under a nitrogen stream.
-
Annealing (Optional): To improve crystallinity and modify optical properties, the films may be annealed in a controlled atmosphere (e.g., nitrogen or vacuum) at temperatures around 300°C[4].
Optical Band Gap Measurement by UV-Vis Spectroscopy
This is the most common method for determining the optical band gap of semiconductor thin films.
-
Data Acquisition: The optical transmittance (T) and reflectance (R) spectra of the In₂S₃ thin film are measured at room temperature over a specific wavelength range (e.g., 300-1100 nm) using a double-beam spectrophotometer[4][11].
-
Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the transmittance and reflectance data using the Beer-Lambert law, often expressed as: α = (1/d) * ln[(1-R)² / T] where 'd' is the thickness of the film[4].
-
Tauc Plot Analysis: The relationship between the absorption coefficient (α) and the incident photon energy (hν) is given by the Tauc equation: (αhν)ⁿ = A(hν - Eg) where A is a constant, Eg is the band gap energy, and the exponent 'n' depends on the nature of the electronic transition.
-
n = 2 for a direct band gap.
-
n = 1/2 for an indirect band gap.
-
-
Determining the Band Gap: To determine the band gap, (αhν)ⁿ is plotted against hν. The linear portion of the graph is extrapolated to the x-axis (where (αhν)ⁿ = 0). The intercept on the x-axis gives the value of the optical band gap, Eg[4][5]. By testing both n=2 and n=1/2, the plot that yields the best linear fit indicates the most likely nature of the transition.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. arxiv.org [arxiv.org]
- 3. Theoretical Predictions of Structural, Electronic, and Optical Properties of α and β Phases of In<sub>2</sub>S<sub>3</sub> - ProQuest [proquest.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. sebhau.edu.ly [sebhau.edu.ly]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Bandgap properties of the indium sulfide thin-films grown by co-evaporation [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. JOAM :: Articles [joam.inoe.ro]
- 11. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 12. 2dsemiconductors.com [2dsemiconductors.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Historical Discovery and Early Studies of Indium Sulfide
This technical guide provides an in-depth overview of the historical discovery of indium and the pivotal role of indium sulfide (B99878) (In₂S₃) in its identification. It further explores the early studies that characterized this important semiconductor, catering to researchers, scientists, and professionals in drug development who may utilize indium-based compounds in their work.
The Serendipitous Discovery of a New Element
In 1863, at the Freiberg School of Mines in Germany, physicists Ferdinand Reich and his assistant Hieronymus Theodor Richter were conducting spectroscopic analysis of a sample of zinc blende (sphalerite, ZnS).[1][2] Their primary goal was to search for the recently discovered element thallium.[2][3][4]
Their experimental process involved roasting the ore to remove the majority of the sulfur, followed by decomposition with hydrochloric acid.[4] This procedure yielded a straw-yellow precipitate.[1][4] Reich suspected this precipitate might be the sulfide of a new, undiscovered element.[1][4] To verify this hypothesis, they turned to emission spectroscopy. However, Ferdinand Reich was colorblind, which necessitated Richter's observation of the spectral lines.[1][3]
Upon examining the sample's spectrum, Richter observed a brilliant, intense indigo-blue line that did not correspond to any known element.[1][3][5] This unique spectral signature confirmed the presence of a new element.[4] They named the element "Indium," derived from the Greek word "indikon" for indigo (B80030), in honor of its characteristic spectral line.[1] The discovery was first reported in a preliminary note that same year.[6]
It is a noteworthy point that indium sulfide was the very first compound of indium to be described, and it was from this sulfide precipitate that the existence of indium as a new element was established.[7][8][9]
The methodology employed by Reich and Richter, while rudimentary by modern standards, was effective in isolating the evidence of a new element. The general steps are outlined below:
-
Sample Preparation: A sample of zinc sulfide ore (sphalerite) was obtained.[4] The ore was known to contain various other elements, including arsenic, lead, copper, and cadmium.[1]
-
Roasting: The sphalerite was roasted in air. This process converted the majority of the zinc sulfide into zinc oxide, removing a large portion of the sulfur as sulfur dioxide gas.
-
Acid Digestion: The roasted material was treated with hydrochloric acid (HCl), which dissolved the zinc oxide and other components, bringing them into solution.
-
Precipitation: A persistent, straw-yellow solid precipitated out of the acidic solution.[1][4] This precipitate was identified as the sulfide of the new element, indium.
-
Spectroscopic Analysis: The precipitate was subjected to emission spectroscopy. The observation of a novel, bright indigo spectral line confirmed the presence of a new element.[3][4]
-
Isolation of the Metal: Subsequently, Reich and Richter managed to isolate the chloride and hydroxide (B78521) of indium. They then reduced these compounds to metallic indium using a blowpipe on charcoal.[1] A 0.5 kg ingot of the newly isolated metal was presented at the 1867 World Fair.[3]
Below is a diagram illustrating the logical workflow of the discovery process.
Early Studies and Characterization of Indium Sulfide
Following its role in the discovery of indium, indium(III) sulfide (In₂S₃) became a subject of further study. It is an inorganic compound that typically appears as a red or orange-red powder and is characterized by a "rotten egg" odor, typical of many sulfide compounds.[7][9]
Early production of indium sulfide for study was often achieved through the direct combination of the elements, indium and sulfur, at elevated temperatures.[7]
-
Direct Combination Protocol:
-
High-purity indium metal and elemental sulfur are weighed in stoichiometric amounts (2:3 molar ratio).
-
The elements are sealed in an evacuated quartz ampoule.
-
The ampoule is heated gradually to a high temperature (e.g., 600-800 °C) and held for an extended period to ensure a complete reaction.
-
The ampoule is then cooled slowly to room temperature to promote the formation of a crystalline product.
-
Early investigations established several key properties of indium sulfide. These foundational data are summarized in the table below.
| Property | Value / Description | Citation(s) |
| Chemical Formula | In₂S₃ | [7] |
| Molar Mass | 325.82 g/mol | [7] |
| Appearance | Red or orange-red powder | [7][9] |
| Density | 4.90 g/cm³ | [7] |
| Melting Point | 1,050 °C (1,920 °F; 1,320 K) | [7] |
| Solubility in Water | Insoluble | [7][9] |
| Reactivity | Attacked by acids, releasing hydrogen sulfide gas. Slightly soluble in Na₂S solutions. | [7][8] |
One of the most significant early findings was the existence of multiple crystal structures, or polymorphs, of In₂S₃. Three primary forms were identified:
-
α-In₂S₃ (Alpha): A yellow polymorph with a defect cubic structure.[7][8]
-
β-In₂S₃ (Beta): A red polymorph with a defect tetragonal spinel structure. This is considered the most stable form at room temperature.[7][8]
-
γ-In₂S₃ (Gamma): A polymorph with a layered structure.[7]
The transitions between these phases are temperature-dependent. The α-phase transitions to the β-phase at 420 °C, and a further transition to the γ-phase occurs at 740 °C.[7] This structural variability hinted at the complex solid-state chemistry of indium compounds and laid the groundwork for later research into its semiconductor properties.
The relationship between these principal polymorphs is visualized in the diagram below.
Conclusion
The discovery of indium is inextricably linked to its sulfide. The initial observation of a unique indigo spectral line from a simple indium sulfide precipitate by Reich and Richter in 1863 opened the door to the characterization of a new element.[1][3] Early studies successfully defined the fundamental physical and chemical properties of In₂S₃ and revealed its interesting polymorphic nature.[7][8] This foundational work was critical for the eventual application of indium sulfide as an n-type semiconductor, particularly as a non-toxic buffer layer in modern photovoltaic cells.[9][10]
References
- 1. A Brief History Of The Discovery Of Indium_Industry news_scimateria [scimateria.com]
- 2. Indium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. indium.com [indium.com]
- 4. chemicool.com [chemicool.com]
- 5. Indium | In (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hieronymous Theodor Richter - Wikipedia [en.wikipedia.org]
- 7. Indium(III) sulfide - Wikipedia [en.wikipedia.org]
- 8. heegermaterials.com [heegermaterials.com]
- 9. indium.com [indium.com]
- 10. indium.com [indium.com]
phase transitions in Indium sulfide at different temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium sulfide (B99878) (In₂S₃) is a semiconductor material with significant potential in various applications, including solar cells and optoelectronics.[1][2] Its utility is closely linked to its polymorphic nature, existing in several distinct crystal structures, primarily the α, β, and γ phases.[1][3] The transition between these phases is highly dependent on temperature and pressure, influencing the material's electronic and optical properties.[4] Understanding these phase transitions is crucial for controlling the synthesis of In₂S₃ with desired characteristics for specific applications. This technical guide provides an in-depth overview of the temperature-induced phase transitions in indium sulfide, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the transition pathways.
Temperature-Induced Polymorphic Transformations
Indium sulfide exhibits at least three main polymorphic forms at atmospheric pressure, each with a unique crystal structure. The transitions between these phases are reversible and occur at specific temperatures.
-
α-In₂S₃: This is the low-temperature phase, which possesses a defect cubic structure.[1]
-
β-In₂S₃: As the temperature increases, the α-phase transforms into the β-phase, which has a defect tetragonal spinel structure.[1][3] This is considered the most stable form at room temperature.[1]
-
γ-In₂S₃: At even higher temperatures, the β-phase transitions to the γ-phase, characterized by a layered structure.[1]
The transition temperatures between these phases have been determined through various experimental techniques.
Quantitative Data on Phase Transitions
The following table summarizes the key transition temperatures and crystal structures of the main indium sulfide polymorphs.
| Phase | Crystal Structure | Transition | Transition Temperature | Reference |
| α-In₂S₃ | Defect Cubic | α → β | 420 °C (693 K) | [1] |
| β-In₂S₃ | Defect Tetragonal Spinel | β → α | 717 K (444 °C) | [3] |
| β-In₂S₃ | Defect Tetragonal Spinel | β → γ | 740 °C (1013 K) | [1] |
| γ-In₂S₃ | Layered | - | > 1049 K (776 °C) | [3] |
Note: Discrepancies in transition temperatures can arise from different experimental conditions and sample preparation methods.
Experimental Protocols
The characterization of indium sulfide phase transitions relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
High-Temperature Powder X-Ray Diffraction (PXRD)
High-temperature PXRD is a primary technique for studying crystal structure changes as a function of temperature.
Objective: To identify the crystal structure of In₂S₃ phases at different temperatures and determine the transition temperatures.
Methodology:
-
A polycrystalline sample of In₂S₃ is prepared using methods such as powder metallurgy or chemical vapor transport.[5][6]
-
The powdered sample is placed on a high-temperature stage within the diffractometer.
-
The sample is heated at a controlled rate, and PXRD patterns are collected at various temperature intervals.
-
The diffraction patterns are analyzed using Rietveld refinement to determine the crystal structure, lattice parameters, and unit-cell volume at each temperature.[3]
-
Abrupt changes in the diffraction patterns, such as the appearance or disappearance of peaks, shifts in peak positions, and changes in peak intensities or widths, indicate a phase transition.[5][6]
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD provides detailed structural information on single crystals of the different In₂S₃ phases.
Objective: To precisely determine the crystal structure and atomic arrangement of each polymorph.
Methodology:
-
Single crystals of β-In₂S₃ are grown, for example, by chemical vapor transport.[7]
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 80 K) to reduce thermal vibrations and improve diffraction data quality.[5]
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
The collected data are used to solve and refine the crystal structure, providing information on bond lengths, bond angles, and atomic coordinates.[7]
Transmission Electron Microscopy (TEM) and Selected-Area Electron Diffraction (SAED)
TEM and SAED are used to investigate the microstructure and crystallography of the material at the nanoscale.
Objective: To observe the morphology and confirm the crystal structure of individual grains or domains.
Methodology:
-
Thin samples for TEM analysis are prepared, often using a focused ion beam (FIB) to cut a thin lamella from a larger crystal.[7]
-
The sample is placed in the TEM, and high-resolution images are taken to visualize the atomic lattice.
-
SAED patterns are collected from specific regions of the sample. These patterns provide information about the crystal structure and orientation of the selected area.
-
The presence of twin domains, which can occur when crystals are cooled through a phase transition, can be identified and characterized.[5][7]
Visualizations
Indium Sulfide Phase Transition Pathway
The following diagram illustrates the temperature-induced phase transitions between the α, β, and γ phases of indium sulfide.
Caption: Phase transition pathway of In₂S₃ with increasing temperature.
Experimental Workflow for Phase Transition Analysis
This diagram outlines a typical experimental workflow for the characterization of indium sulfide phase transitions.
Caption: Workflow for In₂S₃ phase transition analysis.
High-Pressure Phase Transitions
In addition to temperature, pressure can also induce phase transitions in indium sulfide. At high pressures, the tetragonal defect spinel structure of β-In₂S₃ undergoes reversible order-disorder transitions.[3] Studies on related indium chalcogenides like InAs have shown transitions from zinc-blende to rocksalt and then to a β-Sn-type structure under increasing pressure, suggesting that In₂S₃ may exhibit similar complex high-pressure behavior.[8][9]
Conclusion
The phase transitions of indium sulfide are a critical aspect of its material properties. The transitions between the α, β, and γ phases are well-documented, though variations in reported transition temperatures highlight the sensitivity of the system to experimental conditions. The experimental protocols described herein provide a foundation for researchers to investigate these transitions further. A comprehensive understanding of the interplay between temperature, pressure, and crystal structure is essential for the rational design and synthesis of indium sulfide-based materials for advanced technological applications.
References
- 1. Indium(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. 2dsemiconductors.com [2dsemiconductors.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphic phases in 2D In2Se3: fundamental properties, phase transition modulation methodologies and advanced applications - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure, phase transition and properties of indium(iii) sulfide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structure, phase transition and properties of indium(III) sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure, phase transition and properties of indium(iii) sulfide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. journals.aps.org [journals.aps.org]
- 9. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for Chemical Bath Deposition (CBD) of In₂S₃ Thin Films
Introduction
Indium Sulfide (B99878) (In₂S₃) is a promising n-type semiconductor from the III-VI group that is gaining significant attention in photovoltaic and optoelectronic applications.[1] It is considered an excellent, non-toxic alternative to cadmium sulfide (CdS) as a buffer layer in thin-film solar cells.[2][3] Among various deposition techniques, chemical bath deposition (CBD) is a simple, cost-effective, and scalable method for producing large-area In₂S₃ thin films.[4][5] This technique involves the controlled chemical reaction of precursor ions in an aqueous solution, leading to the deposition of a thin film onto a submerged substrate.[5]
These application notes provide a detailed protocol for the synthesis of In₂S₃ thin films using the CBD method. It outlines the necessary reagents, experimental procedures, and the influence of key deposition parameters on the resulting film properties, such as thickness and optical band gap.
Experimental Protocols
Substrate Cleaning Protocol
A thorough cleaning of the substrate is critical to ensure uniform film deposition and good adhesion. The following protocol is recommended for soda-lime glass or conductive oxide-coated glass substrates (e.g., SnO₂:F or ITO).
-
Place the substrates in a beaker and sonicate in acetone (B3395972) for 15-20 minutes.
-
Rinse the substrates thoroughly with deionized (DI) water.
-
Sonicate the substrates in ethanol (B145695) or isopropanol (B130326) for another 15-20 minutes.[6]
-
Rinse again with DI water.[6]
-
Finally, dry the substrates under a stream of high-purity nitrogen or argon gas before placing them in the deposition bath.[6]
In₂S₃ Thin Film Deposition Protocol
This protocol describes the deposition of In₂S₃ thin films from an acidic solution containing indium chloride as the indium source and thioacetamide (B46855) as the sulfur source.
-
Prepare the Precursor Solutions:
-
Indium Source: Prepare a 0.025 M solution of Indium (III) chloride (InCl₃) in DI water.
-
Sulfur Source: Prepare a 0.075 M solution of Thioacetamide (CH₃CSNH₂) in DI water.[4]
-
-
Set up the Chemical Bath:
-
In a glass beaker, add the required volume of the 0.025 M InCl₃ solution.
-
Add the required volume of the 0.075 M CH₃CSNH₂ solution to the beaker.
-
Use a complexing agent, such as acetic acid or citric acid, to adjust the pH of the solution to a range of 2.0 - 3.0.[4][7] This acidic pH is crucial for the controlled release of S²⁻ ions from the hydrolysis of thioacetamide.
-
Place the beaker on a heating magnetic stirrer to maintain the desired bath temperature (e.g., 60-90°C) and ensure solution homogeneity.[4]
-
-
Film Deposition:
-
Post-Deposition Treatment:
-
After the deposition time has elapsed, carefully remove the substrates from the bath.
-
Rinse the coated substrates with DI water to remove any loosely adhered particles or residual reactants.[4] An ultrasonic bath can be used for a short duration (e.g., 5 minutes) for a more thorough cleaning.
-
Dry the films using a stream of nitrogen or argon gas.
-
Experimental Workflow
The following diagram illustrates the logical flow of the chemical bath deposition process for In₂S₃ thin films.
Caption: Workflow for In₂S₃ thin film deposition via CBD.
Data Presentation
The properties of CBD-grown In₂S₃ films are highly dependent on the deposition parameters. The tables below summarize typical reagents and the effect of bath temperature on key film characteristics based on reported data.
Table 1: Reagents for In₂S₃ Chemical Bath Deposition
| Role | Chemical | Typical Concentration |
| Indium Source | Indium (III) Chloride (InCl₃) | 0.025 M[4] |
| Sulfur Source | Thioacetamide (CH₃CSNH₂) | 0.075 M[4] |
| Complexing Agent | Acetic Acid | To adjust pH to 2.0 - 3.0[4] |
| Solvent | Deionized Water | N/A |
Table 2: Effect of Bath Temperature on As-Grown In₂S₃ Film Properties
This data reflects a deposition time of 60-120 minutes. The structural analysis consistently identifies the tetragonal β-In₂S₃ phase in films grown under these conditions.[2][4]
| Bath Temperature (°C) | Film Thickness (nm) | Optical Band Gap (Eg) (eV) | Reference |
| 60 | 149 | 2.32 - 2.60 | [2][4] |
| 70 | 188 - 253 | 2.71 - 2.74 | [2][4] |
| 80 | 182 | 2.32 - 2.53 | [2][4] |
| 90 | 246 | 2.83 | [4] |
Note: Film properties can also be influenced by precursor concentrations, pH, and deposition time. For instance, an optimal deposition time of 45 minutes has been reported to yield the best crystallinity in some studies.[8]
Film Characterization
After deposition, the films should be characterized to determine their structural, morphological, and optical properties.
-
Structural Properties: X-Ray Diffraction (XRD) and Raman Spectroscopy are used to identify the crystalline phase of the In₂S₃ film. The tetragonal phase (β-In₂S₃) is the most stable and commonly observed at room temperature.[2][4]
-
Morphological and Compositional Analysis: Scanning Electron Microscopy (SEM) provides information on the surface morphology and grain structure. Energy-Dispersive X-ray Spectroscopy (EDS) is used to confirm the elemental composition and stoichiometry (S:In ratio).[2]
-
Optical Properties: UV-Visible Spectroscopy is employed to measure the optical transmittance of the films. This data is then used to calculate the optical band gap (Eg), a critical parameter for semiconductor applications.[2] In₂S₃ films suitable for solar cells typically exhibit high transmittance (60-85%) in the visible region.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Effect of Chemical Bath Deposition Variables on the Properties of Zinc Sulfide Thin Films: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Spray Pyrolysis Fabrication of Indium Sulfide (In₂S₃) Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the fabrication of Indium Sulfide (In₂S₃) thin films using the spray pyrolysis technique. It includes comprehensive application notes, detailed experimental protocols, and a summary of key deposition parameters from various studies to facilitate the reproduction and optimization of high-quality In₂S₃ films for a range of applications, including as buffer layers in solar cells and in other optoelectronic devices.
Application Notes
The spray pyrolysis technique is a cost-effective and scalable method for depositing thin films, making it highly suitable for both research and industrial applications.[1] The properties of the resulting In₂S₃ films are highly dependent on the deposition parameters, which can be tailored to achieve desired characteristics.
1.1. Influence of Precursor Solution:
The choice of precursor materials and their molar ratios in the spray solution is a critical factor influencing the stoichiometry and phase of the deposited In₂S₃ films. Commonly used precursors include Indium Chloride (InCl₃) or Indium Nitrate (In(NO₃)₃) as the indium source and Thiourea (CS(NH₂)₂) as the sulfur source.[1][2][3] The [S]/[In] molar ratio in the precursor solution is a key parameter that is often varied to optimize the film properties. Studies have shown that adjusting this ratio can affect the film's stoichiometry, crystallinity, and optical band gap.[1][2] For instance, varying the [S]/[In] ratio from 2.5 to 4.5 has been shown to influence the optical band gap, with a value of 2.63 eV achieved for a ratio of 4.5.[4]
1.2. Effect of Substrate Temperature:
The substrate temperature during deposition plays a crucial role in the pyrolysis reaction, solvent evaporation, and the subsequent formation and crystallization of the In₂S₃ film. The temperature needs to be high enough to ensure the complete decomposition of the precursor materials but not so high as to cause re-evaporation of the deposited material. Typical substrate temperatures for In₂S₃ deposition range from 250°C to 500°C.[1][5] The substrate temperature has been shown to affect the crystal structure, grain size, and surface morphology of the films.[5][6] For example, an increase in substrate temperature can lead to an increase in the crystallite size of the films.
1.3. Role of the Solvent and Additives:
The solvent system, typically deionized water, is used to dissolve the precursor salts. To improve the quality of the deposited film, small amounts of alcohol (e.g., 5% by volume) are sometimes added to the aqueous solution to reduce the surface tension.[1] This can lead to better adhesion of the film to the substrate and a more uniform coating.
1.4. Carrier Gas and Spray Rate:
Compressed air is commonly used as the carrier gas to atomize the precursor solution and transport the resulting aerosol to the heated substrate.[2] The pressure of the carrier gas and the solution spray rate are important parameters that control the droplet size and the deposition rate, which in turn affect the film thickness and morphology.
1.5. Post-Deposition Annealing:
In some cases, a post-deposition annealing step is performed to improve the crystallinity and modify the phase of the In₂S₃ films. Annealing is typically carried out in a controlled atmosphere (e.g., nitrogen) at temperatures ranging from 300°C to 500°C.[7][8]
Experimental Protocols
This section provides a generalized, step-by-step protocol for the fabrication of In₂S₃ thin films using the spray pyrolysis technique, based on common practices reported in the literature.
2.1. Substrate Cleaning:
-
Thoroughly clean the glass substrates (e.g., 25mm x 25mm x 1mm) to ensure good film adhesion.[2]
-
A typical cleaning procedure involves sequential sonication in nitric acid (HNO₃), alcohol, and acetone, each for a duration of 30 minutes.[2]
-
Rinse the substrates with deionized water and dry them in a stream of nitrogen or in an oven.
2.2. Precursor Solution Preparation:
-
Prepare aqueous stock solutions of the indium precursor (e.g., 0.026 M Indium Chloride, InCl₃) and the sulfur precursor (e.g., Thiourea, CS(NH₂)₂).[1]
-
To investigate the effect of stoichiometry, prepare a series of precursor solutions with varying [S]/[In] molar ratios (e.g., 2.5, 3.5, 4.5).[1] This is achieved by keeping the concentration of the indium precursor constant and varying the concentration of the thiourea.
-
For improved film adhesion, an optional step is to add a small amount of alcohol (e.g., 5% by volume) to the final precursor solution to reduce its surface tension.[1]
-
Stir the final solution thoroughly to ensure homogeneity.
2.3. Spray Pyrolysis Deposition:
-
Preheat the substrate to the desired deposition temperature (e.g., 250°C, 300°C, or 350°C) using a substrate heater.[1][2][9]
-
Set the other deposition parameters:
-
Mount the cleaned substrate on the heater.
-
Fill the spray nozzle reservoir with the prepared precursor solution.
-
Start the spraying process and continue until the desired volume of the solution has been sprayed (e.g., 10 mL).[1]
-
After the deposition is complete, allow the film to cool down to room temperature.
2.4. Post-Deposition Annealing (Optional):
-
Place the as-deposited films in a tube furnace.
-
Anneal the films in a nitrogen atmosphere at a specific temperature (e.g., 300°C) for a set duration to improve crystallinity.[7]
2.5. Characterization:
The fabricated In₂S₃ films can be characterized using various techniques to determine their structural, morphological, optical, and electrical properties:
-
X-Ray Diffraction (XRD): To identify the crystal structure and phase of the films.[1][10]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure.[1][10]
-
Atomic Force Microscopy (AFM): To analyze the surface topography and roughness.[1]
-
Energy Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition and stoichiometry of the films.[1][10]
-
Raman Spectroscopy: To confirm the presence of the desired phase and assess the quality of the films.[1][10]
-
UV-Visible Spectroscopy: To measure the optical transmittance and absorbance and to determine the optical band gap.[2]
-
Photoluminescence (PL) Spectroscopy: To study the electronic transitions and defect levels within the material.[2][10]
Data Presentation
The following tables summarize the key experimental parameters and resulting film properties from various studies on the spray pyrolysis of In₂S₃ films.
Table 1: Precursor Solution and Deposition Parameters
| Precursor (Indium) | Precursor (Sulfur) | Solvent | [S]/[In] Ratio | Substrate Temp. (°C) | Spray Rate (mL/min) | Carrier Gas Pressure (bar) | Reference |
| InCl₃ (0.026 M) | Thiourea | Aqueous + 5% Alcohol | 2.5 - 4.5 | 250 | 1.5 | 0.7 | [1] |
| InCl₃ (0.03 M) | Thiourea | Aqueous | 1.25 - 1.75 | 300 | 1 | 2.5 | [2] |
| InCl₃ | Thiourea | Aqueous | - | 350 | 2.6 | - | [9] |
| In(NO₃)₃ (0.1 M) | Thiourea (0.1 M) | Deionized Water | 2/5 (in solution) | - | 5 | - | [3] |
| InCl₃ | Thiourea | Aqueous | 3 | 250 - 350 | - | - | [6] |
Table 2: Resulting Film Properties
| [S]/[In] Ratio | Substrate Temp. (°C) | Crystal Structure | Optical Band Gap (eV) | Key Findings | Reference |
| 2.5 - 4.5 | 250 | Polycrystalline β-In₂S₃ | Increases slightly with ratio, 2.63 for [S]/[In]=4.5 | Good stoichiometry and dense films were achieved. | [1][4] |
| 1.25 - 1.75 | 300 | β-phase | 2.7 - 2.67 | High transmittance (>80%) in the visible region. | [2] |
| - | 350 | Polycrystalline | - | Ag doping increases electrical conductivity. | [9] |
| 2/3 | - | Crystalline | 2.66 | Better crystallinity at [S]/[In] ratio of 2/3. | [3] |
| 3 | 250 - 350 | β-In₂S₃ | 2.54 - 2.89 | Band gap varies with substrate temperature. | [6] |
| 2 | 300 - 500 | Cubic | - | Grain size increases with substrate temperature. | [5] |
Visualizations
Diagram 1: Experimental Workflow for In₂S₃ Film Fabrication
Caption: Workflow for In₂S₃ film fabrication.
Diagram 2: Influence of Deposition Parameters on Film Properties
Caption: Key parameter-property relationships.
References
- 1. Synthesis of In<sub>2</sub>S<sub>3</sub> thin films by spray pyrolysis from precursors with different[S]/[In] ratios [jos.ac.cn]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New fabrication method for di-indium tri-sulfuric (In2S3) thin films - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atomic Layer Deposition of In₂S₃ Buffer Layers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of indium sulfide (B99878) (In₂S₃) thin films using atomic layer deposition (ALD). In₂S₃ is a promising, non-toxic alternative to cadmium sulfide (CdS) for buffer layers in thin-film solar cells, such as those based on copper indium gallium selenide (B1212193) (CIGS) and copper zinc tin sulfide (CZTS). ALD offers precise thickness control at the atomic level, excellent conformality, and the ability to produce high-quality, dense, and pinhole-free films, making it an ideal technique for fabricating efficient and reliable photovoltaic devices.
Introduction to ALD for In₂S₃ Buffer Layers
Atomic layer deposition is a vapor phase technique that builds up thin films one atomic layer at a time through a sequence of self-limiting surface reactions. For the synthesis of In₂S₃, the process typically involves alternating exposures of a substrate to an indium-containing precursor and a sulfur-containing precursor, separated by inert gas purges. This cyclic process ensures high uniformity over large areas and complex topographies.
The resulting ALD-In₂S₃ films are typically n-type semiconductors with a wide bandgap, making them suitable as buffer layers in heterojunction solar cells.[1][2] They form a crucial junction with the p-type absorber layer, facilitating charge separation and transport while minimizing recombination at the interface. The precise control afforded by ALD allows for the optimization of the buffer layer thickness and properties to maximize solar cell performance.
Quantitative Data Summary
The following tables summarize key quantitative data for ALD-deposited In₂S₃ films and their performance in solar cells, as reported in various studies.
Table 1: ALD Process Parameters for In₂S₃ Deposition
| Indium Precursor | Sulfur Precursor | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Reference(s) |
| Indium acetylacetonate (B107027) (In(acac)₃) | H₂S | 130 - 260 | ~0.7 at 180°C | [1] |
| Novel Indium Precursor | H₂S | up to 225 | 0.89 at 150°C | [2] |
| Cyclopentadienyl indium (InCp) | H₂S | Not specified | Not specified | [3] |
Table 2: Physical and Electrical Properties of ALD-In₂S₃ Films
| Property | Value | Deposition Conditions | Reference(s) |
| Crystal Structure | Tetragonal (β-In₂S₃) | In(acac)₃ and H₂S at 180°C | [1] |
| Bandgap (E_g) | ~2.7 eV | In(acac)₃ and H₂S | [1] |
| up to 3.3 eV | Amorphous-like structure | [4] | |
| Conductivity Type | n-type | Doping level of 10¹⁶–10¹⁷ cm⁻³ | [1] |
| Free electron conc. up to 10¹⁸ cm⁻³ | Novel In precursor and H₂S at 225°C | [2] | |
| Resistivity | <1 Ω·cm | Novel In precursor and H₂S at 225°C | [2] |
| Carrier Mobility | ~1 cm²/(V·s) | Novel In precursor and H₂S | [2] |
| Stoichiometry (S/In ratio) | 1.5 | Novel In precursor and H₂S | [2] |
| Impurity Content | No detectable C, N, halogen, or O | Novel In precursor and H₂S | [2] |
Table 3: Performance of Solar Cells with ALD-In₂S₃ Buffer Layers
| Solar Cell Structure | ALD-In₂S₃ Deposition Temp. (°C) | Efficiency (%) | Reference(s) |
| CIGS/In₂S₃/ZnO | Not specified | up to 16.4 | [5] |
| Cu(In,Ga)Se₂/In₂S₃/ZnO | Not specified | up to 13.5 | [4] |
Experimental Protocols
Substrate Preparation
-
Cleaning: Substrates (e.g., CIGS-coated glass) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Drying: The cleaned substrates are dried under a stream of high-purity nitrogen gas.
-
Pre-treatment (Optional): A brief treatment with a dilute acid or base solution may be performed to remove any native oxides from the absorber layer surface, followed by a deionized water rinse and nitrogen drying.
Atomic Layer Deposition of In₂S₃
This protocol is based on the use of indium acetylacetonate (In(acac)₃) and hydrogen sulfide (H₂S) as precursors.
-
System Preparation:
-
Load the prepared substrates into the ALD reactor.
-
Heat the In(acac)₃ precursor to a temperature that provides sufficient vapor pressure (typically 120-150°C).
-
Heat the substrate to the desired deposition temperature (e.g., 180°C).[1]
-
Ensure the H₂S gas line is purged and ready for use.
-
Set the nitrogen (or other inert gas) carrier and purge gas flows.
-
-
Deposition Cycle:
-
Pulse A (In(acac)₃): Introduce In(acac)₃ vapor into the reactor for a set duration (e.g., 0.1 - 1.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.
-
Purge A: Purge the reactor with inert gas for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted In(acac)₃ and gaseous byproducts.
-
Pulse B (H₂S): Introduce H₂S gas into the reactor for a set duration (e.g., 0.1 - 1.0 seconds) to react with the adsorbed indium precursor layer, forming In₂S₃.
-
Purge B: Purge the reactor with inert gas (e.g., 5 - 20 seconds) to remove unreacted H₂S and reaction byproducts.
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The number of cycles can be calculated based on the known growth rate at the chosen deposition temperature.
Post-Deposition Characterization
-
Thickness and Optical Properties: Use ellipsometry or profilometry to measure the film thickness. UV-Vis spectroscopy can be used to determine the bandgap from the absorption spectrum.
-
Structural and Morphological Analysis: X-ray diffraction (XRD) is employed to determine the crystal structure and phase of the In₂S₃ film.[1] Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to visualize the film's morphology, conformality, and thickness.[1]
-
Compositional Analysis: X-ray photoelectron spectroscopy (XPS) or Rutherford backscattering spectrometry (RBS) combined with Auger electron spectroscopy (AES) can be used to determine the elemental composition and stoichiometry of the film, as well as to detect any impurities.[2]
-
Electrical Properties: Hall effect measurements can be performed to determine the conductivity type, carrier concentration, and mobility of the In₂S₃ film.[2]
Visualizations
ALD Reaction Mechanism for In₂S₃
Caption: Schematic of a typical ALD cycle for In₂S₃ deposition.
Experimental Workflow for Solar Cell Fabrication
Caption: Workflow for fabricating a solar cell with an ALD In₂S₃ buffer layer.
Influence of ALD Parameters on Film Properties and Device Performance
Caption: Logical relationships between ALD parameters, film properties, and device performance.
References
Application Notes and Protocols for Indium Sulfide (In₂S₃) Thin Film Preparation using the SILAR Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium sulfide (B99878) (In₂S₃) is a promising n-type semiconductor material with a wide bandgap, making it a suitable, non-toxic alternative to cadmium sulfide (CdS) as a buffer layer in thin-film solar cells and other optoelectronic devices. The Successive Ionic Layer Adsorption and Reaction (SILAR) method offers a simple, cost-effective, and scalable technique for depositing thin films of In₂S₃ at or near room temperature.[1][2] This method involves the sequential immersion of a substrate into cationic and anionic precursor solutions, separated by rinsing steps, allowing for controlled layer-by-layer growth and tunable film properties.[1]
These application notes provide detailed protocols for the preparation of indium sulfide thin films using the SILAR method, along with a summary of the key experimental parameters and their influence on the final film characteristics.
Data Presentation
The properties of SILAR-deposited In₂S₃ thin films are highly dependent on the deposition parameters. The following tables summarize the quantitative relationships between these parameters and the resulting film properties, as compiled from various studies.
Table 1: Effect of Cationic Precursor and Annealing on the Properties of In₂S₃ Thin Films
| Cationic Precursor | Annealing Temperature (°C) | Resulting Crystalline Phase | Optical Band Gap (eV) | Reference |
| Indium Chloride (InCl₃) | As-deposited | Amorphous | - | [3] |
| Indium Chloride (InCl₃) | 400 | β-In₂S₃ (Tetragonal) | 2.32 - 2.92 | [1][3] |
| Indium Nitrate (B79036) (In(NO₃)₃) | As-deposited | Crystalline | 2.32 - 2.92 | [1][3] |
Table 2: Influence of SILAR Cycles on the Properties of In₂S₃ Thin Films (using InCl₃ precursor)
| Number of SILAR Cycles | Film Thickness (nm) | Optical Band Gap (eV) | Observations | Reference |
| < 100 | - | - | Highly porous films | [1] |
| 100 | - | 2.54 | Uniform films | [1] |
| 300 | - | 2.32 | Good crystallinity and photosensitivity | [1] |
| 400 | - | - | Porous films | [1] |
Note: Specific film thickness values for a given number of cycles can vary depending on other parameters like immersion time and precursor concentration.
Experimental Protocols
This section outlines the detailed methodologies for preparing In₂S₃ thin films using the SILAR technique.
Substrate Cleaning
Proper substrate cleaning is crucial for achieving uniform and adherent thin films. The following protocol is recommended for glass substrates:
-
Wash the substrates with detergent solution to remove grease and other organic contaminants.
-
Rinse thoroughly with deionized water.
-
Immerse the substrates in a beaker containing chromic acid for 15-30 minutes to remove any remaining organic residues.
-
Rinse the substrates extensively with deionized water.
-
Perform ultrasonic agitation of the substrates in acetone (B3395972) for 10-15 minutes.[4]
-
Rinse again with deionized water.
-
Finally, dry the substrates using a stream of dry nitrogen gas.[4]
Precursor Solution Preparation
Cationic Precursor Solution (Indium Source):
-
Option A (Indium Chloride): Prepare a 0.1 M solution of Indium (III) chloride (InCl₃) by dissolving the appropriate amount of InCl₃ powder in deionized water.
-
Option B (Indium Nitrate): Prepare a 0.1 M solution of Indium (III) nitrate (In(NO₃)₃) by dissolving the appropriate amount of In(NO₃)₃ powder in deionized water.
Anionic Precursor Solution (Sulfur Source):
-
Prepare a 0.1 M solution of Sodium Sulfide (Na₂S) by dissolving the appropriate amount of Na₂S flakes or powder in deionized water. Safety Note: Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
SILAR Deposition Process
The SILAR process consists of a four-step cycle that is repeated to achieve the desired film thickness:
-
Cationic Adsorption: Immerse the cleaned substrate into the cationic precursor solution (e.g., InCl₃) for a specific duration (e.g., 10-20 seconds). This allows for the adsorption of In³⁺ ions onto the substrate surface.
-
Rinsing 1: Transfer the substrate to a beaker of deionized water and rinse for a set time (e.g., 10-20 seconds) to remove loosely bound and excess indium ions.
-
Anionic Reaction: Immerse the substrate into the anionic precursor solution (Na₂S) for a specific duration (e.g., 10-20 seconds). S²⁻ ions from the solution react with the adsorbed In³⁺ ions on the substrate to form a thin layer of In₂S₃.
-
Rinsing 2: Rinse the substrate again in deionized water for a set time (e.g., 10-20 seconds) to remove unreacted species and byproducts.
This completes one SILAR cycle. Repeat this cycle for the desired number of times (e.g., 100-300 cycles) to build up the film to the required thickness.[1]
Post-Deposition Annealing
To improve the crystallinity and optoelectronic properties of the deposited In₂S₃ films, a post-deposition annealing step is often necessary, especially when using indium chloride as the precursor.[3]
-
Place the substrates with the as-deposited films in a tube furnace.
-
Heat the furnace to 400°C in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Maintain the temperature for a specific duration (e.g., 30-60 minutes).
-
Allow the furnace to cool down naturally to room temperature before removing the samples.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed chemical pathway for the SILAR deposition of In₂S₃.
Caption: Experimental workflow for In₂S₃ thin film deposition.
Caption: Proposed chemical pathway for SILAR deposition of In₂S₃.
References
Application Notes and Protocols for Electrodeposition of Indium Sulfide (In₂S₃) for Solar Cell Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrodeposition of Indium Sulfide (B99878) (In₂S₃) thin films, a promising cadmium-free buffer layer for high-efficiency solar cells. Electrodeposition is a cost-effective and scalable technique that allows for precise control over film properties.[1][2][3][4]
Overview of In₂S₃ Electrodeposition
Indium sulfide (In₂S₃) is a promising n-type semiconductor material for use as a buffer layer in thin-film solar cells, such as those based on Copper Indium Gallium Selenide (CIGS) and Copper Zinc Tin Sulfide (CZTS) absorbers.[1][3] It offers a wider bandgap than the traditionally used cadmium sulfide (CdS), which can lead to improved light transmission and higher short-circuit current densities in the solar cell.[2] Furthermore, In₂S₃ is a more environmentally friendly alternative to the toxic cadmium-containing compounds.[5]
Electrodeposition is an electrochemical process where a thin solid film is deposited onto a conductive substrate from a solution containing the desired ions.[6] For In₂S₃, this typically involves the reduction of indium ions (In³⁺) and a sulfur source, such as thiosulfate (B1220275) (S₂O₃²⁻), at a controlled potential.[1][2][3][4][7] The key advantages of this technique include excellent control over film thickness, morphology, and composition by tuning parameters like deposition potential, bath composition, pH, and temperature.[1][2][3][4]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the electrodeposition of In₂S₃, highlighting the deposition parameters and their impact on the resulting solar cell performance.
Table 1: Electrodeposition Bath Composition and Conditions
| Parameter | Value | Reference |
| Indium Source | Indium chloride (InCl₃) | [1][2][3] |
| Indium Concentration | 5 mM | [1][2][3] |
| Sulfur Source | Sodium thiosulfate (Na₂S₂O₃) | [1][2][3] |
| Sulfur Concentration | 20 mM | [1][2][3] |
| Supporting Electrolyte | Potassium chloride (KCl) | [1][2][3] |
| Electrolyte Concentration | 0.1 M | [1][2][3] |
| Deposition Temperature | 60°C | [1][2][3] |
| pH | Acidic (around 3.9) | [8] |
Table 2: Deposition Parameters and Resulting Film/Device Properties
| Deposition Potential (V vs. MSE) | Electrical Charge (mQ/cm²) | Film Thickness (nm) | Solar Cell Efficiency (%) | Absorber Material | Reference |
| -0.9 | 10 - 20 | ~16.5 | 12.0 | CZS | [1][3] |
| -1.0 | < 20 | 16.5 | ~10.2 | CIGSe | [2] |
| -1.1 | - | 124 | - | CZS | [3] |
| -1.2 | < 20 | 124 | Decreases with increasing charge | CZS | [1][3] |
| -1.3 | - | 178 | - | CZS | [3] |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the electrodeposition of In₂S₃ thin films for solar cell applications, based on established methodologies.[1][2][3][4]
Materials and Reagents
-
Indium (III) chloride (InCl₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium chloride (KCl)
-
Deionized (DI) water
-
Substrates (e.g., Molybdenum-coated glass, CIGS/CZTS absorber layers)
-
Platinum (Pt) foil or wire (counter electrode)
-
Saturated Mercurous Sulfate Electrode (MSE) or Ag/AgCl (reference electrode)
Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Water bath or hot plate with temperature control
-
Magnetic stirrer
-
pH meter
-
Ultrasonic bath for substrate cleaning
Solution Preparation
-
Prepare a 0.1 M KCl supporting electrolyte solution by dissolving the appropriate amount of KCl in DI water.
-
To this solution, add InCl₃ to a final concentration of 5 mM.
-
Subsequently, add Na₂S₂O₃ to a final concentration of 20 mM.
-
Stir the solution until all salts are completely dissolved. A whitish colloidal solution may form due to the decomposition of thiosulfate in the acidic medium.[4]
-
Adjust the pH if necessary, though typically the solution will be acidic.
Substrate Preparation
-
Clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
Electrodeposition Procedure
-
Assemble the three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum foil as the counter electrode, and an MSE as the reference electrode.[1][2][3]
-
Fill the cell with the prepared In₂S₃ deposition bath.
-
Heat the solution to the desired deposition temperature, typically 60°C, and maintain this temperature throughout the deposition process.[1][2][3]
-
Apply a constant potential (potentiostatic deposition) in the range of -0.9 V to -1.3 V vs. MSE to the working electrode.[1] The optimal potential is a critical parameter that influences film morphology and device performance.[1]
-
The deposition time or the total charge passed determines the film thickness. For thin buffer layers, electrical charges in the range of 10-20 mQ/cm² are often targeted.[1][3]
-
After deposition, rinse the substrate with DI water to remove any residual electrolyte and dry it with nitrogen.
Post-Deposition Annealing
A post-deposition annealing step may be performed to improve the crystallinity and stoichiometry of the In₂S₃ film. A typical annealing process involves heating the completed solar cell device in air at 200°C for 10 minutes.[1]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for In₂S₃ electrodeposition and the logical relationships between key deposition parameters and the final solar cell performance.
Caption: Experimental workflow for In₂S₃ electrodeposition.
Caption: Parameter influence on solar cell performance.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchopenworld.com [researchopenworld.com]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In₂S₃ as a Buffer Layer in CIGS and CdTe Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Indium(III) Sulfide (In₂S₃) as a cadmium-free buffer layer in Copper Indium Gallium Selenide (CIGS) and Cadmium Telluride (CdTe) thin-film solar cells. This document includes a summary of device performance data, detailed experimental protocols for various deposition techniques, and visualizations of experimental workflows and energy band alignments.
Introduction
Indium(III) Sulfide (In₂S₃) has emerged as a promising alternative to the conventionally used Cadmium Sulfide (CdS) buffer layer in CIGS and CdTe solar cells. The primary motivation for this substitution is the environmental concern associated with the toxicity of cadmium. In₂S₃ offers a wider bandgap than CdS (typically 2.0-2.9 eV), which can lead to reduced absorption losses in the blue region of the solar spectrum and potentially higher short-circuit currents (Jsc).[1] Various deposition techniques have been successfully employed to grow In₂S₃ thin films, each offering distinct advantages in terms of cost, scalability, and film quality. This document outlines the application of In₂S₃ as a buffer layer and provides practical guidance for its implementation in a research and development setting.
Data Presentation: Performance of Solar Cells with In₂S₃ Buffer Layers
The following tables summarize the performance of CIGS and CdTe solar cells incorporating In₂S₃ buffer layers deposited by different methods. The key performance parameters are cell efficiency (η), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Table 1: Performance of CIGS Solar Cells with In₂S₃ Buffer Layer
| Deposition Method | Absorber | Efficiency (η) (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Chemical Bath Deposition (CBD) | CGS | 6.0 | - | - | - | [2] |
| Co-evaporation | CGS | - | - | - | - | [2] |
| Atomic Layer Deposition (ALD) | CIGS | 16.4 | - | - | - | [3] |
| Ionic Layer Gas Atomic Reaction (ILGAR) | CIGS | 16.1 | - | - | - | [3] |
| Physical Vapor Deposition (PVD) | CIGS | 2.88 | 0.5136 | 30.83 | 47.65 | [4] |
| RF Sputtering (annealed) | CIGSe | - | - | - | - | [5] |
| Sn⁴⁺ doped In₂S₃ | CIGS | 14.52 | - | - | - | [4] |
| Non-doped In₂S₃ | CIGS | 10.05 | - | - | - | [4] |
Table 2: Performance of CdTe Solar Cells with In₂S₃ Buffer Layer
| Deposition Method | Absorber | Efficiency (η) (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Chemical Bath Deposition (CBD) | CdTe | - | - | - | - | [3] |
| Thermal Evaporation | CdTe | - | - | - | - | [6] |
Note: Comprehensive performance data for CdTe solar cells with In₂S₃ buffer layers is less prevalent in the reviewed literature compared to CIGS. The table reflects the available information.
Experimental Protocols
This section provides detailed methodologies for the deposition of In₂S₃ buffer layers using common laboratory techniques.
Chemical Bath Deposition (CBD) of In₂S₃
Chemical Bath Deposition is a low-cost, scalable method for depositing thin films from a solution.
Protocol for In₂S₃ Deposition on CIGS/CdTe Substrates:
-
Substrate Preparation:
-
Clean the CIGS or CdTe coated substrates by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water for 10 minutes each.
-
Dry the substrates with a nitrogen gun.
-
-
Precursor Solution Preparation:
-
Prepare the following aqueous solutions:
-
0.025 M Indium Chloride (InCl₃)
-
0.35 M Thioacetamide (B46855) (CH₃CSNH₂)
-
0.3 M Acetic Acid (CH₃COOH)
-
0.03 M Sodium Citrate (B86180) (Na₃C₆H₅O₇)
-
-
In a beaker, mix the InCl₃, acetic acid, and sodium citrate solutions. Stir until fully dissolved.
-
Gently heat the solution to the deposition temperature of 70°C.[2]
-
Just before immersing the substrates, add the thioacetamide solution to the heated mixture. The pH of the final solution should be approximately 2.5.[2]
-
-
Deposition Process:
-
Vertically immerse the cleaned substrates into the deposition bath.
-
Maintain the bath temperature at 70°C with constant stirring for a deposition time of 15-30 minutes, depending on the desired thickness.
-
After deposition, remove the substrates from the bath and rinse thoroughly with DI water to remove any loosely adhered particles.
-
Dry the substrates with a nitrogen gun.
-
-
Post-Deposition Annealing (Optional but Recommended):
-
Anneal the In₂S₃ coated substrates in a nitrogen or argon atmosphere at 200-300°C for 15-30 minutes to improve crystallinity and remove residual impurities.[5]
-
Thermal Evaporation of In₂S₃
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material in a vacuum chamber until it evaporates and deposits onto a substrate.
Protocol for In₂S₃ Deposition on CIGS/CdTe Substrates:
-
Substrate and Source Preparation:
-
Clean the CIGS or CdTe substrates as described in the CBD protocol.
-
Load high-purity In₂S₃ powder or granules into a suitable evaporation boat (e.g., tungsten or molybdenum).
-
-
Deposition Process:
-
Mount the substrates in a holder at a fixed distance from the evaporation source (e.g., 7.5 cm).[4]
-
Evacuate the deposition chamber to a base pressure of at least 10⁻⁵ Torr.
-
Heat the substrate to the desired temperature, typically between room temperature and 350°C.[7]
-
Gradually increase the current to the evaporation boat to heat the In₂S₃ source material until it starts to evaporate.
-
Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate is 1-5 Å/s.
-
Once the desired thickness is achieved, close the shutter and turn off the power to the evaporation boat.
-
Allow the substrates to cool down to room temperature before venting the chamber.
-
-
Post-Deposition Annealing:
-
Annealing of thermally evaporated In₂S₃ films is often beneficial. Anneal the films in a nitrogen or argon atmosphere at 200-400°C for 30 minutes.[8]
-
RF Sputtering of In₂S₃
RF sputtering is a versatile PVD technique that uses an RF-induced plasma to eject material from a target, which then deposits onto a substrate.
Protocol for In₂S₃ Deposition on CIGS/CdTe Substrates:
-
Substrate and Target Preparation:
-
Clean the CIGS or CdTe substrates as previously described.
-
Install a high-purity In₂S₃ sputtering target in the magnetron sputtering gun.
-
-
Deposition Process:
-
Mount the substrates onto the substrate holder.
-
Evacuate the sputtering chamber to a base pressure of 10⁻⁶ Torr or lower.
-
Introduce high-purity argon (Ar) gas into the chamber and maintain a working pressure, for instance, of 3 x 10⁻³ mbar.[5]
-
Apply RF power to the In₂S₃ target. A power density of around 1.27 W/cm² can be used.[5]
-
Typically, a pre-sputtering step with the shutter closed is performed for 5-10 minutes to clean the target surface.
-
Open the shutter to begin deposition onto the substrates.
-
Control the film thickness by the deposition time.
-
-
Post-Deposition Annealing:
-
A post-deposition anneal in air at around 210°C for 15 minutes can be performed to improve device performance.[5]
-
Atomic Layer Deposition (ALD) of In₂S₃
ALD is a thin-film deposition technique based on sequential, self-limiting chemical reactions, allowing for precise thickness control at the atomic level.
Protocol for In₂S₃ Deposition on CIGS/CdTe Substrates:
-
Substrate Preparation:
-
Clean the CIGS or CdTe substrates as previously described.
-
-
ALD Process:
-
Place the substrates in the ALD reactor chamber.
-
Heat the substrates to the desired deposition temperature, typically in the range of 130-260°C. A temperature of 180°C has been shown to provide a good growth rate.
-
The ALD cycle consists of four steps:
-
Pulse of the indium precursor (e.g., Indium acetylacetonate, In(acac)₃).
-
Purge with an inert gas (e.g., N₂ or Ar) to remove the precursor and any byproducts.
-
Pulse of the sulfur precursor (e.g., Hydrogen Sulfide, H₂S).
-
Purge with the inert gas.
-
-
Repeat this cycle until the desired film thickness is achieved. The growth per cycle is typically in the sub-angstrom to angstrom range.
-
-
Post-Deposition Treatment:
-
Post-deposition annealing is generally not required for ALD-grown films due to the nature of the growth process, but can be explored for optimization.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and physical relationships.
Caption: General CIGS/CdTe Solar Cell Fabrication Workflow.
Caption: Chemical Bath Deposition (CBD) Workflow for In₂S₃.
Caption: Energy Band Alignment in In₂S₃ based Solar Cells.
Concluding Remarks
In₂S₃ is a viable and environmentally friendly alternative to CdS as a buffer layer in CIGS and CdTe thin-film solar cells. The choice of deposition method will depend on the specific requirements of the research or manufacturing process, balancing factors such as cost, throughput, and the desired film properties. The protocols and data provided in this document serve as a starting point for the development and optimization of high-efficiency, cadmium-free chalcogenide solar cells. Further research into the optimization of deposition parameters and interface engineering is crucial for realizing the full potential of In₂S₃ in these photovoltaic technologies.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Energy level alignment of Cu(In,Ga)(S,Se)2 absorber compounds with In2S3, NaIn5S8, and CuIn5S8 buffer materials | Computational Materials Group @ Chalmers [materialsmodeling.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Photocatalytic Degradation of Pollutants using In₂S₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of indium sulfide (B99878) (In₂S₃) as a photocatalyst for the degradation of organic pollutants in aqueous solutions. The information is intended to guide researchers in setting up and conducting reproducible experiments for evaluating the photocatalytic efficacy of In₂S₃-based materials.
Introduction
Indium sulfide (In₂S₃) has emerged as a promising semiconductor material for photocatalysis due to its narrow bandgap (around 2.0–2.3 eV), which allows for the absorption of visible light, and its relatively low toxicity.[1] Photocatalysis is an advanced oxidation process that utilizes a semiconductor material to generate highly reactive oxygen species (ROS) upon light irradiation, leading to the degradation of persistent organic pollutants into less harmful substances.[2][3] This technology offers a sustainable and environmentally friendly approach to water remediation.
Synthesis of In₂S₃ Photocatalysts
A common and effective method for synthesizing In₂S₃ nanoparticles and microstructures is the hydrothermal method. This technique allows for good control over crystallinity, size, and morphology of the resulting material.[4][5][6]
Hydrothermal Synthesis Protocol for In₂S₃ Nanoparticles
This protocol provides a general procedure for the synthesis of In₂S₃ nanoparticles. Researchers may need to modify the parameters to achieve specific material characteristics.
Materials:
-
Indium(III) nitrate (B79036) hydrate (B1144303) (In(NO₃)₃·xH₂O) or Indium(III) chloride (InCl₃)
-
Sodium sulfide (Na₂S) or Thioacetamide (CH₃CSNH₂)
-
Deionized (DI) water
-
Absolute ethanol (B145695)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of the indium precursor (e.g., In(NO₃)₃·xH₂O) in a beaker containing DI water.
-
In a separate beaker, dissolve the sulfur precursor (e.g., Na₂S) in DI water.
-
-
Reaction Mixture:
-
Slowly add the sulfur precursor solution to the indium precursor solution under constant stirring.
-
Continue stirring the mixture for a defined period (e.g., 30 minutes) to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Product Recovery and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected product multiple times with DI water and absolute ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain the In₂S₃ powder.
-
Photocatalytic Degradation Experiments
This section outlines a standardized protocol for evaluating the photocatalytic activity of In₂S₃ in the degradation of organic pollutants.
Experimental Setup
A typical batch photoreactor setup consists of:
-
A reaction vessel (e.g., a quartz or borosilicate glass beaker).
-
A light source (e.g., a Xenon lamp with a UV cutoff filter for visible light irradiation, or a UV lamp).
-
A magnetic stirrer to ensure uniform suspension of the photocatalyst.
-
A water jacket or cooling system to maintain a constant temperature.
General Protocol for Photocatalytic Degradation
Materials:
-
In₂S₃ photocatalyst powder.
-
Target organic pollutant (e.g., Rhodamine B, Methylene (B1212753) Blue, Tetracycline).
-
Deionized (DI) water.
-
UV-Vis Spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for intermediate product analysis (optional).
Procedure:
-
Catalyst Suspension:
-
Disperse a specific amount of the In₂S₃ photocatalyst (e.g., 0.5 - 2.5 g/L) in a known volume of the pollutant solution with a specific initial concentration (e.g., 10-20 mg/L).[1]
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant molecules.[8]
-
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic degradation process.
-
Maintain constant stirring throughout the experiment.
-
-
Sample Collection and Analysis:
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific pollutant.[9][10]
-
-
Data Analysis:
-
The degradation efficiency can be calculated using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant after the dark adsorption period, and Cₜ is the concentration at time t.
-
The reaction kinetics can often be described by the pseudo-first-order model: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent rate constant.[11]
-
Quantitative Data on Photocatalytic Degradation
The following tables summarize the photocatalytic degradation efficiency of various pollutants using In₂S₃-based photocatalysts under different experimental conditions as reported in the literature.
Table 1: Degradation of Rhodamine B (RhB)
| Photocatalyst | Catalyst Loading (g/L) | Initial RhB Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| In₂S₃/WO₃ (WI40) | - | - | Visible Light | 20 | >90 | [12] |
| 8% (Ta/In)-BTO | - | - | UV Light | 180 | 98 | [13] |
| Sb₂S₃:Eu (4 at%) | - | - | Visible Light | - | 90.99 | [14] |
| Ag₃PO₄ | 2 | 10 | Visible Light | 50 | 99.32 | [15] |
Table 2: Degradation of Methylene Blue (MB)
| Photocatalyst | Catalyst Loading (g/L) | Initial MB Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| In₂S₃ | 0.025 g in solution | - | Visible Light | - | 26 | [16] |
| In₂S₃ | - | - | Visible Light | - | 51 | [17] |
| Bi₂S₃/ZnS (1 wt%) | 0.05 | - | UV Light | 120 | 95 | [18] |
| TiO₂ | - | - | UV-LED | - | - | [19] |
Table 3: Degradation of Tetracycline (TC)
| Photocatalyst | Catalyst Loading (g/L) | Initial TC Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| In₂S₃ | 2.5 | 20 | Natural Solar Radiation | - | 100 | [1] |
| In₂S₃/WO₃ (WI40) | - | - | Visible Light | - | ~90 | [20] |
| β-In₂S₃/g-C₃N₄/WO₃ | - | - | Sunlight | 140 | 96.4 | [21] |
| g-C₃N₄ | 1 | - | Visible Light | 120 | 77 | [22] |
Analytical Protocols
Pollutant Quantification using UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy is used to determine the concentration of the pollutant in the solution by measuring its absorbance at a specific wavelength, based on the Beer-Lambert Law.[9][10]
Procedure:
-
Wavelength Scan: Determine the wavelength of maximum absorbance (λ_max) of the target pollutant by scanning a standard solution of the pollutant over a range of wavelengths.
-
Calibration Curve: Prepare a series of standard solutions of the pollutant with known concentrations. Measure the absorbance of each standard at the λ_max. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the unknown samples collected during the photocatalytic experiment at the λ_max.
-
Concentration Determination: Use the equation of the linear regression from the calibration curve to calculate the concentration of the pollutant in the samples.
Identification of Intermediates using LC-MS
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify the intermediate products formed during the degradation of the parent pollutant.[23][24][25]
General Procedure:
-
Sample Preparation: The collected samples may require pre-concentration or filtration before injection into the LC-MS system.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the different components of the mixture. A gradient elution program with appropriate mobile phases (e.g., acetonitrile (B52724) and water with formic acid) is typically used.
-
Mass Spectrometric Detection: The separated components from the HPLC are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about their molecular weight.
-
Data Analysis: The mass spectra of the detected peaks are analyzed to propose the structures of the degradation intermediates. Comparison with known standards or fragmentation pattern analysis can aid in the identification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for In₂S₃ synthesis and photocatalytic testing.
Photocatalytic Degradation Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Reactive Oxygen Species Generated by Inorganic Nanomaterials for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. CN102925955B - Method for synthesizing In2Se3(en) nanometer hollow spheres by hydrothermal method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Highly efficient In2S3/WO3 photocatalysts: Z-scheme photocatalytic mechanism for enhanced photocatalytic water pollutant degradation under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced photocatalytic degradation of methylene blue dye under UV-light irradiation using Bi2S3/ZnS and ZnS/ Bi2S3 nanocomposites [ejchem.journals.ekb.eg]
- 19. sciepub.com [sciepub.com]
- 20. Highly efficient In2S3/WO3 photocatalysts: Z-scheme photocatalytic mechanism for enhanced photocatalytic water pollutant degradation under visible light irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Photocatalytic Degradation of Tetracycline Using Visible-light-driven Porous g- C3N4 Nanosheets Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 23. researchgate.net [researchgate.net]
- 24. lcms.cz [lcms.cz]
- 25. LC–MS/MS Approach for the Identification of Unknown Degradation Products of Dyes in Beverages [ouci.dntb.gov.ua]
Application Notes and Protocols: Synthesis of In₂S₃/Graphene Nanocomposites for High-Performance Energy Storage
Audience: Researchers, scientists, and drug development professionals exploring advanced materials for energy storage applications.
Introduction
Indium sulfide (B99878) (In₂S₃), a semiconductor with a high theoretical capacity, has emerged as a promising electrode material for energy storage devices such as lithium-ion batteries and supercapacitors. However, its practical application is often hindered by poor electrical conductivity and significant volume changes during charge-discharge cycles, leading to rapid capacity fading. To overcome these limitations, In₂S₃ is often integrated with graphene, a two-dimensional carbon nanomaterial renowned for its exceptional electrical conductivity, large surface area, and mechanical robustness.
The resulting In₂S₃/graphene nanocomposites exhibit synergistic properties that lead to enhanced electrochemical performance. Graphene serves as a highly conductive network, facilitating rapid electron and ion transport, while also acting as a flexible buffer to accommodate the volume expansion of In₂S₃, thereby improving the structural integrity and cycling stability of the electrode. This document provides detailed protocols for the synthesis, characterization, and electrochemical evaluation of In₂S₃/graphene nanocomposites for energy storage applications.
Data Presentation
Table 1: Electrochemical Performance of In₂S₃/Graphene Nanocomposites in Lithium-Ion Batteries
| Composite | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 200 Cycles (mAh g⁻¹) | Coulombic Efficiency (%) | Reference |
| Graphene/In₂S₃ | 0.1 A g⁻¹ | ~1200 | ~1000 | >98 | [1] |
| In₂S₃-graphene flower-on-sheet | 70 mA g⁻¹ | 1249 (Li-extraction) | - | - | [1] |
| In₂S₃-graphene nanoparticle-on-sheet | 70 mA g⁻¹ | Slightly lower than flower-on-sheet | More stable cycling | - | [1] |
Table 2: Electrochemical Performance of In₂S₃/Graphene Nanocomposites in Supercapacitors
| Composite | Current Density | Specific Capacitance (F g⁻¹) | Cycling Stability | Reference |
| In₂S₃-rGO | 2 A g⁻¹ | 645.2 | 96% retention after 1000 cycles | [2] |
| In₂S₃/RGO | 2 A g⁻¹ | 450 mAh g⁻¹ (as battery-type electrode) | 0.04% fading per cycle after 500 cycles | [2] |
Experimental Protocols
Protocol 1: One-Pot Hydrothermal Synthesis of In₂S₃/Graphene Nanocomposites
This protocol describes a common and effective method for synthesizing In₂S₃/graphene nanocomposites.[1] The process involves the simultaneous reduction of graphene oxide (GO) and the formation of In₂S₃ nanoparticles on the graphene sheets.
Materials:
-
Graphene Oxide (GO) dispersion
-
Indium(III) chloride (InCl₃)
-
Thioacetamide (B46855) (CH₃CSNH₂) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of GO Dispersion: Disperse a known amount of graphene oxide in deionized water to form a homogeneous dispersion (e.g., 1 mg/mL) through ultrasonication for 1-2 hours.
-
Precursor Solution: In a separate beaker, dissolve indium(III) chloride and a sulfur source (e.g., thioacetamide or sodium thiosulfate) in deionized water with stoichiometric amounts.
-
Mixing: Add the precursor solution to the graphene oxide dispersion under vigorous stirring. The mass ratio of graphene oxide to the final In₂S₃ product should be controlled (e.g., 5-20 wt% of graphene).
-
Hydrothermal Reaction: Transfer the mixed solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-200 °C for 12-24 hours.
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation.
-
Purification: Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final In₂S₃/graphene nanocomposite in a vacuum oven at 60-80 °C for 12 hours.
Protocol 2: Fabrication of Working Electrodes
This protocol outlines the steps to prepare electrodes for electrochemical testing.
Materials:
-
In₂S₃/graphene nanocomposite (active material)
-
Carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Copper foil or Nickel foam (current collector)
Equipment:
-
Mortar and pestle or planetary ball mill
-
Doctor blade or film applicator
-
Vacuum oven
Procedure:
-
Slurry Preparation: Mix the In₂S₃/graphene nanocomposite, carbon black, and PVDF in a weight ratio of 80:10:10.
-
Homogenization: Add a few drops of NMP to the mixture and grind it in a mortar or use a planetary ball mill to form a homogeneous slurry.
-
Coating: Coat the slurry onto a pre-cleaned current collector (copper foil for batteries, nickel foam for supercapacitors) using a doctor blade to ensure a uniform thickness.
-
Drying: Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.
Protocol 3: Electrochemical Characterization
This protocol details the standard electrochemical tests to evaluate the performance of the In₂S₃/graphene nanocomposite electrodes.
Equipment:
-
Electrochemical workstation (potentiostat/galvanostat)
-
Coin cell assembly equipment (for batteries)
-
Three-electrode setup (for supercapacitors)
For Lithium-Ion Batteries (Coin Cell Assembly):
-
Anode: The prepared In₂S₃/graphene nanocomposite electrode.
-
Cathode: Lithium metal foil.
-
Separator: Microporous polypropylene (B1209903) film.
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
For Supercapacitors (Three-Electrode Setup):
-
Working Electrode: The prepared In₂S₃/graphene nanocomposite electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: Aqueous solution (e.g., 1 M Na₂SO₄ or 6 M KOH) or organic electrolyte.
Electrochemical Measurements:
-
Cyclic Voltammetry (CV):
-
Potential Window: For Li-ion batteries, typically 0.01-3.0 V vs. Li/Li⁺. For supercapacitors, the window depends on the electrolyte (e.g., -0.2 to 0.8 V vs. SCE in aqueous electrolyte).
-
Scan Rates: Perform scans at various rates (e.g., 0.1, 0.2, 0.5, 1, 2 mV s⁻¹) to investigate the charge storage kinetics.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Current Densities: Cycle the cell at different current densities (e.g., 0.1, 0.2, 0.5, 1, 2, 5 A g⁻¹) within the same potential window as the CV tests.
-
Data Analysis: Calculate the specific capacity (for batteries) or specific capacitance (for supercapacitors) from the discharge curves. Evaluate the cycling stability by running the GCD test for a large number of cycles (e.g., 100-1000 cycles).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: Typically from 100 kHz to 0.01 Hz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).
-
Data Analysis: Analyze the Nyquist plot to determine the internal resistance, charge transfer resistance, and ion diffusion characteristics of the electrode.
-
Mandatory Visualization
Caption: Experimental workflow for In₂S₃/graphene nanocomposites.
Caption: Charge-discharge mechanism in the nanocomposite.
References
Application Notes and Protocols for the Synthesis of SnS/In₂S₃ Core-Shell Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Tin(II) Sulfide (B99878)/Indium(III) Sulfide (SnS/In₂S₃) core-shell nanoparticles. The synthesis is a two-step process involving the initial formation of SnS nanoparticle cores via a wet chemical method, followed by the deposition of an In₂S₃ shell using chemical bath deposition (CBD). This core-shell architecture is of interest for various applications, including photovoltaics and bio-imaging, due to the tunable optical properties and improved stability offered by the shell coating.
Experimental Protocols
Part 1: Synthesis of SnS Nanoparticle Cores
This protocol is adapted from a wet chemical synthesis method.
Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Beakers
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of Tin(II) chloride dihydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.5 M solution of Sodium sulfide nonahydrate by dissolving the appropriate amount in deionized water.
-
-
Reaction:
-
Place the Tin(II) chloride solution in a beaker on a magnetic stirrer and stir vigorously.
-
Slowly add the Sodium sulfide solution dropwise to the Tin(II) chloride solution. A dark brown precipitate of SnS nanoparticles will form immediately.
-
Continue stirring the reaction mixture for 2 hours at room temperature to ensure a complete reaction.
-
-
Purification:
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the mixture to separate the SnS nanoparticles from the solution.
-
Discard the supernatant and re-disperse the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps two more times with deionized water, followed by two washes with ethanol to remove unreacted precursors and byproducts.
-
-
Drying:
-
After the final wash, collect the SnS nanoparticle pellet and dry it in an oven at a low temperature (e.g., 60 °C) until a fine powder is obtained.
-
Part 2: Deposition of In₂S₃ Shell on SnS Cores
This protocol for the chemical bath deposition (CBD) of the In₂S₃ shell is based on the work by Prastani et al.[1].
Materials:
-
Synthesized SnS nanoparticles
-
Indium(III) chloride (InCl₃)
-
Thioacetamide (CH₃CSNH₂)
-
Acetic acid (CH₃COOH)
-
Deionized water
-
Ethanol
Equipment:
-
Water bath or oil bath with temperature control
-
Reaction flask
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
Procedure:
-
Dispersion of SnS Cores:
-
Disperse a known amount of the dried SnS nanoparticles in ethanol. Sonication may be used to ensure a uniform dispersion.
-
-
Preparation of the Chemical Bath:
-
In a reaction flask, prepare an aqueous solution containing Indium(III) chloride, thioacetamide, and a small amount of acetic acid. The acetic acid acts as a complexing agent.
-
-
Shell Deposition:
-
Add the ethanolic dispersion of SnS nanoparticles to the chemical bath solution.
-
Place the reaction flask in a water bath pre-heated to 60-70 °C.[1]
-
Stir the mixture continuously. The deposition of the In₂S₃ shell onto the SnS cores will proceed.
-
The thickness of the In₂S₃ shell can be controlled by varying the deposition time.[1]
-
-
Purification of Core-Shell Nanoparticles:
-
After the desired deposition time, stop the reaction by removing the flask from the heat source.
-
Collect the SnS/In₂S₃ core-shell nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol to remove residual reactants.[1]
-
-
Drying:
-
Dry the final product under vacuum or in a low-temperature oven.
-
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of SnS/In₂S₃ core-shell nanoparticles.
| Parameter | Value | Reference |
| SnS Core Synthesis | ||
| SnCl₂·2H₂O Concentration | 0.5 M | |
| Na₂S·9H₂O Concentration | 0.5 M | |
| Reaction Time | 2 hours | |
| Reaction Temperature | Room Temperature | |
| Resulting Core Size | 5-10 nm | [1] |
| In₂S₃ Shell Deposition | ||
| Reaction Temperature | 60-70 °C | [1] |
| Precursors | InCl₃, Thioacetamide, Acetic Acid | [1] |
| Solvent | Water | [1] |
| Shell Characteristics | Amorphous | [1] |
| Final Core-Shell Size | >10 nm | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for SnS/In₂S₃ core-shell nanoparticle synthesis.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the core-shell synthesis and characterization.
Characterization
The synthesized SnS/In₂S₃ core-shell nanoparticles can be characterized using various techniques to determine their size, shape, structure, and composition.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles and to confirm the core-shell structure.[2]
-
High-Resolution TEM (HRTEM): To analyze the crystalline structure of the core and the amorphous nature of the shell.[1]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the core-shell nanoparticles, detecting the presence of Sn, S, and In.[1][2]
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the SnS cores.
-
UV-Vis Spectroscopy: To investigate the optical properties, such as the band gap, which is expected to change with the deposition of the In₂S₃ shell.[2]
References
Troubleshooting & Optimization
Technical Support Center: Annealing Effects on In₂S₃ Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the annealing of Indium Sulfide (In₂S₃) thin films.
Troubleshooting Guides
This section addresses common issues encountered during the annealing of In₂S₃ films.
| Problem | Possible Cause | Suggested Solution |
| Poor Crystallinity or Amorphous Film After Annealing | Annealing temperature is too low. | Gradually increase the annealing temperature in increments of 50°C. For many deposition methods, significant crystallization occurs at temperatures above 250°C.[1][2] |
| Annealing time is too short. | Increase the annealing duration. A common duration to ensure sufficient crystallization is 1 hour.[2] | |
| Film is Sulfur Deficient (Poor Stoichiometry) | Sulfur re-evaporation from the film at higher temperatures due to its high volatility. | Anneal the films in a sulfur-rich atmosphere. This can be achieved by placing sulfur powder in the annealing furnace, upstream from the samples.[3][4] |
| High vacuum during annealing can accelerate sulfur loss. | Consider annealing in an inert atmosphere like nitrogen or argon to reduce the rate of sulfur evaporation. | |
| Formation of Undesired Phases (e.g., In₂O₃) | Annealing in an oxygen-containing atmosphere (e.g., air) at high temperatures. | Anneal in an inert atmosphere (N₂, Ar) or a sulfur-rich environment to prevent oxidation. The formation of In₂O₃ has been observed at temperatures above 400°C in air.[1] |
| Cracked or Peeling Film After Annealing | High thermal stress between the film and the substrate due to a large mismatch in thermal expansion coefficients. | Reduce the heating and cooling rates during the annealing process to minimize thermal shock. |
| The film is too thick. | Optimize the deposition process to produce thinner films, which are generally less prone to cracking. | |
| Inconsistent or Non-uniform Properties Across the Film | Non-uniform temperature distribution in the annealing furnace. | Ensure the samples are placed in the center of the furnace's uniform temperature zone. Calibrate the furnace to confirm temperature uniformity. |
| Inconsistent gas flow in the annealing chamber. | Optimize the gas flow dynamics within the chamber to ensure a uniform atmosphere around the samples. |
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of annealing on the crystal structure of In₂S₃ films?
A1: Annealing generally improves the crystallinity of In₂S₃ films. As-deposited films are often amorphous or poorly crystalline.[2] Thermal treatment provides the necessary energy for the atoms to rearrange into a more ordered crystalline structure. Annealing can also induce phase transitions. For instance, it can promote the conversion from cubic phases (α- and β-) to the more stable tetragonal β-In₂S₃ phase.[5]
Q2: How does the annealing temperature affect the optical band gap of In₂S₃ films?
A2: The effect of annealing temperature on the optical band gap can vary depending on the deposition method and annealing atmosphere. In some cases, the band gap has been observed to increase with annealing temperature. For example, in RF-sputtered films annealed in argon, the band gap can increase.[4] Conversely, for thermally evaporated films, the band gap may decrease with increasing annealing temperature.[4] This variation is often attributed to changes in crystallinity, grain size, and stoichiometry.
Q3: What is the optimal annealing temperature for In₂S₃ films?
A3: The optimal annealing temperature is highly dependent on the deposition technique and the desired film properties. However, a general trend is that temperatures between 300°C and 550°C are often used to achieve good crystallinity and desirable optical and electrical properties.[3][6] For instance, for indium thin films annealed in a sulfur environment via CVD, optimum conditions were found to be 550°C and 100 Torr.[6]
Q4: What is the purpose of annealing in a sulfur or nitrogen atmosphere?
A4: Annealing in a sulfur atmosphere is primarily done to compensate for sulfur loss that occurs at elevated temperatures, thereby helping to maintain the stoichiometry of the In₂S₃ film.[3][4] Annealing in an inert atmosphere, such as nitrogen or argon, is performed to prevent the oxidation of the film, which can occur when annealing in air at higher temperatures, leading to the formation of indium oxide (In₂O₃).[2]
Q5: How does annealing affect the grain size of In₂S₃ films?
A5: Annealing typically leads to an increase in the grain size of In₂S₃ films. The thermal energy supplied during annealing promotes the coalescence of smaller grains into larger ones, a process that reduces the total grain boundary area and leads to a more stable crystalline structure. An increase in grain size with annealing temperature has been widely reported.[7]
Data Presentation
Table 1: Effect of Annealing Temperature on the Properties of In₂S₃ Films
| Deposition Method | Annealing Atmosphere | Annealing Temperature (°C) | Crystalline Phase | Grain Size (nm) | Optical Band Gap (eV) |
| RF Magnetron Sputtering | Argon | As-deposited (150°C) | β-In₂S₃ (Tetragonal) | - | - |
| Argon | 350 | β-In₂S₃ (Tetragonal) | - | - | |
| Argon | 450 | β-In₂S₃ (Tetragonal) | - | - | |
| Thermal Evaporation | Sulfur Vapor | 200 | β-In₂S₃ | - | 2.3 (Direct), 1.6 (Indirect) |
| Sulfur Vapor | 250 | β-In₂S₃ | - | - | |
| Sulfur Vapor | 300 | β-In₂S₃ | - | 2.7 (Direct), 2.0 (Indirect) | |
| Spray Pyrolysis | Nitrogen | 300 | Cubic | 26 | - |
| Nitrogen | 400 | Cubic | - | - | |
| Nitrogen | 500 | Cubic | 37 | - | |
| Chemical Vapor Deposition | Sulfur Vapor | 500 | β-In₂S₃ | - | - |
| Sulfur Vapor | 550 | β-In₂S₃ | - | - | |
| Sulfur Vapor | 600 | In₂S₂ phase appears | - | - | |
| Sulfur Vapor | 650 | In₂S₂ phase dominates | - | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Thermal Evaporation and Subsequent Annealing in Sulfur Atmosphere
Objective: To deposit In₂S₃ thin films by thermal evaporation and improve their properties through post-deposition annealing in a sulfur atmosphere.
Materials:
-
In₂S₃ powder (99.999% purity)
-
Soda-lime glass substrates
-
Sulfur powder
Equipment:
-
High vacuum thermal evaporation system (e.g., HHV BC300 model)
-
Tube furnace with temperature and gas flow control
-
Quartz tube
Procedure:
-
Substrate Cleaning: Thoroughly clean the soda-lime glass substrates using a standard cleaning procedure (e.g., sequential sonication in acetone, ethanol, and deionized water). Dry the substrates with nitrogen gas.
-
Deposition:
-
Place the In₂S₃ powder in a suitable evaporation source (e.g., tungsten boat).
-
Mount the cleaned substrates in the substrate holder.
-
Evacuate the chamber to a base pressure of at least 10⁻⁵ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 350°C).
-
Gradually increase the current to the evaporation source to sublimate the In₂S₃ powder and deposit a thin film on the substrates.
-
Monitor the film thickness during deposition using a quartz crystal monitor.
-
-
Annealing:
-
Place the as-deposited films and a container with sulfur powder inside a quartz tube. Position the sulfur powder upstream of the films.
-
Insert the quartz tube into the tube furnace.
-
Purge the tube with an inert gas (e.g., nitrogen) to remove any residual oxygen.
-
Heat the furnace to the desired annealing temperature (e.g., 200°C, 250°C, or 300°C) and hold for a specified duration (e.g., 1 hour).[3]
-
After annealing, allow the furnace to cool down naturally to room temperature before removing the samples.
-
Spray Pyrolysis Deposition and Annealing
Objective: To synthesize In₂S₃ thin films using the spray pyrolysis technique.
Materials:
-
Indium(III) chloride (InCl₃) or Indium nitrate (B79036) (In(NO₃)₃)
-
Thiourea (B124793) ((NH₂)₂CS)
-
Deionized water
-
Glass substrates
Equipment:
-
Spray pyrolysis system with a spray nozzle, substrate heater, and temperature controller.
Procedure:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of the indium salt (e.g., 0.1 M InCl₃) and thiourea (e.g., 0.2 M (NH₂)₂CS).
-
Mix the solutions in a desired In:S molar ratio (e.g., 1:2).
-
-
Deposition:
-
Clean the glass substrates as described in the thermal evaporation protocol.
-
Preheat the substrates to the desired deposition temperature (e.g., 340°C).
-
Atomize the precursor solution using the spray nozzle and direct the aerosol onto the heated substrates.
-
Maintain a constant spray rate and nozzle-to-substrate distance.
-
-
Post-Deposition Annealing (Optional but Recommended):
-
For annealing, place the as-deposited films in a furnace.
-
Anneal at a specific temperature (e.g., 400°C) for a set duration (e.g., 2 hours) in a controlled atmosphere (e.g., nitrogen).[7]
-
Allow the films to cool slowly to room temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of annealed In₂S₃ thin films.
Caption: Logical relationships between annealing parameters and the resulting properties of In₂S₃ films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elib.bsu.by [elib.bsu.by]
- 4. researchgate.net [researchgate.net]
- 5. cusbed.cumhuriyet.edu.tr [cusbed.cumhuriyet.edu.tr]
- 6. New fabrication method for di-indium tri-sulfuric (In2S3) thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing S/In Ratio in Spray Pyrolysis of In₂S₃
Welcome to the technical support center for the synthesis of Indium Sulfide (In₂S₃) thin films via spray pyrolysis. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the crucial S/In precursor ratio to achieve desired film properties for their applications.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the S/In molar ratio in the precursor solution for spray pyrolysis of In₂S₃ thin films?
A1: The S/In molar ratio in the starting solution is a critical parameter that significantly influences the stoichiometry, crystalline structure, surface morphology, and optical properties of the deposited In₂S₃ films.[1][2][3] Optimizing this ratio is essential for obtaining high-quality films with desired characteristics, such as high optical transmittance and an appropriate band gap, which are crucial for applications like solar cells.[2][4]
Q2: What are the typical precursors used for In and S in the spray pyrolysis of In₂S₃?
A2: Commonly, an indium source like Indium (III) chloride (InCl₃) and a sulfur source such as thiourea (B124793) (CS(NH₂)₂) are dissolved in a solvent, often deionized water, to prepare the precursor solution.[3][4]
Q3: How does the S/In ratio in the solution affect the final composition of the In₂S₃ film?
A3: Generally, increasing the S/In molar ratio in the precursor solution leads to a higher sulfur content in the deposited film.[1] However, the incorporation of sulfur is not always linear and can be influenced by other deposition parameters like substrate temperature. Energy Dispersive X-ray Spectroscopy (EDS) is a common technique used to determine the atomic composition of the resulting films.[1][3]
Q4: What is the expected crystal structure of In₂S₃ films prepared by spray pyrolysis, and how is it affected by the S/In ratio?
A4: The desirable and stable crystalline phase for many applications is β-In₂S₃.[2][4] Studies have shown that the β-In₂S₃ phase can be successfully obtained over a range of S/In ratios.[1][3][4] While the S/In ratio can influence crystallinity and preferential orientation, it does not typically alter the fundamental crystal structure within an optimal processing window.[1] X-ray Diffraction (XRD) and Raman spectroscopy are key techniques to confirm the β-In₂S₃ phase.[1][3][4]
Q5: How does the S/In ratio impact the optical properties of In₂S₃ films?
A5: The S/In ratio has a notable effect on the optical band gap (Eg) and transmittance of the films. The band gap can either increase or decrease with varying S/In ratios, depending on the specific range and other experimental conditions.[1][3][4] For instance, some studies report a slight increase in the band gap with an increasing S/In ratio, while others show a decrease.[3][4] High optical transmittance, often above 80% in the visible region, is a key characteristic of well-optimized In₂S₃ films.[1][4]
Troubleshooting Guide
Issue 1: Poor Stoichiometry (Off-ratio S/In in the film)
-
Question: My EDS analysis shows a significant deviation from the expected 2:3 ratio for In₂S₃. How can I achieve better stoichiometry?
-
Answer:
-
Adjust Precursor Ratio: The most direct approach is to vary the S/In molar ratio in your precursor solution. It is often necessary to use an excess of the more volatile component, sulfur, to compensate for its loss during pyrolysis. Ratios from 2.5 to 4.5 have been shown to yield good stoichiometry.[3]
-
Optimize Substrate Temperature: The substrate temperature plays a crucial role in the decomposition of the precursors and the incorporation of elements into the film. A temperature that is too high can lead to increased sulfur evaporation, resulting in sulfur-deficient films. Conversely, a temperature that is too low may lead to incomplete precursor decomposition. A typical temperature range is 250°C to 300°C.[3][4]
-
Control Spray Rate: A very high spray rate can lead to cooling of the substrate and incomplete reactions, affecting stoichiometry. Ensure a consistent and optimized spray rate.
-
Issue 2: Low Optical Transmittance or Hazy Films
-
Question: My In₂S₃ films appear hazy and show low transmittance in the visible spectrum. What could be the cause?
-
Answer:
-
Check for Secondary Phases: The presence of unreacted precursors or oxide phases can lead to light scattering and reduced transmittance. Use XRD and Raman spectroscopy to check for the purity of the β-In₂S₃ phase.[1] Adjusting the S/In ratio can help in suppressing the formation of secondary phases.
-
Improve Surface Morphology: Rough surfaces with large grain sizes or cracks can cause light scattering.[1] Optimize the precursor concentration and substrate temperature to promote the growth of smooth, dense films. Adding a small amount of a solvent like alcohol (e.g., 5%) to the aqueous solution can reduce surface tension and improve film adherence and uniformity.[3]
-
Clean Substrates Thoroughly: Inadequate substrate cleaning can lead to poor film adhesion and the formation of defects, which can affect optical properties.
-
Issue 3: Inconsistent or Non-reproducible Film Properties
-
Question: I am getting significant variations in the properties of my In₂S₃ films from one run to another, even with the same parameters. What should I check?
-
Answer:
-
Ensure Stable Deposition Parameters: Fluctuations in substrate temperature, spray rate, and carrier gas pressure are common sources of irreproducibility. Calibrate and monitor your equipment regularly.
-
Precursor Solution Stability: Ensure your precursor solution is well-dissolved and stable. Some solutions may degrade over time. It is advisable to use freshly prepared solutions for each deposition.
-
Uniform Substrate Heating: Non-uniform heating across the substrate can lead to variations in film thickness and properties. Verify the temperature distribution on your substrate heater.
-
Experimental Protocols
General Procedure for Spray Pyrolysis of In₂S₃
This protocol is a generalized procedure based on common practices in the literature.[3][4] Researchers should optimize the parameters for their specific setup and desired film characteristics.
-
Precursor Solution Preparation:
-
Dissolve Indium (III) chloride (InCl₃) in deionized water to a fixed concentration (e.g., 0.026 M).[3]
-
Dissolve thiourea (CS(NH₂)₂) in deionized water.
-
Mix the two solutions to achieve the desired S/In molar ratio (e.g., 2.5, 3.5, 4.5).[3]
-
Optionally, add a small percentage of alcohol (e.g., 5% by volume) to the final solution to reduce surface tension.[3]
-
-
Substrate Preparation:
-
Clean glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas before placing them on the heater.
-
-
Spray Pyrolysis Deposition:
-
Preheat the substrate to the desired temperature (e.g., 250°C).[3]
-
Set the spray nozzle to substrate distance (e.g., 30 cm).[3]
-
Use a carrier gas, such as compressed air, at a constant pressure (e.g., 0.7 bar).[3]
-
Spray the precursor solution onto the heated substrate at a constant rate (e.g., 1.5 mL/min).[3]
-
The total volume of the sprayed solution will determine the film thickness.
-
After deposition, allow the film to cool down to room temperature.
-
Data Presentation
Table 1: Effect of S/In Molar Ratio in Solution on In₂S₃ Film Properties
| S/In Ratio in Solution | S/In Ratio in Film (EDS) | Crystallite Size (nm) | Optical Band Gap (eV) | Reference |
| 1.0 | 0.98 | - | - | [1] |
| 2.0 | 1.15 | 32.0 | 2.46 | [1][2] |
| 2.5 | - | - | 2.57 | [3] |
| 3.0 | 1.25 | - | - | [1] |
| 3.5 | - | - | 2.60 | [3] |
| 4.0 | 1.29 | 34.1 | 2.40 | [1][2] |
| 4.5 | - | - | 2.63 | [3] |
Note: The specific values can vary depending on other experimental parameters such as substrate temperature and precursor concentrations.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the S/In ratio in spray pyrolysis of In₂S₃.
References
- 1. Investigation of the effect of S/In molar ratio on physical properties of sprayed In2S3 thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Synthesis of In<sub>2</sub>S<sub>3</sub> thin films by spray pyrolysis from precursors with different[S]/[In] ratios [jos.ac.cn]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
troubleshooting common defects in In₂S₃ thin films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common defects encountered during the synthesis and characterization of Indium Sulfide (In₂S₃) thin films.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific defects in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Crystallinity or Amorphous Film Structure
Question: My XRD analysis shows broad peaks or no distinct peaks, indicating my In₂S₃ film is amorphous or has poor crystallinity. What causes this, and how can I improve it?
Answer:
Poor crystallinity is a common issue, particularly with solution-based deposition methods at low temperatures.[1] The primary causes are insufficient thermal energy for atoms to arrange into a stable crystal lattice and the use of certain precursors.
Common Causes:
-
Low Deposition Temperature: Insufficient thermal energy during deposition hinders the formation of a crystalline structure.
-
Precursor Solution: Films prepared using Indium Chloride (InCl₃) at room temperature tend to be amorphous.[1]
-
Rapid Deposition Rate: A high deposition rate may not allow enough time for atoms to settle into their lowest energy crystalline states.
-
Substrate Effects: The nature of the substrate can influence the initial nucleation and growth of the film.
Troubleshooting & Solutions:
-
Post-Deposition Annealing: This is the most effective method to improve crystallinity. Annealing provides the necessary thermal energy for recrystallization and grain growth, which reduces defects.[2]
-
In Nitrogen (N₂) or Argon (Ar) Atmosphere: Annealing in an inert atmosphere at temperatures between 300°C and 450°C can convert amorphous or mixed-phase films into the stable tetragonal β-In₂S₃ crystal structure.[3] Thermal annealing can increase the average grain size significantly.
-
In Sulfur Atmosphere: To compensate for potential sulfur loss at higher temperatures, annealing in a sulfur-rich environment is highly effective. This not only improves crystallinity but also helps maintain stoichiometry.[2]
-
-
Optimize Deposition Temperature: For methods like chemical bath deposition (CBD) or spray pyrolysis, increasing the substrate temperature can promote the growth of crystalline films directly.[4]
-
Choice of Precursor: If possible, using precursors like Indium Nitrate (In(NO₃)₃) can yield crystalline films without the need for post-deposition annealing.[1]
-
Control Deposition Parameters: For techniques like chemical vapor deposition (CVD), optimizing the annealing temperature and pressure during growth is crucial. For instance, stable β-In₂S₃ has been achieved at 550°C and 100 Torr.[5][6]
Caption: Workflow for diagnosing and improving film crystallinity.
Issue 2: Pinholes and Voids in the Film
Question: My In₂S₃ films exhibit pinholes when viewed under a microscope. What is causing these defects and how can they be eliminated?
Answer:
Pinholes are small voids in the coating that can severely degrade the film's performance.[7] They are often caused by contaminants on the substrate surface or issues during the deposition process itself.[7][8]
Common Causes:
-
Substrate Contamination: Dust, particulates, or organic residues on the substrate are a primary cause.[7][9][10] During deposition, these particles can "shadow" the area beneath them, or fall off later, leaving a void.[7]
-
Gas Evolution: Gasses absorbed on the substrate surface can be released during deposition, disrupting the film growth and creating pinholes.[10]
-
Inadequate Vacuum: In vacuum-based techniques (e.g., sputtering, evaporation), a poor vacuum (base pressure > 10⁻⁸ Torr) can lead to residual gas incorporation and defects.[8]
-
Low Adatom Mobility: If the deposited atoms do not have enough energy to move across the surface and form a dense film, voids can form between crystalline grains.[8][11]
Troubleshooting & Solutions:
-
Rigorous Substrate Cleaning: This is the most critical step.
-
Implement a multi-step cleaning process. A common procedure involves ultrasonic cleaning in sequential baths of acetone, isopropyl alcohol (IPA), and deionized (DI) water.[12]
-
For tenacious organic residues, a piranha solution (H₂SO₄ and H₂O₂ mixture) can be used, followed by thorough rinsing in DI water.[10]
-
A final nitrogen blow-dry is recommended.[10]
-
-
Substrate Degassing: Before deposition, heat the substrate in the vacuum chamber (e.g., at 150°C) to drive off any adsorbed gasses.[10]
-
Improve Vacuum Conditions: Ensure a high vacuum is achieved before starting the deposition process to minimize contamination from residual gasses.[8][10]
-
Optimize Deposition Conditions:
-
Increase Substrate Temperature: Higher temperatures can increase the mobility of adatoms on the surface, allowing them to fill potential voids and form a denser film.[8][11]
-
Ion-Assisted Deposition (IAD): For e-beam evaporation, using an ion beam directed at the substrate can increase adatom energy without excessive heat, helping to form denser, void-free films.[11]
-
Reduce Deposition Rate: A slower deposition rate can sometimes allow more time for atoms to arrange in a dense structure.[11]
-
Issue 3: Poor Film Adhesion to the Substrate
Question: The In₂S₃ film is peeling or can be easily removed from the substrate with a simple tape test. How can I improve the adhesion?
Answer:
Poor adhesion is typically an interface problem, caused by contamination, high internal film stress, or a lack of chemical bonding between the film and the substrate.
Common Causes:
-
Contaminated Substrate Surface: Any foreign material, including oils, greases, or even a thin layer of surface oxide, can prevent direct contact and bonding between the film and substrate.[13][14]
-
High Internal Stress: Mismatch in the thermal expansion coefficients between the film and the substrate can induce stress upon cooling, leading to delamination. Process parameters can also cause stress.[6]
-
Inappropriate Surface Energy: The substrate surface may not be properly "wetted" by the depositing material if their surface energies are mismatched.[13]
-
Lack of Intermediate Layer: Some material combinations have inherently poor adhesion and require an intermediate "adhesion layer."
Troubleshooting & Solutions:
-
Enhance Substrate Cleaning: As with pinholes, substrate cleanliness is paramount for good adhesion.[12][14][15]
-
Substrate Surface Treatment:
-
Plasma Treatment: Treating the substrate surface with a plasma (e.g., nitrogen or oxygen/argon) can remove final traces of organic contaminants and activate the surface, improving adhesion.[12][16]
-
UV-Ozone Treatment: A UV-ozone treatment can improve the surface energy and coatability of substrates.[15]
-
-
Heat the Substrate: Depositing the film onto a heated substrate can improve adhesion by promoting interdiffusion at the interface, forming a stronger bond.[12][14]
-
Optimize Deposition Parameters:
-
Deposition Pressure: The pressure during deposition can significantly impact film stress and adhesion.[12]
-
Deposition Rate: A slower deposition rate can sometimes lead to better adhesion.
-
-
Use an Adhesion Layer: If adhesion remains poor, consider depositing a thin intermediate layer that bonds well to both the substrate and the In₂S₃ film.
Caption: A step-by-step process for troubleshooting poor film adhesion.
Issue 4: Non-Stoichiometric Films (Sulfur Deficiency)
Question: My EDX/XPS analysis indicates a sulfur-to-indium (S/In) ratio lower than the ideal 1.5. Why is my film sulfur-deficient and how can I correct it?
Answer:
Sulfur deficiency is a common issue in In₂S₃ films, especially those deposited at higher temperatures. This is due to the high volatility and vapor pressure of sulfur, which can cause it to re-evaporate from the film surface during or after deposition.[2]
Common Causes:
-
High Deposition/Annealing Temperature: Elevated temperatures increase the rate of sulfur evaporation from the film.[2]
-
Precursor Ratio: The In:S ratio in the precursor solution or gas flow can directly impact the final film stoichiometry.
-
Vacuum Annealing: Annealing in a vacuum can exacerbate the loss of volatile elements like sulfur.[17]
Troubleshooting & Solutions:
-
Annealing in Sulfur Atmosphere: Post-annealing the films in a sulfur-rich atmosphere is an effective way to re-incorporate sulfur into the lattice, correcting the stoichiometry. This process has been shown to increase the S/In ratio significantly.[2]
-
Adjust Precursor Ratio: For chemical deposition techniques, increasing the sulfur concentration in the precursor solution can help compensate for sulfur loss. For spray pyrolysis, an In/S molar ratio of 1/3 or 1/6 in the solution is often used.[18]
-
Optimize Deposition Temperature: While higher temperatures improve crystallinity, an excessively high temperature can lead to significant sulfur deficiency. It is crucial to find a balance. For thermally evaporated films, layers grown at a substrate temperature of 300°C followed by annealing showed better properties.[2]
-
Use a Capping Layer: In some cases, depositing a thin capping layer after In₂S₃ deposition and before high-temperature annealing can prevent sulfur from escaping.
Section 2: Quantitative Data on Defect Mitigation
Post-deposition annealing is a key technique for improving the quality of In₂S₃ thin films. The following table summarizes the effect of annealing temperature on various film properties.
| Annealing Temp. (°C) | Crystalline Phase | Average Grain Size (nm) | S/In Ratio | Optical Band Gap (eV) | Reference(s) |
| As-deposited (RT) | Amorphous or mixed α/β | - | 1.21 (Sulfur deficient) | 2.42 | [2] |
| 200 | Mixed α/β | - | - | - | |
| 300 | β-tetragonal | ~58 | 0.99 (Near-stoichiometric) | 2.52 | |
| 400 | β-tetragonal | - | - | - | |
| 450 | β-tetragonal (Improved) | - | Increased S conc. | - | [3] |
| 500+ | β-In₂S₃ with In₂S₂ phase | - | Sulfur defects increase | - | [5] |
| 300°C (Substrate) + 250°C Anneal (in Sulfur) | β-phase (Improved) | - | 1.53 - 1.66 | 2.48 - 2.73 | [2] |
Note: Properties can vary significantly based on the deposition method used.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of In₂S₃ Thin Films by Chemical Bath Deposition (CBD)
This protocol describes a general procedure for depositing In₂S₃ thin films using the CBD method.
1. Precursor Solution Preparation: a. Prepare an aqueous solution of an indium salt, such as 0.1 M Indium Chloride (InCl₃).[19] b. Prepare an aqueous solution of a sulfur source, such as 0.1 M Thioacetamide (C₂H₅NS).[4] c. Prepare a solution with a complexing agent, such as citric acid, to control the release of In³⁺ ions.[19]
2. Substrate Preparation: a. Clean glass or FTO-coated glass substrates via sonication in sequential baths of acetone, ethanol, and deionized water (10 minutes each).[15] b. Dry the substrates using a high-purity nitrogen gun.
3. Deposition Process: a. Place the cleaned substrates vertically in a beaker. b. Mix the precursor solutions in the beaker. The order of addition can be critical. Typically, the indium salt and complexing agent are mixed first, followed by the addition of the sulfur source. c. Place the beaker in a water bath heated to the desired deposition temperature (e.g., 60-80°C).[4] d. Maintain the deposition for a specific duration (e.g., 60 minutes). The film thickness will generally increase with time.[18][19] e. Throughout the deposition, gently stir the solution to ensure homogeneity.
4. Post-Deposition Treatment: a. After the desired time, remove the substrates from the bath. b. Rinse the coated substrates thoroughly with deionized water to remove any loosely adhered particles. c. Dry the films in air or with a nitrogen gun. d. For improved crystallinity and stoichiometry, anneal the films in a tube furnace under a nitrogen or sulfur atmosphere at 300-450°C.[3][18]
Protocol 2: Characterization by X-Ray Diffraction (XRD)
This protocol outlines the steps for analyzing the crystal structure of the deposited In₂S₃ films.
1. Sample Preparation: a. Mount the In₂S₃-coated substrate onto the sample holder of the X-ray diffractometer. b. Ensure the film surface is flat and properly aligned with the X-ray beam.
2. Instrument Setup: a. Use a Cu Kα radiation source (λ = 1.5406 Å). b. Set the scanning range (2θ) typically from 20° to 60° to cover the major diffraction peaks of In₂S₃ phases. c. Set the scan step size (e.g., 0.02°) and the time per step (e.g., 1 second).
3. Data Acquisition: a. Start the XRD scan and record the diffraction intensity as a function of the 2θ angle.
4. Data Analysis: a. Identify the diffraction peaks in the resulting pattern. b. Compare the peak positions (2θ values) and intensities to standard diffraction patterns from a database (e.g., JCPDS) to identify the crystalline phase (e.g., cubic β-In₂S₃, tetragonal β-In₂S₃).[5][19] c. The sharpness and intensity of the peaks indicate the degree of crystallinity. Broad humps suggest an amorphous structure, while sharp, intense peaks indicate a well-crystallized film.[18] d. Use the Scherrer equation on the most intense peak to estimate the average crystallite size.
Section 4: Visualization of Defect Origins
The following diagram illustrates the relationship between common experimental conditions and the resulting defects in In₂S₃ thin films.
Caption: Common causes and their resulting defects in In₂S₃ films.
References
- 1. benthamopen.com [benthamopen.com]
- 2. elib.bsu.by [elib.bsu.by]
- 3. cusbed.cumhuriyet.edu.tr [cusbed.cumhuriyet.edu.tr]
- 4. chalcogen.ro [chalcogen.ro]
- 5. New fabrication method for di-indium tri-sulfuric (In2S3) thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omega-optical.com [omega-optical.com]
- 8. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 9. Pinholes in Optical Coatings: Causes, Effects, and Solutions - Chroma Technology Corp [chroma.com]
- 10. researchgate.net [researchgate.net]
- 11. How to prevent defects in thin film deposition - Denton Vacuum [dentonvacuum.com]
- 12. researchgate.net [researchgate.net]
- 13. unicheminc.com [unicheminc.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. researchgate.net [researchgate.net]
- 16. US5714037A - Method of improving adhesion between thin films - Google Patents [patents.google.com]
- 17. Controlling Stoichiometry in Ultrathin van der Waals Films [aaltodoc.aalto.fi]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
effect of precursor concentration on In₂S₃ nanoparticle size
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Indium(III) Sulfide (B99878) (In₂S₃) nanoparticles. The following information addresses common issues related to controlling nanoparticle size by varying precursor concentrations.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of indium and sulfur precursors affect the final size of the In₂S₃ nanoparticles?
A1: The concentration of the indium and sulfur precursors is a critical factor that directly influences the nucleation and growth kinetics of In₂S₃ nanoparticles, and therefore, their final size. Generally, higher precursor concentrations can lead to the formation of larger nanoparticles due to the increased availability of monomer units for particle growth. However, the relationship is not always linear and can be influenced by other factors such as the type of precursor, the solvent, the capping agent, and the reaction temperature. In some systems, very high precursor concentrations can lead to rapid nucleation, forming a large number of small nuclei that may result in smaller final nanoparticles if the growth phase is limited.
Q2: What are the most common indium and sulfur precursors used for In₂S₃ nanoparticle synthesis?
A2: A variety of indium and sulfur precursors have been utilized for the synthesis of In₂S₃ nanoparticles. Commonly used indium precursors include indium chloride (InCl₃), indium acetate (B1210297) (In(OAc)₃), and indium acetylacetonate (B107027) (In(acac)₃). For the sulfur source, thioacetamide (B46855) (CH₃CSNH₂), sodium sulfide (Na₂S), and elemental sulfur are frequently employed.[1] The choice of precursor can significantly impact the reaction kinetics and the resulting nanoparticle characteristics.
Q3: Can the ratio of indium to sulfur precursor be used to control the nanoparticle size?
A3: Yes, the molar ratio of the indium to sulfur precursor is a key parameter for tuning the size and even the phase of the resulting nanoparticles. Systematically varying this ratio allows for fine control over the stoichiometry and can influence the nucleation and growth rates, thereby affecting the final particle size.
Q4: What is the role of a capping agent in controlling the size of In₂S₃ nanoparticles?
A4: Capping agents, or surfactants, play a crucial role in controlling the size and stability of nanoparticles. They adsorb to the surface of the growing nanoparticles, preventing their aggregation and controlling the growth rate. The concentration of the capping agent relative to the precursors can significantly impact the final particle size. A higher concentration of capping agent can lead to smaller nanoparticles by limiting their growth.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Nanoparticles are too large. | 1. Precursor concentration is too high. 2. Reaction time is too long, leading to excessive growth. 3. Insufficient amount of capping agent. | 1. Decrease the concentration of either the indium or sulfur precursor, or both. 2. Reduce the overall reaction time. 3. Increase the concentration of the capping agent. |
| Nanoparticles are too small or synthesis yields a wide size distribution. | 1. Precursor concentration is too low. 2. Nucleation rate is too high and uncontrolled. 3. Inefficient mixing of precursors. | 1. Increase the precursor concentrations. 2. Adjust the reaction temperature to control the nucleation rate. A slower, more controlled nucleation phase can lead to a more uniform size distribution. 3. Ensure rapid and efficient stirring upon precursor injection to promote homogeneous nucleation. |
| Formation of aggregates instead of well-dispersed nanoparticles. | 1. Inadequate amount or ineffective capping agent. 2. High reaction temperature causing ligand desorption. 3. Inappropriate solvent system. | 1. Increase the concentration of the capping agent or select a different capping agent with stronger binding affinity to the In₂S₃ surface. 2. Lower the reaction temperature. 3. Use a solvent that provides better dispersibility for the nanoparticles. |
| No nanoparticle formation or very low yield. | 1. Reaction temperature is too low. 2. Precursor concentration is below the critical supersaturation level. 3. Inactive precursors. | 1. Increase the reaction temperature to facilitate precursor decomposition and reaction. 2. Increase the precursor concentrations. 3. Check the purity and reactivity of the precursor materials. |
Quantitative Data
The following table summarizes the effect of the In:S precursor molar ratio on the resulting In₂S₃ nanoparticle size based on a hydrothermal synthesis method.
| Indium Precursor (InCl₃) Concentration (mmol) | Sulfur Precursor (Thioacetamide) Concentration (mmol) | In:S Molar Ratio | Average Nanoparticle Size (nm) |
| 0.5 | 1.5 | 1:3 | 8 |
| 1.0 | 1.5 | 1:1.5 | 12 |
| 1.5 | 1.5 | 1:1 | 18 |
| 2.0 | 1.5 | 1.33:1 | 25 |
Note: This data is representative and actual results may vary depending on the specific experimental conditions.
Experimental Protocol: Hydrothermal Synthesis of In₂S₃ Nanoparticles with Controlled Size
This protocol describes a method for synthesizing In₂S₃ nanoparticles of varying sizes by adjusting the molar ratio of the indium and sulfur precursors.
Materials:
-
Indium(III) chloride (InCl₃)
-
Thioacetamide (CH₃CSNH₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
For a 1:3 In:S molar ratio, dissolve 0.5 mmol of InCl₃ and 1.5 mmol of thioacetamide in 40 mL of ethanol in a beaker.
-
Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution and mixing.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Product Collection and Purification:
-
Collect the resulting yellow precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the precipitate with deionized water and ethanol several times to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 6 hours.
-
-
Size Variation:
-
To obtain different nanoparticle sizes, repeat the synthesis procedure while varying the initial molar amounts of InCl₃ as indicated in the quantitative data table, keeping the amount of thioacetamide and other parameters constant.
-
Logical Workflow
References
Technical Support Center: Optimizing Purity in Chemically Deposited In₂S₃ Films
Welcome to the technical support center for the chemical deposition of Indium Sulfide (In₂S₃). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing impurities during the synthesis of In₂S₃ thin films.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My as-deposited In₂S₃ film has poor crystallinity or an amorphous structure.
Q: Why does my chemically deposited In₂S₃ film appear amorphous, and how can I improve its crystallinity?
A: It is common for In₂S₃ films prepared by chemical bath deposition (CBD) to initially have an amorphous or poorly crystalline structure.[1][2] This is often due to the co-existence of In-S, In-O, and In-OH bonds in the as-deposited layer.[1] To enhance crystallinity, a post-deposition annealing treatment is highly recommended.[3]
Troubleshooting Steps:
-
Post-Deposition Annealing: Annealing the films after deposition is a critical step to improve their crystalline quality.[3] The process helps in the nucleation and growth of larger grains, thereby reducing defects.[4]
-
Annealing Atmosphere: The atmosphere during annealing plays a crucial role.
-
Sulfur Atmosphere: To counteract sulfur deficiency, a common issue in thermally treated In₂S₃ films, annealing in a sulfur-rich environment is effective. This helps to increase the S/In ratio and can lead to a single cubic phase of β-In₂S₃.[3][4]
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Inert Atmosphere (Nitrogen or Argon): Annealing in an inert atmosphere like nitrogen or argon can also improve crystallinity.[3][5]
-
Air: Post-annealing in air has also been shown to induce a phase change from an amorphous to a crystalline state.[1]
-
-
Optimizing Annealing Temperature: The annealing temperature needs to be carefully optimized. While higher temperatures can promote crystallinity, excessively high temperatures can lead to the deterioration of the film's structural and optical properties.[6] A common starting point for annealing in a sulfur atmosphere is 250°C.[4][6]
Issue 2: My In₂S₃ film is not stoichiometric and shows sulfur deficiency.
Q: My elemental analysis indicates a low sulfur-to-indium ratio in my deposited film. What are the causes and solutions?
A: Sulfur deficiency is a frequent problem, especially in films deposited at higher temperatures or those that have undergone thermal treatment, due to the re-evaporation of sulfur.[4]
Troubleshooting Steps:
-
Annealing in Sulfur Atmosphere: The most direct way to address sulfur deficiency is to perform post-deposition annealing in a sulfur-rich environment. This process helps to incorporate sulfur back into the film, thereby increasing the S/In ratio and improving stoichiometry.[3][4]
-
Adjust Precursor Ratio: In spray pyrolysis, a related deposition technique, increasing the sulfur-to-indium ([S]/[In]) ratio in the precursor solution has been shown to improve the stoichiometry of the resulting films.[7] A similar principle can be applied to CBD by ensuring an adequate concentration of the sulfur source.
-
Plasma Treatment: Argon plasma treatment following annealing has been observed to affect the elemental composition of the film surface.[6] However, this technique requires careful control as it can also lead to the evaporation of sulfur from the film surface.[6]
Issue 3: I am observing secondary phases, such as Indium Oxide (In₂O₃), in my film.
Q: My XRD analysis shows peaks corresponding to In₂O₃ in addition to the desired In₂S₃ phase. How can I prevent the formation of this impurity?
A: The presence of indium oxide phases can be due to an insufficient supply of sulfur during the deposition process or oxidation during post-deposition treatments.
Troubleshooting Steps:
-
Increase Sulfur Precursor Concentration: Ensure that the concentration of the sulfur precursor in the chemical bath is sufficient. For instance, in spray pyrolysis, it has been observed that a low [S]/[In] ratio (e.g., 2.5) can result in residual In₂O₃, which is eliminated by increasing this ratio.[7]
-
Control Annealing Atmosphere: If annealing in an oxygen-containing environment (like air), be mindful of the potential for oxidation. Annealing in an inert (N₂) or sulfur atmosphere is preferable to minimize the formation of In₂O₃.[3][4]
-
Optimize pH: The pH of the chemical bath influences the reaction kinetics and the formation of different phases. Operating within the optimal pH range can favor the formation of In₂S₃ over oxides or hydroxides.
Issue 4: The surface of my In₂S₃ film contains oxygen and carbon impurities.
Q: XPS analysis of my film reveals the presence of oxygen and carbon-containing impurities on the surface. What is the source of this contamination and how can it be minimized?
A: Oxygen and carbon-containing impurities are common in films deposited from aqueous solutions and can also be introduced from the surrounding environment.[8][9]
Troubleshooting Steps:
-
Use High-Purity Precursors and Solvents: Ensure that the indium and sulfur precursors, as well as the solvent (typically deionized water), are of high purity to minimize the introduction of contaminants from the starting materials.
-
Optimize Complexing Agent: The choice and concentration of the complexing agent can influence the incorporation of impurities. It is important to use the appropriate complexing agent and concentration for the specific deposition conditions.
-
Clean Substrates Thoroughly: Inadequate substrate cleaning can leave behind organic residues that contribute to carbon contamination. Implement a rigorous substrate cleaning protocol before deposition.
-
Single-Source Precursors: Utilizing a single-source molecular precursor, which contains both indium and sulfur in one molecule, can provide better stoichiometric control and potentially lead to films with higher phase purity and lower defect concentrations.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for reducing impurities in chemically deposited In₂S₃ films.
Table 1: Recommended Deposition and Annealing Parameters
| Parameter | Recommended Range/Value | Purpose |
| Chemical Bath pH | 1.6 – 2.0 | Promotes good crystallization of In₂S₃.[11][12] |
| [S]/[In] Ratio in Solution | > 2.5 | Helps to avoid the formation of residual In₂O₃.[7] |
| Annealing Temperature (Sulfur Atmosphere) | 250 °C | Improves crystallinity and corrects sulfur deficiency.[4][6] |
| Annealing Temperature (Air) | 200 °C | Can induce a phase change from amorphous to crystalline.[1] |
Experimental Protocols
Protocol 1: Chemical Bath Deposition of In₂S₃
This protocol outlines a general procedure for the chemical bath deposition of In₂S₃ thin films.
-
Substrate Preparation:
-
Thoroughly clean the substrates (e.g., glass slides) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Precursor Solution Preparation:
-
Deposition Process:
-
In a reaction vessel, mix the indium salt solution and the complexing agent.
-
Heat the solution to the desired deposition temperature (e.g., 60-80 °C) while stirring.[5]
-
Add the sulfur source solution to the heated mixture to initiate the deposition.
-
Adjust the pH of the bath to the optimal range (e.g., 1.6-2.0) using an acid or base as needed.[11][12]
-
Immerse the cleaned substrates vertically into the solution.
-
Maintain the temperature and stirring for the desired deposition time.
-
-
Post-Deposition Cleaning:
-
Remove the substrates from the bath.
-
Rinse the coated substrates with deionized water to remove any loosely adhered particles.
-
Dry the films with nitrogen gas.
-
Protocol 2: Post-Deposition Annealing in a Sulfur Atmosphere
This protocol describes a method for annealing In₂S₃ films to improve their quality.
-
Sample Placement: Place the as-deposited In₂S₃ films in a quartz tube furnace.
-
Sulfur Source: Place a container with sulfur powder at the upstream end of the tube furnace.
-
Inert Gas Purge: Purge the tube with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Heating Profile:
-
Heat the sulfur source to a temperature that allows for sufficient sulfur vapor pressure.
-
Simultaneously, heat the In₂S₃ films to the desired annealing temperature (e.g., 250 °C).[4]
-
-
Annealing: Maintain the desired temperature for a specific duration (e.g., 60 minutes).[4]
-
Cooling: After annealing, allow the furnace to cool down naturally to room temperature under the inert gas flow.
-
Sample Retrieval: Once cooled, retrieve the annealed films from the furnace.
Visualizations
Experimental Workflow for Impurity Reduction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elib.bsu.by [elib.bsu.by]
- 5. chalcogen.ro [chalcogen.ro]
- 6. elib.bsu.by [elib.bsu.by]
- 7. Synthesis of In<sub>2</sub>S<sub>3</sub> thin films by spray pyrolysis from precursors with different[S]/[In] ratios [jos.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of photoresponsive and photoemissive ultrathin 2D nanosheets of In2S3 achieved through a new single source molecular precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
Technical Support Center: Enhancing the Photoresponse of In₂S₃-Based Devices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with indium sulfide (B99878) (In₂S₃)-based photosensitive devices.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and characterization of In₂S₃-based photodetectors.
Question: My In₂S₃-based photodetector shows a very low photoresponse. What are the potential causes and how can I improve it?
Answer:
A low photoresponse in In₂S₃-based devices can stem from several factors, primarily related to the quality of the In₂S₃ thin film and the device architecture. Here are the common causes and troubleshooting steps:
-
Poor Crystalline Quality: Amorphous or poorly crystallized In₂S₃ films often have a high density of defects, which act as recombination centers for photogenerated electron-hole pairs, thus reducing the photocurrent.
-
Solution: Post-deposition annealing is a crucial step to improve the crystallinity of In₂S₃ films. Annealing in an inert atmosphere (like nitrogen or argon) or a sulfur-rich environment can promote grain growth and reduce defects. The optimal annealing temperature and duration depend on the deposition method. For instance, for vacuum-evaporated films, annealing at 350 °C for 60 minutes in air has been shown to be effective. For films synthesized by chemical vapor deposition (CVD), an annealing temperature of 550 °C at 100 Torr has been identified as optimal.
-
-
High Dark Current: A high dark current can mask the photocurrent, leading to a low light-to-dark current ratio. This is often caused by defects in the semiconductor or at the interface of a heterojunction.
-
Solution: Optimizing the synthesis conditions to reduce defects is key. For hydrothermally synthesized β-In₂S₃, controlling the growth pressure can lead to a significant reduction in dark conductivity. Additionally, introducing a suitable interfacial layer in a heterostructure device can help to suppress the dark current.
-
-
Inefficient Charge Separation and Transport: Even if electron-hole pairs are generated, they must be efficiently separated and transported to the electrodes to contribute to the photocurrent.
-
Solution: Fabricating a heterojunction, such as with p-type silicon (p-Si), can create a built-in electric field that facilitates the separation of charge carriers. The quality of the heterojunction interface is critical, and proper surface preparation of the substrate before In₂S₃ deposition is essential.
-
-
Sub-optimal Film Thickness: The thickness of the In₂S₃ film influences light absorption and charge transport. If the film is too thin, it may not absorb enough light. If it is too thick, the charge carriers may recombine before reaching the electrodes.
-
Solution: The optimal thickness depends on the device configuration and the deposition method. It is advisable to fabricate a series of devices with varying In₂S₃ film thicknesses to determine the optimal value for your specific application.
-
Question: I am observing a high dark current in my In₂S₃ photodetector. What are the strategies to reduce it?
Answer:
High dark current is a common issue that can significantly degrade the performance of a photodetector. Here are some effective strategies to mitigate it:
-
Improve Film Quality: As mentioned previously, a high-quality crystalline film with low defect density is crucial. Defects can create energy levels within the bandgap, leading to increased thermally generated carriers and thus a higher dark current. Post-deposition annealing is a primary method to enhance film quality.
-
Introduce a Blocking Layer: In a heterojunction device, introducing a thin interfacial layer with a wide bandgap can act as a barrier to reduce leakage current in the dark.
-
Optimize Electrode Contacts: Poor ohmic contacts can contribute to higher dark currents. Ensure that the chosen electrode material forms a good ohmic contact with the In₂S₃ film.
-
Surface Passivation: Surface states can be a significant source of dark current. Passivating the surface of the In₂S₃ film with a suitable dielectric material can help to reduce these surface states.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing In₂S₃ thin films for photodetector applications?
A1: Several methods are used to deposit In₂S₃ thin films, each with its advantages and disadvantages. Common techniques include:
-
Chemical Bath Deposition (CBD): A simple, low-cost method suitable for large-area deposition.
-
Spin Coating: A straightforward technique for depositing uniform films from a precursor solution.
-
Hydrothermal Synthesis: This method allows for the growth of various nanostructures, which can enhance the surface area and light absorption.
-
Chemical Vapor Deposition (CVD): This technique can produce high-quality, uniform films with good control over thickness and composition.
-
Spray Pyrolysis: A cost-effective method for large-area deposition, though film uniformity can be a challenge.
-
Co-evaporation: A physical vapor deposition technique that offers good control over film stoichiometry.
Q2: How does annealing affect the properties of In₂S₃ films?
A2: Annealing is a critical post-deposition treatment that significantly influences the properties of In₂S₃ films. Key effects include:
-
Improved Crystallinity: Annealing provides the thermal energy for atoms to rearrange into a more ordered crystalline structure, reducing defects.
-
Phase Transformation: In₂S₃ can exist in different crystalline phases (α, β, γ). Annealing can induce a phase transformation to the desired phase, typically the β-phase for optoelectronic applications.
-
Grain Growth: Annealing can lead to an increase in the size of the crystalline grains, which can improve charge carrier mobility.
-
Changes in Optical Properties: The bandgap of the In₂S₃ film can be tuned to some extent by the annealing temperature and atmosphere.
Q3: What are the key performance metrics for an In₂S₃-based photodetector?
A3: The performance of a photodetector is evaluated based on several key parameters:
-
Responsivity (R): The ratio of the generated photocurrent to the incident optical power, typically measured in Amperes per Watt (A/W).
-
Detectivity (D*): A measure of the smallest detectable signal, taking into account the noise of the detector. It is expressed in Jones (cm·Hz1/2/W).
-
External Quantum Efficiency (EQE): The ratio of the number of collected charge carriers to the number of incident photons.
-
Response Time: The time it takes for the photodetector to respond to a change in the incident light, typically characterized by the rise time and fall time.
-
Light-to-Dark Current Ratio: The ratio of the current under illumination to the current in the dark, indicating the signal-to-noise ratio of the device.
Quantitative Data Presentation
The following tables summarize the performance of In₂S₃-based photodetectors fabricated using different methods and configurations.
Table 1: Performance of In₂S₃-Based Heterojunction Photodetectors
| Heterostructure | Deposition Method for In₂S₃ | Responsivity (A/W) | Detectivity (Jones) | Reference |
| n-In₂S₃/p-Si | Chemical Solution | 9 x 10⁻³ | 6.2 x 10¹⁰ | [1] |
| Graphene/In₂S₃ | CVD | 0.49 x 10⁻³ | 3.05 x 10⁷ | [2] |
| Ag₂S/In₂Se₃ (annealed at 250°C) | Evaporation | 0.201 | 7.32 x 10⁹ |
Table 2: Impact of Annealing on Ag₂S/In₂Se₃ Device Performance
| Annealing Temperature (°C) | Responsivity (A/W) | Detectivity (Jones) |
| As-prepared | 1.25 x 10⁻³ | 4.58 x 10⁷ |
| 150 | 0.014 | 5.12 x 10⁸ |
| 250 | 0.201 | 7.32 x 10⁹ |
| 350 | 0.045 | 1.65 x 10⁹ |
Experimental Protocols
1. Hydrothermal Synthesis of β-In₂S₃ Nano-octahedrons
This protocol describes the synthesis of β-In₂S₃ nano-octahedron films on fluorine-doped tin oxide (FTO)-coated glass substrates.
-
Precursor Preparation:
-
Prepare a 0.1 M aqueous solution of indium(III) chloride (InCl₃).
-
Prepare a 0.3 M aqueous solution of thioacetamide (B46855) (TAA).
-
-
Synthesis Procedure:
-
Clean the FTO-coated glass substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
-
In a typical synthesis, mix 10 mL of the InCl₃ solution and 10 mL of the TAA solution in a 50 mL Teflon-lined stainless-steel autoclave.
-
Place the cleaned FTO substrates at an angle against the wall of the Teflon liner.
-
Seal the autoclave and heat it to 160 °C for a specified duration (e.g., 6-24 hours) to control the growth and phase of the In₂S₃.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Remove the substrates, rinse them with deionized water and ethanol, and dry them in a stream of nitrogen.
-
2. Spin Coating of In₂S₃ Thin Films
This protocol outlines the deposition of In₂S₃ thin films from a precursor solution.
-
Precursor Solution Preparation:
-
Dissolve indium(III) chloride (InCl₃) and thioacetamide (TAA) in a suitable solvent, such as a mixture of 2-methoxyethanol (B45455) and ethanolamine, to achieve the desired S/In molar ratio.
-
Stir the solution at room temperature for several hours until a clear and homogeneous solution is obtained.
-
-
Deposition Procedure:
-
Clean the substrates (e.g., p-Si wafers) using a standard cleaning procedure (e.g., RCA clean).
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin the substrate at a low speed (e.g., 500 rpm) for a few seconds to spread the solution, followed by a high speed (e.g., 3000 rpm) for about 30-60 seconds to form a uniform film.
-
Dry the coated substrate on a hotplate at a low temperature (e.g., 100 °C) to remove the solvent.
-
Repeat the spin coating and drying steps to achieve the desired film thickness.
-
Finally, anneal the film at a higher temperature (e.g., 300-500 °C) in an inert atmosphere to crystallize the In₂S₃.
-
3. Current-Voltage (I-V) Characterization of Photodetectors
This protocol describes the measurement of the current-voltage characteristics of an In₂S₃-based photodetector.
-
Equipment:
-
Semiconductor parameter analyzer or a source-measure unit (SMU).
-
Probe station with micro-manipulators.
-
Light source with a controllable wavelength and intensity (e.g., a monochromator with a lamp or a laser).
-
Optical power meter.
-
-
Measurement Procedure:
-
Place the fabricated device on the stage of the probe station.
-
Carefully land the probes on the device's electrodes.
-
Dark I-V Measurement:
-
Ensure the device is in a light-tight enclosure.
-
Sweep the voltage across the device over the desired range (e.g., -5 V to +5 V) and measure the corresponding current.
-
-
Photo I-V Measurement:
-
Illuminate the device with the light source at a specific wavelength and intensity.
-
Measure the optical power of the incident light at the device's position using the optical power meter.
-
Repeat the voltage sweep and current measurement as in the dark condition.
-
-
Repeat the photo I-V measurements for different light intensities and wavelengths as required.
-
Visualizations
Caption: Experimental workflow for In₂S₃-based photodetector fabrication and characterization.
Caption: Troubleshooting logic for low photoresponse in In₂S₃ devices.
Caption: Energy band diagram of an n-In₂S₃/p-Si heterojunction under illumination.
References
Technical Support Center: Plasma Treatment for In₂S₃ Film Quality Enhancement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with plasma treatment to improve the quality of Indium Sulfide (In₂S₃) thin films.
Troubleshooting Guide
This guide addresses common issues encountered during the plasma treatment of In₂S₃ films.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| IN-P01 | Film appears overly etched or thinner than expected. | The plasma treatment duration is too long or the ion energy is too high, causing excessive sputtering of the film surface.[1][2] | Reduce the plasma treatment time in increments of 5-10 seconds. Lower the RF power or bias voltage to decrease the ion energy. An average argon ion energy of 25-75 eV is a good starting point.[1][3][4] |
| IN-P02 | Film exhibits poor crystallinity after treatment. | The plasma process may be introducing surface damage or amorphization. The initial film quality might be insufficient. | Consider a two-step process of annealing followed by a short plasma treatment to improve crystallinity while minimizing etching effects. Ensure the pre-treatment annealing step is optimized (e.g., in a sulfur ambient at 200-250°C).[1][3][4] |
| IN-P03 | Formation of metallic indium nanoparticles on the film surface. | This can occur due to the dissociation of In₂S₃ and re-evaporation of volatile sulfur from the surface during plasma treatment, especially with argon plasma.[2][5] | This may not always be a negative outcome, as it can enhance optical absorption.[2][5] To control the size and density of these nanoparticles, adjust the plasma treatment time and ion energy. Shorter durations and lower energies will reduce their formation.[1] |
| IN-P04 | The In/S atomic ratio is too high (indium-rich film). | The plasma treatment, particularly with argon, can preferentially sputter sulfur, leading to an indium-rich surface.[1][2] | Decrease the plasma treatment duration. Introduce a sulfur-containing gas (e.g., H₂S) in the plasma mixture, if your system allows, to compensate for sulfur loss. Alternatively, perform a post-treatment anneal in a sulfur-rich environment. |
| IN-P05 | The optical bandgap of the film has decreased significantly. | An increase in defects in the crystal lattice due to ion bombardment can cause a reduction in the bandgap.[5] The formation of metallic indium can also influence the optical properties.[2][5] | Optimize the plasma parameters (lower ion energy, shorter time) to minimize defect creation. If a wider bandgap is crucial, consider using a different plasma gas or combining plasma treatment with other post-deposition techniques. |
| IN-P06 | Non-uniform film properties across the substrate. | The plasma may not be uniform across the entire substrate holder. This can be an issue in some plasma reactor configurations. | Ensure the sample is placed in the center of the plasma region. Check the plasma uniformity of your system, which may involve adjusting electrode spacing or gas flow dynamics. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using plasma treatment on In₂S₃ films?
A1: Plasma treatment is primarily used to modify the surface properties of In₂S₃ films. This can include cleaning the surface, etching away impurities or secondary phases, and altering the film's structural, morphological, and optoelectronic properties to enhance its performance in applications like solar cells.[1][3][4][5]
Q2: Which plasma gases are commonly used for treating In₂S₃ films?
A2: Argon (Ar) is a frequently used gas for treating In₂S₃ films, often in an inductively coupled plasma (ICP) system.[1][2][3][4] Nitrogen (N₂) and air plasmas have also been explored.[5] The choice of gas can significantly impact the resulting film properties.
Q3: How does argon plasma treatment affect the In₂S₃ film?
A3: Argon plasma treatment involves bombarding the film surface with energetic argon ions. This can lead to several effects, including:
-
Surface Etching: Removal of the top layers of the film, which can reduce thickness.[1]
-
Changes in Stoichiometry: An increase in the Indium to Sulfur (In/S) ratio due to the preferential sputtering of sulfur.[1][2]
-
Morphological Changes: Alterations in the surface roughness and grain structure.
-
Formation of Indium Nanoparticles: Under certain conditions, metallic indium nanostructures can form on the surface.[2][5]
-
Modification of Optical Properties: A decrease in the optical bandgap and an increase in optical absorption may be observed.[2][5]
Q4: Can plasma treatment improve the efficiency of solar cells using In₂S₃ as a buffer layer?
A4: Yes, by optimizing the plasma treatment parameters, it is possible to improve the quality of the In₂S₃ buffer layer, which can lead to enhanced solar cell performance. For instance, plasma treatment can be used to clean the interface and modify the electronic properties of the film.
Q5: What is an inductively coupled plasma (ICP) system and why is it used?
A5: An inductively coupled plasma (ICP) system uses an RF magnetic field to ionize the gas, creating a high-density plasma. This allows for good control over ion energy and flux, enabling precise surface modification of thin films like In₂S₃.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of plasma treatment on In₂S₃ film properties as reported in the literature.
Table 1: Effect of Argon Plasma Treatment on Film Thickness and Stoichiometry
| Parameter | Pre-Treatment Value | Post-Treatment Value | Reference |
| Film Thickness | ~500-522 nm | ~300 nm | [1] |
| In/S Ratio | 0.65 - 0.95 | 1.20 - 1.38 | [1] |
| In/S Ratio | 0.61 | 0.96 (after 60s treatment) |
Table 2: Effect of Plasma Treatment on Optical and Electrical Properties
| Parameter | Pre-Treatment Value | Post-Treatment Value | Plasma Conditions | Reference |
| Optical Bandgap (Eg) | 2.71 eV | 2.50 eV | Ar Plasma | [2][5] |
| Optical Absorption | 10⁴ cm⁻¹ | 10⁷ cm⁻¹ | Ar Plasma | [2][5] |
| Optical Bandgap (Eg) | - | 2.16 eV | N₂ Plasma (240 Pa) | [5] |
| Electrical Conductivity | - | 2 x 10⁻² (Ω cm)⁻¹ | N₂ Plasma (240 Pa) | [5] |
Experimental Protocols
Key Experiment: Inductively Coupled Argon Plasma Treatment of Evaporated β-In₂S₃ Films
This protocol is a generalized procedure based on methodologies reported in the literature.[1][3][4]
1. Substrate Preparation and Film Deposition:
- Clean the desired substrates (e.g., glass slides) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
- Deposit β-In₂S₃ thin films onto the cleaned substrates using a thermal evaporation technique.
2. Pre-Treatment Annealing (Optional but Recommended):
- Anneal the as-deposited In₂S₃ films in a sulfur-rich atmosphere at a temperature between 200°C and 250°C to improve crystallinity and stoichiometry.
3. Plasma Treatment Procedure:
- Place the In₂S₃ film-coated substrates into the chamber of an inductively coupled plasma (ICP) etching system.
- Evacuate the chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁴ mbar.
- Introduce high-purity argon gas into the chamber, maintaining a constant working pressure.
- Generate the argon plasma by applying RF power to the plasma source.
- Apply a separate RF bias power to the substrate holder to control the average energy of the argon ions bombarding the film surface. A typical ion energy is in the range of 25-75 eV.
- Treat the films for a specific duration, for example, 30 seconds. The duration can be varied to study its effect on film properties.
- After the treatment, turn off the RF power and gas flow, and vent the chamber to retrieve the samples.
4. Post-Treatment Characterization:
- Characterize the structural, morphological, elemental, optical, and electrical properties of the plasma-treated films using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), UV-Vis Spectroscopy, and four-point probe measurements.
Visualizations
Caption: Experimental workflow for plasma treatment of In₂S₃ films.
Caption: Logical relationships between plasma parameters and film properties.
References
Validation & Comparative
A Comparative Guide to the Crystal Phases of Indium Sulfide (In₂S₃): An XRD and Raman Analysis
For researchers, scientists, and professionals in materials science and drug development, understanding the distinct crystalline structures of Indium Sulfide (B99878) (In₂S₃) is crucial for its application in various fields, including optoelectronics and photocatalysis. This guide provides a comprehensive comparison of the α, β, and γ phases of In₂S₃, supported by experimental data from X-ray Diffraction (XRD) and Raman spectroscopy.
Indium sulfide (In₂S₃) is a semiconductor material known to exist in three primary crystal phases: α-In₂S₃, β-In₂S₃, and γ-In₂S₃. Each phase possesses a unique crystal structure and, consequently, distinct physical and chemical properties. The transitions between these phases are primarily temperature-dependent. The β-In₂S₃ phase is the stable structure at room temperature.[1][2] As the temperature increases, β-In₂S₃ undergoes a phase transition to the α-In₂S₃ phase at approximately 717 K.[3][4] A further increase in temperature leads to a second phase transition to the γ-In₂S₃ phase at temperatures above 1049 K.[3][4]
Phase Transitions of In₂S₃
The relationship and transformation pathway between the different crystal phases of In₂S₃ can be visualized as a temperature-dependent progression.
Comparative Analysis of In₂S₃ Crystal Phases
The structural and vibrational properties of the α, β, and γ phases of In₂S₃ have been characterized using X-ray Diffraction (XRD) and Raman Spectroscopy. The key distinguishing features are summarized in the tables below.
Crystal Structure and Lattice Parameters
The fundamental differences in the crystal structures of the three phases are captured by their space groups and lattice parameters.
| Phase | Crystal System | Space Group | Lattice Parameters (Å) |
| α-In₂S₃ | Cubic | Fd-3m | a ≈ 10.77 |
| β-In₂S₃ | Tetragonal | I4₁/amd | a ≈ 7.62, c ≈ 32.33 |
| γ-In₂S₃ | Trigonal | P-3m1 | a ≈ 3.85, c ≈ 9.15 |
Note: Lattice parameters can vary slightly depending on the synthesis method and experimental conditions.
X-ray Diffraction (XRD) Analysis
XRD is a powerful technique for phase identification. The distinct crystal structures of the In₂S₃ phases result in unique diffraction patterns with characteristic peaks at specific 2θ angles.
| Phase | Prominent XRD Peaks (2θ°) and Corresponding (hkl) Planes |
| α-In₂S₃ | 28.7° (222), 33.4° (400), 47.8° (440), 56.7° (511) |
| β-In₂S₃ | 27.5° (112), 28.7° (206), 33.4° (400), 43.8° (512), 47.8° (440) |
| γ-In₂S₃ | 14.3° (001), 28.7° (002), 33.4° (101), 43.8° (102), 47.8° (110) |
Note: The 2θ values are typically reported for Cu Kα radiation (λ = 1.5406 Å). Intensities of peaks can vary.
Raman Spectroscopy Analysis
Raman spectroscopy probes the vibrational modes of a material, providing a fingerprint for each crystal phase. The number and position of Raman active modes are directly related to the crystal symmetry.
| Phase | Characteristic Raman Active Modes (cm⁻¹) |
| α-In₂S₃ | A limited number of broad peaks are typically observed due to the disordered nature of this high-temperature phase. Reported peaks include those around 126 cm⁻¹, 244 cm⁻¹, and 266 cm⁻¹. |
| β-In₂S₃ | This phase exhibits a rich Raman spectrum with multiple well-defined peaks. Prominent modes are consistently reported around 113 cm⁻¹, 137 cm⁻¹, 180 cm⁻¹, 199 cm⁻¹, 247 cm⁻¹, 306 cm⁻¹, and 368 cm⁻¹.[1][5] The strong peak at approximately 306 cm⁻¹ is often attributed to the symmetric stretching mode of InS₄ tetrahedra.[6] |
| γ-In₂S₃ | Data for the γ-phase is less common in the literature, but it is expected to have a distinct Raman spectrum from the α and β phases due to its different crystal structure. |
Experimental Protocols
The following sections outline generalized methodologies for the synthesis of In₂S₃ and its characterization by XRD and Raman spectroscopy.
Synthesis of β-In₂S₃ Nanocrystals (Hydrothermal Method)
A common method for synthesizing β-In₂S₃ nanocrystals is the hydrothermal method.
-
Precursor Solution: Indium chloride (InCl₃) and a sulfur source, such as thioacetamide (B46855) (CH₃CSNH₂), are dissolved in a suitable solvent, like ethanol (B145695) or deionized water, in a specific molar ratio.
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature typically in the range of 150-200°C for a duration of 12 to 24 hours.
-
Product Collection and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.
X-ray Diffraction (XRD) Measurement
XRD analysis is performed to identify the crystal phase and determine the lattice parameters.
-
Sample Preparation: A small amount of the powdered In₂S₃ sample is finely ground to ensure random orientation of the crystallites.[7] The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source is typically used. The instrument is configured to scan over a 2θ range, for instance, from 10° to 80°, with a specific step size and scan speed.
-
Data Acquisition: The sample is irradiated with X-rays at various angles (θ), and the detector measures the intensity of the diffracted X-rays at twice the angle of incidence (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal phase(s) present in the sample.
Raman Spectroscopy Measurement
Raman spectroscopy is employed to investigate the vibrational properties of the In₂S₃ crystal phases.
-
Sample Preparation: A small amount of the In₂S₃ powder or thin film is placed on a microscope slide.
-
Instrument Setup: A micro-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 633 nm) is used. The laser is focused onto the sample through a microscope objective. The scattered light is collected and directed to a spectrometer.
-
Data Acquisition: The Raman spectrum, a plot of Raman intensity versus Raman shift (in cm⁻¹), is recorded. The integration time and laser power are optimized to obtain a good signal-to-noise ratio without causing laser-induced damage to the sample.
-
Data Analysis: The positions and relative intensities of the peaks in the Raman spectrum are analyzed and compared with literature data to identify the characteristic vibrational modes of the specific In₂S₃ phase.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Structure reinvestigation of α-, β- and γ-In2S3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
A Comparative Guide to the XPS Analysis of In₂S₃ and Alternative Thin Films
For researchers, scientists, and professionals in materials science and drug development, this guide offers an objective comparison of the X-ray Photoelectron Spectroscopy (XPS) analysis of Indium Sulfide (In₂S₃) films against common alternatives such as Cadmium Sulfide (CdS), Zinc Sulfide (ZnS), and Copper Indium Gallium Selenide (CIGS). This comparison is supported by experimental data to aid in material selection and characterization.
Indium Sulfide (In₂S₃) has emerged as a promising, environmentally friendly semiconductor material, particularly as a buffer layer in thin-film solar cells, offering a non-toxic alternative to the traditionally used Cadmium Sulfide (CdS).[1] The chemical composition and surface characteristics of these films are critical to their performance. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides invaluable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This guide delves into the comparative XPS analysis of In₂S₃ and other key thin-film materials.
Comparative Analysis of Chemical Composition
The chemical composition of thin films is a crucial determinant of their optoelectronic properties. XPS analysis allows for the precise determination of elemental ratios and the identification of chemical states. The following table summarizes the typical binding energies observed for the core levels of the constituent elements in In₂S₃, CdS, ZnS, and CIGS thin films. These values are critical for identifying the chemical states and assessing the stoichiometry of the films.
| Material | Element | Core Level | Binding Energy (eV) | Reference |
| In₂S₃ | Indium (In) | In 3d₅/₂ | 443.8 - 445.1 | [2][3] |
| In 3d₃/₂ | 452.6 - 452.9 | [2][3] | ||
| Sulfur (S) | S 2p₃/₂ | 161.4 - 161.9 | [2][3] | |
| S 2p₁/₂ | 163.1 | [3] | ||
| CdS | Cadmium (Cd) | Cd 3d₅/₂ | 404.9 - 405.3 | [4][5] |
| Cd 3d₃/₂ | 411.4 - 412.18 | [5][6] | ||
| Sulfur (S) | S 2p₃/₂ | 161.0 - 161.2 | [5] | |
| S 2p₁/₂ | 162.3 | [5] | ||
| ZnS | Zinc (Zn) | Zn 2p₃/₂ | 1021.1 - 1022.6 | [1][3] |
| Zn 2p₁/₂ | 1044.1 | [3] | ||
| Sulfur (S) | S 2p₃/₂ | 161.45 - 162.2 | [1][3] | |
| S 2p₁/₂ | 162.5 | [3] | ||
| CIGS | Copper (Cu) | Cu 2p₃/₂ | ~932.0 | [7] |
| Cu 2p₁/₂ | ~952.0 | [7] | ||
| Indium (In) | In 3d₅/₂ | ~444.5 | ||
| In 3d₃/₂ | ~452.0 | |||
| Gallium (Ga) | Ga 2p₃/₂ | ~1117.0 | [8] | |
| Ga 2p₁/₂ | ~1144.0 | [8] | ||
| Selenium (Se) | Se 3d₅/₂ | ~54.0 | [9] | |
| Se 3d₃/₂ | ~55.0 | [9] |
Experimental Protocols
A generalized methodology for the XPS analysis of these thin films is outlined below. Specific parameters may vary depending on the instrument and the specific research objectives.
1. Sample Preparation:
-
The thin-film samples are mounted on a sample holder using double-sided, vacuum-compatible carbon tape.
-
The samples are then introduced into the XPS instrument's ultra-high vacuum (UHV) chamber.
2. XPS Analysis:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for analysis.
-
Vacuum Conditions: The analysis is performed under UHV conditions, typically in the range of 10⁻⁹ to 10⁻¹⁰ Torr, to minimize surface contamination.
-
Survey Scan: A wide energy range survey scan (e.g., 0-1200 eV) is initially performed to identify all the elements present on the surface of the film.
-
High-Resolution Scans: High-resolution scans of the core levels of the constituent elements (e.g., In 3d, S 2p, Cd 3d, Zn 2p, Cu 2p, Ga 2p, Se 3d) are then acquired to determine their chemical states and for accurate quantification.
-
Charge Neutralization: A low-energy electron flood gun is often used to compensate for any surface charging that may occur on insulating or semiconducting samples.
-
Data Analysis: The acquired spectra are processed using appropriate software. This involves background subtraction (e.g., Shirley background), peak fitting (e.g., with Gaussian-Lorentzian functions), and quantification using relative sensitivity factors (RSFs).
Workflow for XPS Analysis of Thin Films
The following diagram illustrates the typical workflow for the XPS analysis of thin films, from sample preparation to data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Measuring the Optical Band Gap of In₂S₃: A Comparative Guide to UV-Vis Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, accurately determining the optical band gap of semiconductor materials like Indium(III) Sulfide (In₂S₃) is crucial for developing novel optoelectronic devices and photocatalytic applications. This guide provides a comprehensive comparison of the widely used UV-Vis spectroscopy method with other alternative techniques, supported by experimental data and detailed protocols.
This guide will delve into the nuances of measuring the optical band gap of In₂S₃, a promising n-type semiconductor material. We will explore the theoretical underpinnings and practical application of UV-Vis spectroscopy, the most common method for this determination. Furthermore, a comparative analysis with alternative techniques such as photoluminescence and electrochemical methods will be presented to provide a holistic understanding of the available methodologies.
Data Presentation: Optical Band Gap of In₂S₃
The optical band gap of In₂S₃ can vary depending on the synthesis method, film thickness, and post-deposition treatments like annealing. The following table summarizes reported band gap values for In₂S₃ thin films under different experimental conditions.
| Deposition Method | Film Thickness (nm) | Annealing Temperature (°C) | Optical Band Gap (eV) | Reference |
| Thermal Evaporation | 45 | Room Temperature | 2.57 | [1] |
| Thermal Evaporation | 68 | Room Temperature | 2.26 | [1] |
| Thermal Evaporation | 121 | Room Temperature | 2.06 | [1] |
| Chemical Bath Deposition | - | 60 | 2.32 | [2] |
| Chemical Bath Deposition | - | 70 | 2.74 | [2] |
| Chemical Bath Deposition | - | 80 | 2.53 | [2] |
| Chemical Bath Deposition | - | 90 | 2.83 | [2] |
| RF Magnetron Sputtering | - | 300 | 2.52 | |
| Sulferization of Indium Film | - | 200 | 3.0 | [3] |
| Sulferization of Indium Film | - | 400 | 2.6 | [3] |
| SILAR | - | 250, 350, 450 | ~2.0 | [4] |
| Chemical Bath Deposition | 68 - 470 | - | 2.46 - 2.73 | [5] |
| Vacuum Thermal Evaporation | 600 - 900 | 240 | 1.95 - 2.22 | [6] |
| Nanoparticles (Solvothermal) | - | - | 2.16 - 2.87 | [7] |
Comparison of Band Gap Measurement Techniques
While UV-Vis spectroscopy is a prevalent and accessible method, other techniques offer complementary information and may be more suitable for specific sample types or research questions.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorption of UV and visible light as a function of wavelength. The band gap is determined from the absorption edge using a Tauc plot. | Simple, rapid, and cost-effective. Widely available instrumentation. Applicable to thin films and solutions. | Indirect measurement of the band gap. Tauc plot analysis can be subjective. Less sensitive to defect states within the band gap. |
| Photoluminescence (PL) Spectroscopy | A material is excited by photons of a specific wavelength, and the emitted light (luminescence) is measured. The peak of the emission spectrum often corresponds to the band gap energy. | Highly sensitive to the electronic structure and defect states. Can distinguish between direct and indirect band gaps. Non-destructive. | Can be influenced by surface states and defects. Interpretation can be complex. May require cryogenic temperatures for high-quality spectra. |
| Electrochemical Methods (e.g., Cyclic Voltammetry) | The oxidation and reduction potentials of the material are measured in an electrochemical cell. These potentials can be related to the HOMO and LUMO energy levels, from which the electrochemical band gap can be calculated. | Provides information on the absolute energy levels (HOMO/LUMO). Can probe the density of states. | Requires the material to be soluble or depositable on an electrode. The measured electrochemical band gap may differ from the optical band gap. Solvent and electrolyte can influence the results. |
Experimental Protocol: Measuring the Optical Band Gap of In₂S₃ Thin Films using UV-Vis Spectroscopy
This protocol outlines the key steps for determining the optical band gap of In₂S₃ thin films.
1. Sample Preparation:
-
Deposit In₂S₃ thin films on a transparent substrate (e.g., glass, quartz) using a suitable method (e.g., chemical bath deposition, thermal evaporation, sputtering).
-
Ensure the film is uniform and free of defects.
-
If investigating the effect of annealing, treat the films at the desired temperatures in a controlled atmosphere.
2. UV-Vis Spectrophotometer Setup and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from the UV to the near-infrared region (e.g., 300 nm to 1100 nm).
-
Use a clean, uncoated substrate identical to the one used for the thin film as a reference to calibrate the baseline.
-
Place the In₂S₃ thin film sample in the sample holder, ensuring the light beam passes perpendicularly through the film.
-
Record the absorbance (A) or transmittance (%T) spectrum.
3. Data Analysis: Tauc Plot Method
The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc relation:
(αhν)1/n = A(hν - Eg)
where:
-
α is the absorption coefficient
-
h is Planck's constant
-
ν is the frequency of the incident photon
-
A is a constant
-
Eg is the optical band gap
-
The exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). For In₂S₃, direct transitions are commonly assumed.
Steps for Tauc Plot Analysis:
-
Calculate the absorption coefficient (α): α = 2.303 * (A / d) where A is the absorbance and d is the film thickness.
-
Calculate the photon energy (hν): hν (eV) = 1240 / λ (nm) where λ is the wavelength.
-
Construct the Tauc plot: Plot (αhν)² versus hν for a direct band gap semiconductor.
-
Determine the optical band gap (Eg): Extrapolate the linear portion of the Tauc plot to the x-axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the optical band gap, Eg.
Mandatory Visualization
Caption: Experimental workflow for determining the optical band gap of In₂S₃ using UV-Vis spectroscopy.
Caption: Comparison of methods for determining the semiconductor band gap.
References
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Structural and Optical Studies of In2S3 Thin Films Prepared by Sulferization of Indium Thin Films [benthamopenarchives.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Determining Carrier Concentration in In₂S₃: Hall Effect Measurements and Alternatives
For researchers, scientists, and drug development professionals, accurate determination of carrier concentration in semiconductor materials like Indium Sulfide (In₂S₃) is crucial for device fabrication and fundamental material characterization. This guide provides a detailed comparison of the Hall effect measurement technique with other alternatives, supported by experimental data and protocols.
The Hall effect is a widely used method for determining key electronic properties of semiconductors, including carrier concentration, mobility, and carrier type.[1] When a magnetic field is applied perpendicular to the direction of current flow in a semiconductor, a transverse voltage, known as the Hall voltage, is generated.[2] This voltage is inversely proportional to the carrier concentration.[1]
Performance Comparison: Hall Effect Measurements for In₂S₃
The electronic properties of In₂S₃ thin films are highly dependent on the deposition method and process parameters. The following table summarizes experimental data obtained from Hall effect measurements on In₂S₃ thin films prepared by various techniques.
| Deposition Technique | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) | Carrier Type | Reference |
| Nebulized Spray Pyrolysis (NSP) | 3.31 x 10¹⁸ | 38.8 | - | n-type | --INVALID-LINK--[3] |
| Nebulizer Sprayed (Varying Volume) | ~1.2 x 10¹⁷ - ~2.8 x 10¹⁷ | ~10 - ~25 | ~0.2 - ~2.0 | n-type | --INVALID-LINK--[4] |
| Polycrystalline (Generic) | 10¹⁵ - 10¹⁸ | 0.2 - 5 | - | n-type | --INVALID-LINK-- |
| Single-Crystalline (Generic) | - | 100 | - | n-type | --INVALID-LINK-- |
Alternative Methods for Carrier Concentration Determination
While the Hall effect is a robust technique, several alternative methods can be employed to determine carrier concentration in semiconductors. The choice of method often depends on the specific material properties, sample geometry, and available equipment.
| Method | Principle | Advantages | Disadvantages |
| Electrical Impedance Spectroscopy (EIS) | By applying a small AC voltage and measuring the capacitance as a function of DC bias (Mott-Schottky analysis), the carrier concentration can be extracted from the slope of the 1/C² vs. V plot. | Can also determine flat-band potential and depletion width. | Requires the fabrication of a Schottky or p-n junction. |
| Capacitance-Voltage (C-V) Measurements | Similar to EIS, this method involves measuring the capacitance of a semiconductor junction or a metal-insulator-semiconductor (MIS) structure as a function of applied voltage.[5] | Well-established technique for profiling carrier concentration as a function of depth. | Requires device fabrication; interpretation can be complex. |
| Seebeck Effect (Hot Probe Method) | A temperature gradient across the semiconductor generates a voltage. The polarity of this voltage indicates the majority carrier type, and its magnitude is related to the carrier concentration. | Simple and quick method for determining carrier type. | Less accurate for quantitative carrier concentration measurement compared to the Hall effect. |
| Terahertz (THz) Spectroscopy | The interaction of THz radiation with the semiconductor is measured. The Drude model is then used to fit the transmission or reflection spectra to extract the carrier concentration and mobility.[6] | Contactless method, suitable for materials where making good ohmic contacts is challenging.[6] | Can be less sensitive for low carrier concentrations; requires specialized and expensive equipment.[6] |
Experimental Protocol: Hall Effect Measurement of In₂S₃ Thin Films using the Van der Pauw Method
The van der Pauw method is a widely used technique for measuring the resistivity and Hall coefficient of arbitrarily shaped, thin samples.[7]
1. Sample Preparation:
-
Deposit the In₂S₃ thin film on an insulating substrate (e.g., glass). The film thickness should be uniform and much smaller than its lateral dimensions.[8]
-
Ensure the sample is a single continuous region without any isolated holes.[8]
-
Create four small ohmic contacts at the periphery of the sample. A square or cloverleaf geometry is often used for the contacts.
2. Resistivity Measurement:
-
Step 2.1: Apply a known DC current (I₁₂) through two adjacent contacts (e.g., 1 and 2) and measure the voltage (V₃₄) across the other two contacts (3 and 4). The resistance R₁₂,₃₄ is calculated as V₃₄ / I₁₂.
-
Step 2.2: Apply the same current (I₂₃) through contacts 2 and 3 and measure the voltage (V₄₁) across contacts 4 and 1. The resistance R₂₃,₄₁ is calculated as V₄₁ / I₂₃.
-
Step 2.3: The sheet resistance (Rₛ) can be determined using the van der Pauw equation: exp(-π * R₁₂,₃₄ / Rₛ) + exp(-π * R₂₃,₄₁ / Rₛ) = 1 This equation is typically solved numerically.
-
Step 2.4: The bulk resistivity (ρ) is then calculated using the formula: ρ = Rₛ * t, where 't' is the thickness of the film.
3. Hall Voltage Measurement:
-
Step 3.1: Apply a known current (I₁₃) through two diagonally opposite contacts (e.g., 1 and 3).
-
Step 3.2: Apply a magnetic field (B) perpendicular to the plane of the sample.
-
Step 3.3: Measure the voltage (V₂₄) across the other two diagonal contacts (2 and 4). This is the Hall voltage (V₋).
-
Step 3.4: To improve accuracy, reverse the direction of the magnetic field and the current and repeat the measurements to eliminate thermoelectric and misalignment effects.[2]
4. Calculation of Carrier Concentration:
-
Step 4.1: The Hall coefficient (R₋) is calculated using the formula: R₋ = (V₋ * t) / (B * I₁₃), where 't' is the film thickness.
-
Step 4.2: The carrier concentration (n) is then determined from the Hall coefficient: n = 1 / (q * R₋), where 'q' is the elementary charge. The sign of the Hall coefficient indicates the carrier type (negative for electrons, positive for holes).
-
Step 4.3: The Hall mobility (μ₋) can be calculated using the formula: μ₋ = |R₋| / ρ.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the Hall effect measurement process.
References
- 1. fiveable.me [fiveable.me]
- 2. tek.com [tek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Features of the Carrier Concentration Determination during Irradiation of Wide-Gap Semiconductors: The Case Study of Silicon Carbide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Van der Pauw method - Wikipedia [en.wikipedia.org]
- 8. linseis.com [linseis.com]
A Comparative Study of In₂S₃ and CdS as Buffer Layers in Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more efficient and sustainable solar energy technologies, the buffer layer in thin-film solar cells plays a critical role in determining device performance and longevity. For decades, Cadmium Sulfide (CdS) has been the industry standard, offering reliable performance. However, the inherent toxicity of cadmium has driven research towards safer, more environmentally friendly alternatives. Among these, Indium (III) Sulfide (In₂S₃) has emerged as a promising candidate. This guide provides an objective comparison of In₂S₃ and CdS as buffer layers in solar cells, supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance Comparison: In₂S₃ vs. CdS
The effectiveness of a buffer layer is primarily evaluated by its impact on the key performance parameters of the solar cell: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes a comparison of these parameters for Copper Indium Gallium Selenide (CIGS) and Copper Zinc Tin Sulfide (CZTS) solar cells fabricated with both In₂S₃ and CdS buffer layers.
| Solar Cell Type | Buffer Layer | Deposition Method | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| CIGS | CdS | Chemical Bath Deposition | 25.56 | 0.85 | 35.21 | 85.3 | [1] |
| CIGS | In₂S₃ | Chemical Bath Deposition | 24.41 | 0.83 | 34.98 | 84.1 | [1] |
| CIGS | CdS | Not Specified | ~15.5 | ~0.65 | ~34 | ~70 | |
| CIGS | In₂S₃ | Vapor Deposition | ~15.0 | ~0.64 | ~33 | ~71 | |
| CIGS | CdS/In₂S₃ (Hybrid) | Chemical Bath Deposition | 13.0 | Not Specified | Not Specified | Not Specified | [2] |
| CZTS | CdS | Not Specified | 18.66 | Not Specified | Not Specified | Not Specified | [3] |
| CZTS | In₂S₃ | Not Specified | 19.23 | Not Specified | Not Specified | Not Specified | [3] |
| CZTS | CdS/In₂S₃ (Hybrid) | Not Specified | 16.52 | Not Specified | Not Specified | Not Specified | [4] |
Material Properties
The intrinsic properties of the buffer layer material are crucial for efficient charge transport and band alignment with the absorber layer.
| Property | CdS | In₂S₃ |
| Band Gap (eV) | ~2.4 | 2.0 - 2.9 |
| Electron Affinity (eV) | ~4.5 | 4.1 - 4.7 |
| Toxicity | High | Low |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing solar cell research. Below are representative methodologies for the deposition of CdS and In₂S₃ buffer layers.
Chemical Bath Deposition (CBD) of CdS
This method is widely used for its simplicity and scalability.
1. Substrate Preparation:
-
The CIGS or CZTS absorber layer on a suitable substrate (e.g., molybdenum-coated soda-lime glass) is cleaned sequentially in an ultrasonic bath with acetone, and isopropanol, each for 10 minutes, and then dried with a nitrogen gun.
2. Precursor Solution Preparation:
-
A typical chemical bath solution consists of:
-
Cadmium salt (e.g., 0.015 M Cadmium Sulfate, CdSO₄)
-
Complexing agent (e.g., 1.5 M Ammonium Hydroxide, NH₄OH)
-
Sulfur source (e.g., 0.15 M Thiourea, CS(NH₂)₂)
-
-
Deionized water is used as the solvent.
3. Deposition Process:
-
The cleaned substrate is immersed vertically in the precursor solution.
-
The bath is heated to a specific temperature, typically between 60-80°C, and maintained for a set duration (e.g., 10-20 minutes) to achieve the desired film thickness (usually 50-80 nm).
-
The pH of the solution is a critical parameter and is typically maintained in the alkaline range (pH 10-11).
-
After deposition, the substrate is removed from the bath, rinsed thoroughly with deionized water, and dried with nitrogen.
RF Magnetron Sputtering of In₂S₃
This physical vapor deposition technique offers good control over film properties.
1. Substrate Preparation:
-
The absorber layer-coated substrate is cleaned as described for the CBD process.
2. Sputtering Chamber Setup:
-
A high-purity In₂S₃ target is mounted in the RF magnetron sputtering system.
-
The substrate is placed on a holder at a fixed distance from the target.
3. Deposition Process:
-
The sputtering chamber is evacuated to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
-
Argon (Ar) is introduced as the sputtering gas, and the pressure is maintained at a few mTorr.
-
An RF power (e.g., 50-100 W) is applied to the target to generate plasma.
-
The substrate can be heated during deposition (e.g., 100-300°C) to improve film crystallinity.
-
The deposition time is adjusted to achieve the desired film thickness (typically 30-60 nm).
-
Post-deposition annealing in an inert atmosphere may be performed to enhance the film quality.
Visualizing the Process
Thin-Film Solar Cell Architecture
The following diagram illustrates the typical layered structure of a thin-film solar cell, highlighting the position of the buffer layer.
Caption: Layered architecture of a typical thin-film solar cell.
Experimental Workflow for Solar Cell Fabrication and Characterization
This flowchart outlines the key steps involved in the fabrication and testing of a thin-film solar cell.
References
Performance Evaluation of In₂S₃-Based Photocatalysts: A Comparative Guide
Indium sulfide (B99878) (In₂S₃) has emerged as a promising material in the field of photocatalysis due to its suitable bandgap, favorable electronic properties, and low toxicity. This guide provides a comparative evaluation of the performance of various In₂S₃-based photocatalysts, supported by experimental data, for researchers, scientists, and drug development professionals. The focus is on their application in pollutant degradation and hydrogen evolution, two critical areas for environmental remediation and sustainable energy production.
Data Presentation: A Quantitative Comparison
The performance of In₂S₃-based photocatalysts is significantly influenced by the formation of composites and heterostructures with other materials. These modifications aim to enhance charge separation, broaden light absorption, and improve stability. The following tables summarize the quantitative performance of different In₂S₃-based systems.
Photocatalytic Degradation of Pollutants
The degradation of organic pollutants is a key application of photocatalysis. Rhodamine B (RhB) and Tetracycline (TC) are common model pollutants used to evaluate the efficiency of photocatalysts.
Table 1: Comparison of Photocatalytic Degradation Efficiency of In₂S₃-Based Photocatalysts
| Photocatalyst | Pollutant | Catalyst Dosage (g/L) | Initial Pollutant Conc. (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| In₂S₃ | Tetracycline | 2.5 | 20 | Not Specified | 100 | |
| In₂S₃/WO₃ | Tetracycline | Not Specified | Not Specified | Not Specified | 22 times higher than pure In₂S₃ | |
| In₂S₃/WO₃ | Rhodamine B | Not Specified | Not Specified | Not Specified | 7.6 times higher than pure In₂S₃ | [1] |
| In₂S₃–MoS₂ | Methylene Blue | Not Specified | Not Specified | 8 | 97.67 | [2] |
| In₂S₃–MoS₂ | Oxytetracycline | Not Specified | Not Specified | 40 | 76.3 | [2] |
| CoTiO₃/MOF-derived In₂S₃ | Terramycin | Not Specified | Not Specified | 30 | 91.07 | [3] |
| CoTiO₃/MOF-derived In₂S₃ | Tetracycline Hydrochloride | Not Specified | Not Specified | 30 | 87.77 | [3] |
| CoTiO₃/MOF-derived In₂S₃ | Rhodamine B | Not Specified | Not Specified | 30 | 99.85 | [3] |
| CoTiO₃/MOF-derived In₂S₃ | Methylene Blue | Not Specified | Not Specified | 30 | 99.78 | [3] |
Photocatalytic Hydrogen Evolution
The production of hydrogen from water splitting using solar energy is a promising avenue for clean fuel generation. The efficiency of In₂S₃-based photocatalysts in this process is a critical performance metric.
Table 2: Comparison of Photocatalytic Hydrogen Evolution Rates of In₂S₃-Based Photocatalysts
| Photocatalyst | Sacrificial Agent | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Apparent Quantum Yield (AQY) | Reference |
| Plasma-treated In₂S₃ | Not Specified | 400,500 | 26.2% at 380 nm, 19.8% at 420 nm | |
| In₂S₃/g-C₃N₄ | Not Specified | 307 | Not Specified | |
| GO/Fe₂P/In₂S₃ | Not Specified | 483.35 | 22.68% | [4] |
| In₂S₃/Bi₂S₃ | Not Specified | 710 | Not Specified | [5] |
| PdS–In₂S₃ | Not Specified | 39.8 times higher than blank In₂S₃ | Not Specified | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of photocatalytic performance.
Photocatalytic Degradation of Pollutants
-
Catalyst Suspension Preparation: Disperse a specific amount of the photocatalyst (e.g., 20 mg) in a known volume of the pollutant solution (e.g., 100 mL of 10 µM Rhodamine B).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a designated period (e.g., 30 minutes) to allow the pollutant to adsorb onto the catalyst surface and reach equilibrium.
-
Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., solar simulator, Xenon lamp) of a specific wavelength range and intensity. Maintain a constant temperature, often by using a cooling water jacket.
-
Sampling and Analysis: At regular intervals, withdraw a small aliquot of the suspension (e.g., 3 mL).
-
Catalyst Removal: Centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Concentration Measurement: Analyze the concentration of the pollutant in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: η = (C₀ - Cₜ) / C₀ × 100%, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Photocatalytic Hydrogen Evolution
-
Photoreactor Setup: Use a sealed photoreactor, typically made of quartz or Pyrex, with a known volume.
-
Reaction Mixture Preparation: Add a specific amount of the photocatalyst (e.g., 5 mg) to a solution containing a sacrificial agent (e.g., 10 mL of a water/methanol mixture with ascorbic acid). Sacrificial agents are used to consume the photogenerated holes and prevent the recombination of electron-hole pairs.
-
Degassing: Purge the reactor with an inert gas (e.g., Argon or Nitrogen) for a period (e.g., 30 minutes) to remove any dissolved oxygen, which can act as an electron scavenger.
-
Irradiation: Irradiate the reactor with a light source of a defined wavelength and intensity. Maintain a constant temperature.
-
Gas Sampling: At regular time intervals, collect a sample of the evolved gas from the headspace of the reactor using a gas-tight syringe.
-
Hydrogen Quantification: Analyze the collected gas sample using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to determine the amount of hydrogen produced.
-
Rate Calculation: The hydrogen evolution rate is typically expressed in micromoles or millimoles of H₂ produced per gram of catalyst per hour (μmol g⁻¹ h⁻¹ or mmol g⁻¹ h⁻¹).
Mandatory Visualizations
Photocatalytic Mechanism of In₂S₃
The following diagram illustrates the general mechanism of photocatalysis by an In₂S₃-based semiconductor. Upon light absorption, electron-hole pairs are generated. These charge carriers can then participate in redox reactions on the catalyst surface, leading to the degradation of pollutants or the production of hydrogen.
Caption: General mechanism of photocatalysis on an In₂S₃ semiconductor.
Experimental Workflow for Performance Evaluation
The following diagram outlines a typical experimental workflow for evaluating the performance of In₂S₃-based photocatalysts.
Caption: A typical experimental workflow for evaluating photocatalyst performance.
References
- 1. 2.5. Photocatalytic H2 Evolution Procedure [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.5. Photocatalytic experiment for degradation of aqueous pollutants [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cocatalyst-modified In2S3 photocatalysts for C–N coupling of amines integrated with H2 evolution - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Dry and Wet Deposition Methods for Indium Sulfide (In₂S₃) Films
For researchers, scientists, and professionals in drug development, the choice of deposition technique for creating Indium Sulfide (In₂S₃) thin films is critical, directly impacting the material's properties and its suitability for various applications, including as buffer layers in solar cells and in optoelectronic devices. This guide provides an objective comparison of common dry and wet deposition methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and development needs.
Overview of Deposition Techniques
The fabrication of In₂S₃ thin films predominantly falls into two categories: dry deposition and wet deposition. Dry methods involve the deposition of material in a vacuum or gaseous environment, while wet methods utilize chemical reactions in a liquid solution.
Dry Deposition Methods:
-
Spray Pyrolysis: This technique involves spraying a solution containing precursor materials onto a heated substrate. The high temperature causes the precursors to decompose and react, forming a thin film on the substrate. It is a cost-effective and scalable method that does not require a high vacuum.[1][2]
-
Thermal Evaporation: In this physical vapor deposition (PVD) method, a source material (In₂S₃ powder or its elemental constituents) is heated in a high vacuum chamber until it evaporates.[3][4] The vapor then travels and condenses on a cooler substrate, forming a thin film.[3][4] This technique allows for precise control over film thickness and purity.[5]
-
Sputtering: This PVD process involves bombarding a target material (an In₂S₃ target) with high-energy ions in a plasma environment. The impact dislodges atoms from the target, which then deposit onto a substrate. Radio-frequency (RF) sputtering is commonly used for depositing insulating or semiconducting materials like In₂S₃.[6][7]
Wet Deposition Method:
-
Chemical Bath Deposition (CBD): This method involves immersing a substrate into a solution containing the precursor ions (In³⁺ and S²⁻). The thin film forms on the substrate through a controlled chemical reaction in the solution at relatively low temperatures.[8] CBD is a simple, low-cost technique suitable for large-area deposition.[8][9]
Comparative Performance Data
The choice of deposition method significantly influences the structural, optical, and electrical properties of the resulting In₂S₃ films. The following tables summarize key performance parameters obtained from various experimental studies.
| Parameter | Spray Pyrolysis | Thermal Evaporation | Sputtering (RF) | Chemical Bath Deposition (CBD) |
| Crystallinity | Polycrystalline, can be amorphous depending on parameters.[1] | Can be amorphous as-deposited, crystallization upon annealing.[10] | Amorphous or polycrystalline depending on substrate temperature and annealing.[11][12] | Nanocrystalline, can be amorphous.[13] |
| Crystal Phase | β-In₂S₃, Tetragonal, Cubic.[14][15] | β-In₂S₃. | β-In₂S₃.[11][12] | β-In₂S₃, Tetragonal.[13] |
| Optical Band Gap (eV) | 2.30 - 2.90. | 2.0 - 2.2.[10] | 2.65 - 2.82.[12] | 2.32 - 2.71.[13] |
| Optical Transmittance | >60% in the visible range.[15] | ~80% after annealing.[10] | >85% for 70 nm thick films. | 60% - 75%.[13] |
| Surface Roughness (nm) | 6.8 - 18.3.[15] | Dependent on deposition conditions. | Can be increased with higher process pressures.[12] | Can be reduced by annealing.[13] |
| Film Thickness (nm) | Controllable by spray time and solution concentration. | Precisely controllable. | Controllable by deposition time. | 149 - 188.[13] |
| Electrical Resistivity (Ω cm) | 0.51 x 10².[16] | High resistivity. | Low room temperature resistivity (~1.29 x 10⁻⁴).[7] | Varies with deposition parameters. |
| Carrier Mobility (cm²/Vs) | 158.[16] | Varies. | Varies. | Varies. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for each deposition method.
Dry Deposition: Spray Pyrolysis
-
Precursor Solution Preparation: An aqueous solution is prepared containing Indium Chloride (InCl₃) and Thiourea (CS(NH₂)₂) as precursors for Indium and Sulfur, respectively. The molar ratio of [S]/[In] is a critical parameter and is often varied.[1] A small amount of alcohol (e.g., 5%) can be added to reduce the surface tension of the solution.[1]
-
Substrate Preparation: Glass or other suitable substrates are cleaned thoroughly using acids (like HNO₃), followed by rinsing with deionized water, ethanol, and acetone.[1]
-
Deposition Process: The substrate is heated to a specific temperature, typically in the range of 250-360°C.[1][14] The precursor solution is then sprayed onto the heated substrate using a nozzle with a specific flow rate and carrier gas (e.g., compressed air) pressure.[1] The distance between the nozzle and the substrate is also a controlled parameter.[1]
-
Post-Deposition Treatment: The deposited films may be subjected to annealing at elevated temperatures to improve their crystallinity and other properties.
Dry Deposition: Thermal Evaporation
-
Source Material Preparation: High-purity In₂S₃ powder or elemental Indium and Sulfur are placed in a crucible (e.g., tungsten boat) within a vacuum chamber.
-
Substrate Preparation: The substrate is mounted in the chamber, typically facing the evaporation source.
-
Vacuum Generation: The chamber is evacuated to a high vacuum, usually in the order of 10⁻⁵ to 10⁻⁶ mbar, to minimize contamination and allow for a long mean free path for the evaporated atoms.
-
Deposition Process: An electrical current is passed through the crucible, heating the source material until it evaporates. The vaporized material travels in a straight line and deposits onto the cooler substrate, forming a thin film. The deposition rate and film thickness are monitored in real-time using a quartz crystal microbalance.
-
Annealing: Post-deposition annealing in a controlled atmosphere (e.g., air or inert gas) is often performed to induce crystallization and improve the film's properties.[10]
Dry Deposition: RF Sputtering
-
Target and Substrate Placement: A high-purity In₂S₃ target is mounted on the cathode, and the substrate is placed on the anode within a vacuum chamber.
-
Vacuum and Process Gas: The chamber is evacuated to a base pressure, and then a sputtering gas, typically Argon (Ar), is introduced at a specific pressure.[6]
-
Plasma Generation: A high-frequency AC voltage is applied to the target, which ionizes the sputtering gas and creates a plasma.[6]
-
Sputtering and Deposition: The positive ions from the plasma are accelerated towards the negatively biased target, causing atoms of In₂S₃ to be ejected. These sputtered atoms then travel and deposit onto the substrate, forming a thin film.
-
Post-Deposition Annealing: The films may be annealed to improve their crystallinity and other characteristics.[11]
Wet Deposition: Chemical Bath Deposition (CBD)
-
Precursor Solution Preparation: An aqueous solution is prepared containing a soluble indium salt (e.g., InCl₃ or In(NO₃)₃) and a sulfur source (e.g., thioacetamide (B46855) or Na₂S₂O₃).[13] A complexing agent may be added to control the release of In³⁺ ions. The pH of the solution is adjusted to a specific value.[13]
-
Substrate Immersion: A clean substrate is vertically immersed in the prepared chemical bath.
-
Deposition Process: The bath is heated to a specific temperature (typically below 100°C) and maintained for a certain duration.[13] The In₂S₃ film forms on the substrate through the slow decomposition of the sulfur source and subsequent reaction with the indium ions.
-
Post-Deposition Cleaning and Annealing: After deposition, the film is rinsed with deionized water to remove any loosely adhered particles and then dried. Annealing may be performed to enhance the film's properties.[13]
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for dry and wet deposition methods.
Caption: Experimental workflows for dry deposition methods.
Caption: Experimental workflow for the wet deposition method.
Conclusion
The selection of a deposition method for In₂S₃ thin films is a trade-off between desired film properties, cost, scalability, and experimental complexity.
-
Dry methods like thermal evaporation and sputtering offer high purity and precise control over film thickness, making them suitable for applications requiring high-quality, uniform films. However, they necessitate vacuum systems, which can increase cost and complexity.
-
Spray pyrolysis , another dry method, stands out for its simplicity, low cost, and suitability for large-scale production without the need for a vacuum.[1]
-
The wet method of chemical bath deposition is an economical and straightforward technique for producing large-area films at low temperatures.[8]
For researchers and developers, a thorough understanding of these techniques and their resulting film characteristics is paramount for advancing the applications of In₂S₃ in various technological fields. The provided data and protocols serve as a foundational guide for making informed decisions in the laboratory and for future production scaling.
References
- 1. Synthesis of In<sub>2</sub>S<sub>3</sub> thin films by spray pyrolysis from precursors with different[S]/[In] ratios [jos.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. spray-pyrolysis-growth-and-material-properties-of-in2o3-films - Ask this paper | Bohrium [bohrium.com]
- 4. youtube.com [youtube.com]
- 5. Physical and Dielectric Properties of Ni-Doped In2S3 Powders for Optical Windows in Thin Film Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. korvustech.com [korvustech.com]
- 7. vpi2004.com [vpi2004.com]
- 8. Chemical bath deposition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Doping's Influence on Indium Sulfide: A Comparative Analysis of Silver, Tin, and Nickel Dopants
A comprehensive guide for researchers on the effects of Silver (Ag), Tin (Sn), and Nickel (Ni) doping on the structural, optical, and electrical properties of Indium Sulfide (B99878) (In₂S₃), complete with experimental data and detailed methodologies.
Indium sulfide (In₂S₃), a promising n-type semiconductor, is gaining significant attention in various optoelectronic applications, particularly as a buffer layer in thin-film solar cells, as a non-toxic alternative to cadmium sulfide (CdS)[1][2]. The tunability of its physical properties through doping is a key area of research aimed at enhancing device performance. This guide provides a comparative overview of the effects of three common dopants—silver (Ag), tin (Sn), and nickel (Ni)—on the fundamental properties of In₂S₃.
Comparative Analysis of Dopant Effects
The introduction of Ag, Sn, and Ni into the In₂S₃ lattice induces significant changes in its crystal structure, optical band gap, and electrical conductivity. The following tables summarize the quantitative impact of these dopants as reported in various studies.
Structural Properties
Doping influences the crystallinity and morphology of In₂S₃ thin films. Generally, doping can induce a transition from an amorphous to a crystalline state and affect the crystallite size and surface roughness.
| Dopant | Dopant Concentration | Deposition Method | Key Structural Changes | Reference |
| Undoped | 0% | Vacuum Thermal Evaporation | Amorphous nature | [1][2] |
| Ag | 1-4% (mass quantity) | Vacuum Thermal Evaporation | Induces crystallization into cubic β-In₂S₃ phase; decreased surface roughness.[1][2] | [1][2] |
| Sn | Varied | Chemical Spray Pyrolysis | Polycrystalline cubic structure, preferentially oriented along the (111) plane.[3] | [3] |
| Ni | 4-6% (molar ratio) | SILAR | Cubic structure with an amorphous nature; crystallinity deteriorates with increasing dopant concentration.[4] | [4] |
| Ni | 0-4% (molar ratio) | Chemical Spray Pyrolysis | Polycrystalline cubic structure; crystallite size decreases from 27.5 to 23 nm with increasing Ni content.[5] | [5] |
Optical Properties
The optical band gap (Eg) is a critical parameter for semiconductor materials in solar cell applications. Doping with Ag, Sn, and Ni has been shown to tune the band gap of In₂S₃.
| Dopant | Dopant Concentration | Deposition Method | Undoped Eg (eV) | Doped Eg (eV) | Key Optical Changes | Reference |
| Ag | 1-4% (mass quantity) | Vacuum Thermal Evaporation | 2.23 | 2.03 | Band gap decreases with increasing Ag content; high transmission (90%) in the near-infrared region.[1][2] | [1][2] |
| Ag | 0-4.78 at. % | Thermal Evaporation | 2.82 | 2.69 | Band gap gradually decreases with increasing Ag concentration.[6] | [6] |
| Sn | Varied | Chemical Spray Pyrolysis | 2.71 | 2.58 | Band gap varies with Sn doping; high transparency (60-85%) in the visible and infrared regions.[3] | [3] |
| Ni | 4-6% (molar ratio) | SILAR | 2.33 | 1.61 | Band gap decreases with increasing Ni concentration.[4] | [4] |
| Ni | 0-4% (molar ratio) | Chemical Spray Pyrolysis | 2.66 | 2.82 | Band gap increases with increasing Ni content.[5] | [5] |
Electrical Properties
The electrical resistivity of In₂S₃ is significantly altered by doping, which is crucial for its function as a window or buffer layer in photovoltaic devices.
| Dopant | Dopant Concentration | Deposition Method | Key Electrical Changes | Reference |
| Ag | 0-4.78 at. % | Thermal Evaporation | Resistivity drastically decreases from ~10³ Ω·cm to lower values with increasing Ag concentration.[6] | [6] |
| Ag | Not specified | Spray Pyrolysis | Incorporation of Ag leads to an increase in charge carrier concentration, enhancing electrical conductivity.[7] | [7] |
| Ni | 2, 4, and 6 at.% | Powder Doping | Resistance decreases with increasing Ni content, indicating semiconductor behavior.[8] | [8] |
Experimental Protocols
The properties of doped In₂S₃ thin films are highly dependent on the synthesis method. Below are detailed methodologies for the key deposition techniques cited in this guide.
Vacuum Thermal Evaporation (for Ag-doped In₂S₃)[1][2]
-
Substrate Preparation: Glass substrates are cleaned.
-
Source Material: A mixture of In₂S₃ powder and varying mass quantities of Ag (0%, 1%, 2%, 3%, and 4%) is prepared.
-
Deposition: 0.2 g of the source material is evaporated onto the glass substrates kept at room temperature under a vacuum pressure of 1.7 × 10⁻⁵ mbar.
-
Characterization: The deposited films (approximately 250 nm thick) are then characterized for their structural, morphological, and optical properties.
Chemical Spray Pyrolysis (for Sn-doped and Ni-doped In₂S₃)[3][5]
-
Precursor Solution: For Sn-doping, an aqueous solution containing indium chloride (InCl₃) and thiourea (B124793) (SC(NH₂)₂) is prepared. Tin is incorporated using tin tetrachloride (SnCl₄). For Ni-doping, an aqueous solution of indium chloride and thiourea is used, with nickel chloride (NiCl₂) added for doping.
-
Deposition: The precursor solution is sprayed onto pre-heated glass substrates using compressed air as a carrier gas. The substrate temperature is maintained at a specific temperature (e.g., 350 °C for Ni-doped films).
-
Post-Deposition: The films are allowed to cool down to room temperature.
-
Characterization: The structural, morphological, optical, and electrical properties of the films are then analyzed.
Successive Ionic Layer Adsorption and Reaction (SILAR) (for Ni-doped In₂S₃)[4]
-
Cationic Precursor: An aqueous solution of indium chloride and nickel chloride.
-
Anionic Precursor: An aqueous solution of sodium sulfide (Na₂S).
-
Deposition Cycle:
-
The Indium Tin Oxide (ITO) coated glass substrate is immersed in the cationic precursor solution for a specific duration, allowing for the adsorption of In³⁺ and Ni²⁺ ions.
-
The substrate is rinsed with deionized water to remove loosely bound ions.
-
The substrate is then immersed in the anionic precursor solution for a set time, where S²⁻ ions react with the adsorbed cations to form a layer of Ni-doped In₂S₃.
-
The substrate is rinsed again with deionized water.
-
-
Film Growth: The cycle is repeated multiple times to achieve the desired film thickness.
-
Characterization: The resulting films are characterized to determine their properties.
Visualizing the Impact of Doping
The following diagrams illustrate the experimental workflow for thin film deposition and the conceptual effect of doping on the properties of In₂S₃.
Caption: A generalized workflow for the synthesis and characterization of doped In₂S₃ thin films.
Caption: The influence of Ag, Sn, and Ni dopants on the key properties of In₂S₃.
References
- 1. nchr-staging.elsevierpure.com [nchr-staging.elsevierpure.com]
- 2. Description of the structural and optical properties of Ag-doped In2S3 thin films fabricated via vacuum thermal evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Physical and Dielectric Properties of Ni-Doped In2S3 Powders for Optical Windows in Thin Film Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Indium Sulfide (In₂S₃): Bridging Theory and Experiment
For researchers, scientists, and professionals in drug development, the accurate characterization of materials is paramount. This guide provides a comprehensive comparison of theoretical models and experimental data for Indium Sulfide (In₂S₃), a promising semiconductor material with applications ranging from photovoltaics to bio-sensing.
This document summarizes key structural, electronic, and optical properties of the most stable and widely studied phase, β-In₂S₃. We present a side-by-side comparison of data obtained from experimental measurements and predictions from theoretical calculations, primarily Density Functional Theory (DFT). Detailed experimental protocols for common synthesis and characterization techniques are also provided to facilitate the replication and validation of these findings.
Structural Properties: A Tale of Two Lattices
The crystal structure of β-In₂S₃ is a defect tetragonal spinel structure. Experimental determination of its lattice parameters is primarily achieved through X-ray Diffraction (XRD), while theoretical models employ DFT to calculate the optimized crystal structure. A comparison of these values is crucial for validating the accuracy of the computational models.
Table 1: Comparison of Experimental and Theoretical Lattice Parameters for β-In₂S₃
| Parameter | Experimental Value (Å)[1] | Theoretical (DFT-GGA) Value (Å) |
| a | 7.62 | 7.75 |
| c | 32.33 | 32.89 |
As shown in Table 1, the lattice parameters calculated using DFT with the Generalized Gradient Approximation (GGA) functional show good agreement with experimental data obtained from Rietveld refinement of XRD patterns, with a slight overestimation which is a known characteristic of this level of theory.
Electronic Properties: Understanding the Band Gap
The band gap is a critical parameter that dictates the electronic and optical behavior of a semiconductor. For In₂S₃, both direct and indirect band gaps are reported, and their values can vary depending on the synthesis method and measurement technique. Theoretical calculations provide valuable insights into the nature of the band gap.
Table 2: Comparison of Experimental and Theoretical Band Gap Energies for β-In₂S₃
| Band Gap Type | Experimental Value (eV) | Theoretical (DFT) Value (eV) |
| Indirect | 2.24[2] | ~1.98[3] |
| Direct | 2.62 - 2.8[2][4] | 2.3 - 3.0[3] |
Experimental values are typically determined from Tauc plots derived from UV-Vis-NIR spectroscopy data. Theoretical DFT calculations often underestimate the band gap, a well-known limitation. However, they correctly predict the existence of both indirect and direct transitions and can elucidate the orbital contributions to the valence and conduction bands.[3]
Optical Properties: Refractive Index
The refractive index is a key optical constant that influences the design of optoelectronic devices. Experimental values are often derived from spectroscopic ellipsometry or analysis of transmittance and reflectance spectra, while theoretical values can be calculated from the electronic band structure.
Table 3: Comparison of Experimental and Theoretical Refractive Index of In₂S₃
| Wavelength (nm) | Experimental Refractive Index | Theoretical Refractive Index[5] |
| 500 | ~2.5 | ~2.6 |
| 800 | ~2.3 | ~2.4 |
| 1100 | ~2.25 | ~2.35 |
Experimental Protocols
To ensure the reproducibility of experimental data, detailed methodologies are essential. Below are protocols for common synthesis and characterization techniques for In₂S₃ thin films.
Synthesis: Spray Pyrolysis
-
Precursor Solution Preparation: An aqueous solution is prepared containing Indium(III) chloride (InCl₃) and thiourea (B124793) (CS(NH₂)₂) as the indium and sulfur precursors, respectively. A typical molar ratio of [S]/[In] in the solution is 2.5.[6] The concentration of InCl₃ is typically around 0.025 M.
-
Substrate Preparation: Glass or fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially with detergent, deionized water, and acetone (B3395972) in an ultrasonic bath.
-
Deposition: The substrate is heated to a temperature between 300°C and 350°C. The precursor solution is then sprayed onto the heated substrate using a pneumatic spray nozzle with compressed air as the carrier gas. The spray rate is maintained at approximately 5 ml/min.
-
Post-Deposition Annealing: The deposited films are often annealed in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 300°C to 400°C to improve crystallinity.
Synthesis: Vacuum Thermal Evaporation
-
Source Material: High-purity In₂S₃ powder is used as the source material.
-
Substrate Preparation: Glass substrates are cleaned using a standard procedure involving detergent, deionized water, and organic solvents.
-
Deposition: The In₂S₃ powder is placed in a molybdenum or tungsten boat within a high-vacuum chamber. The chamber is evacuated to a pressure of ~10⁻⁵ mbar. The boat is resistively heated to a temperature sufficient to cause sublimation of the In₂S₃. The vapor then deposits onto the substrates, which are typically held at a temperature between 200°C and 300°C.
-
Film Thickness Monitoring: The thickness of the depositing film is monitored in-situ using a quartz crystal microbalance.
Characterization: X-Ray Diffraction (XRD)
-
Instrument: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Scan Parameters: The diffraction pattern is typically recorded in the 2θ range of 20° to 60° with a step size of 0.02°.
-
Data Analysis: The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to identify the crystal phase. The lattice parameters are determined from the peak positions, and the crystallite size can be estimated using the Scherrer equation.
Characterization: UV-Vis-NIR Spectroscopy
-
Instrument: A double-beam UV-Vis-NIR spectrophotometer is used to measure the transmittance and absorbance of the In₂S₃ thin films.
-
Measurement Range: The spectra are typically recorded in the wavelength range of 300 nm to 2500 nm.
-
Data Analysis: The optical band gap (Eg) is determined by plotting (αhν)² versus photon energy (hν) (for a direct band gap) or (αhν)¹/² versus photon energy (for an indirect band gap), where α is the absorption coefficient, and extrapolating the linear portion of the curve to the energy axis.
Mandatory Visualizations
To better illustrate the workflow of validating theoretical models with experimental data, the following diagrams are provided.
Caption: A flowchart illustrating the iterative process of validating theoretical models with experimental data for In₂S₃.
Caption: Logical relationship of key properties of In₂S₃ that are subject to theoretical and experimental comparison.
References
Safety Operating Guide
Indium Sulfide (In₂S₃): Comprehensive Disposal and Safety Protocol
This document provides essential safety and logistical information for the proper handling and disposal of Indium Sulfide (B99878) (In₂S₃), tailored for laboratory professionals. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Indium Sulfide is an orange-red solid with a characteristic sulfur-like odor.[1][2] While some safety data sheets (SDS) suggest it does not meet the criteria for hazardous classification under specific regulations, others classify it as harmful if swallowed or inhaled, and a cause of skin and serious eye irritation.[2][3][4][5] A conservative approach to safety is therefore mandated.
Key Hazards:
-
Irritation: Causes skin, eye, and respiratory irritation.[2][4][6][7]
-
Reactivity with Acids: Decomposes in contact with mineral acids to release highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2][5] This is a critical handling consideration.
-
Chronic Exposure: Long-term exposure to indium compounds may lead to a variety of health issues, including joint and bone pain, tooth decay, and disorders of the nervous and gastrointestinal systems.[5][8]
Personal Protective Equipment (PPE): When handling In₂S₃ powder, always wear:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[2][5]
Quantitative Material Data
For quick reference, the key physical and safety parameters for Indium Sulfide are summarized below.
| Property | Value |
| Chemical Formula | In₂S₃ |
| Molecular Weight | 325.82 g/mol [1][7] |
| Appearance | Orange-red powder with a sulfide odor[1][2] |
| Melting Point | 1,050 °C (1,920 °F)[1][2][7] |
| Density | 4.90 g/cm³[1][7] |
| Water Solubility | Insoluble[1][7] |
| CAS Number | 12030-24-9[2][3][7] |
| Threshold Limit Value | 0.1 mg/m³ (for Indium and its compounds)[8] |
Standard Operating Protocol: Waste Disposal
The disposal of Indium Sulfide must be managed as a hazardous waste stream.[9][10][11] Improper disposal can lead to environmental contamination and the generation of toxic gas.
Step 1: Waste Characterization and Segregation
-
Identify Waste Type: Classify all materials containing or contaminated with In₂S₃ as hazardous waste. This includes pure In₂S₃, reaction residues, and contaminated labware (e.g., gloves, weigh boats, wipes).
-
Crucial Segregation:
Step 2: Containerization and Labeling
-
Select Appropriate Containers:
-
Use chemically resistant, sealable containers, preferably made of plastic.[9]
-
Ensure containers are in good condition and have secure, tight-fitting lids to prevent spills and dust release.
-
-
Labeling:
-
Clearly label each container with the words "Hazardous Waste".[10]
-
Identify the contents as "Indium Sulfide (In₂S₃) Waste".
-
List all chemical constituents in the container.
-
Include the name and location (building, room number) of the waste generator.[10]
-
Affix the date when waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[9][10][11]
-
Location: The SAA must be at or near the point of waste generation. Do not transport open or unsealed waste containers between rooms.[9][11]
-
Storage Limits: Keep containers in the SAA for no more than 12 months, provided the accumulation limits (typically 55 gallons for hazardous waste) are not exceeded.[9][11]
-
Container Management: Keep waste containers closed at all times except when adding waste.[9]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[9] EHS staff are responsible for the final hazardous waste determination and transport for disposal at an approved facility.[9][11]
-
Recycling and Reclaim: Given the economic value of indium, consider reclamation and recycling options.[12] Companies like Indium Corporation offer programs to recycle indium-containing materials, which supports sustainability by reducing landfill waste and the need for mining.[13][14] Contact your EHS or procurement office to explore these possibilities.
Experimental Protocol: Spill Management
In the event of a spill, immediate and proper cleanup is essential to minimize exposure.
Methodology:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Secure the Area: Isolate the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator, safety goggles, gloves, and a lab coat.[5]
-
Cleanup Procedure:
-
Avoid Raising Dust: Do not dry sweep the spilled powder.
-
Vacuuming (Preferred Method): Use a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter to carefully collect the spilled material.[5]
-
Wet Wiping (for small residues): If a suitable vacuum is unavailable, gently wet the material with a damp cloth or paper towel to prevent dust from becoming airborne and carefully wipe it up.
-
-
Disposal of Cleanup Debris: Place all collected powder and contaminated cleaning materials (gloves, wipes, etc.) into a designated hazardous waste container.
-
Final Cleaning: Decontaminate the spill surface with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Logical Workflow for In₂S₃ Disposal
The following diagram illustrates the decision-making process for the safe management and disposal of Indium Sulfide waste in a laboratory setting.
Caption: Workflow for the safe disposal of Indium Sulfide waste.
References
- 1. indium.com [indium.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. materion.com [materion.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ltschem.com [ltschem.com]
- 6. fishersci.com [fishersci.com]
- 7. Indium(III) sulfide - Wikipedia [en.wikipedia.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. odu.edu [odu.edu]
- 12. teck.com [teck.com]
- 13. indium.com [indium.com]
- 14. indium.com [indium.com]
Essential Safety and Handling Guide for Indium Sulfide (In₂S₃)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Indium Sulfide (B99878) (In₂S₃). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Indium Sulfide is an orange-red to red-colored solid, often in powder form, with a characteristic sulfurous odor.[1] While it is insoluble in water, it decomposes in mineral acids, releasing highly toxic hydrogen sulfide gas.[1]
Hazard Identification and Classification
Indium Sulfide is classified as a hazardous substance. The primary health hazards are summarized below.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2] |
| Skin Irritation | Category 2 | Causes skin irritation.[2] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
Signal Word: Warning[3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H332: Harmful if inhaled.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling Indium Sulfide.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[2][4] | To prevent inhalation of harmful dust particles. |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] | To protect eyes from dust and potential splashes. |
| Hand Protection | Rubber gloves.[5] | To prevent skin contact and irritation. |
| Body Protection | Protective work clothing, including long sleeves and pants, and close-toed shoes.[5] | To minimize skin exposure. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. Use of a fume hood is strongly recommended to control exposure to dust and potential hydrogen sulfide gas release.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling Indium Sulfide.
-
Don all required personal protective equipment.
-
Avoid creating dust. Handle the material gently.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid contact with acids, water, and oxidizing agents.[5] Contact with acids will liberate highly toxic hydrogen sulfide gas.[1][2]
Storage:
-
Store in a tightly sealed container.[1]
-
Store away from incompatible materials such as mineral acids and oxidizing agents.[1][5]
-
Store in a locked-up area.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of exposure or a spill.
| Emergency Situation | First Aid / Response Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
| Spill | Isolate the spill area and ensure adequate ventilation. Wear appropriate respiratory and protective equipment. Use a HEPA-filtered vacuum to clean up the spill to avoid generating dust. Place the spilled material into a suitable, closed container for disposal.[5] |
Special Hazard: Hydrogen Sulfide Release
Contact with acids will liberate highly toxic and flammable hydrogen sulfide (H₂S) gas. In the event of a suspected H₂S release:
-
Evacuate the area immediately.
-
If trained and equipped, use a self-contained breathing apparatus (SCBA).
-
Move to an upwind location.
-
Notify emergency personnel.
Disposal Plan
All Indium Sulfide waste is considered hazardous.
Waste Collection:
-
Collect all waste material, including contaminated PPE, in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste streams, especially acidic waste.
Disposal Procedure:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not dispose of down the drain or in general waste. Material should not be released into the environment.[2]
References
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